molecular formula C7H5F4NO B1388479 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine CAS No. 1138011-20-7

3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

Número de catálogo: B1388479
Número CAS: 1138011-20-7
Peso molecular: 195.11 g/mol
Clave InChI: IHOIUDOVZDEYLS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5F4NO and its molecular weight is 195.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c1-13-6-5(8)2-4(3-12-6)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOIUDOVZDEYLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670709
Record name 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138011-20-7
Record name 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138011-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a viable and robust synthetic pathway for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature and patent filings, ensuring scientific integrity and practical applicability for researchers and drug development professionals.

Introduction: The Significance of Fluorinated Pyridines

The incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, in particular, is a powerful modulator of lipophilicity and electronic character. This compound combines these advantageous structural motifs, making it a highly sought-after intermediate for the synthesis of complex, high-value molecules. This guide elucidates a logical and efficient multi-step synthesis to access this important compound.

Proposed Synthetic Pathway: A Strategic Approach

The most logical and well-documented approach to the synthesis of this compound proceeds through a series of key transformations starting from readily available precursors. The overall strategy involves the sequential chlorination, fluorination, and methoxylation of a pyridine backbone.

graph "Synthetic_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="2-Chloro-5-(trichloromethyl)pyridine"]; Inter1 [label="2,3-Dichloro-5-(trichloromethyl)pyridine"]; Inter2 [label="2,3-Dichloro-5-(trifluoromethyl)pyridine"]; Inter3 [label="2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine"]; Final [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Inter1 [label="Chlorination"]; Inter1 -> Inter2 [label="Fluorination (Halex Reaction)"]; Inter2 -> Inter3 [label="Selective Fluorination"]; Inter3 -> Final [label="Methoxylation (SNAr)"]; }

Caption: Proposed multi-step synthesis of this compound.

Part 1: Synthesis of the Key Intermediate: 2,3-Dichloro-5-(trifluoromethyl)pyridine

The synthesis commences with the preparation of the pivotal intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine. This can be achieved through a two-step process involving the chlorination of 2-chloro-5-(trichloromethyl)pyridine followed by a halogen exchange (Halex) reaction.

Step 1.1: Chlorination of 2-Chloro-5-(trichloromethyl)pyridine

The initial step involves the regioselective chlorination of 2-chloro-5-(trichloromethyl)pyridine at the 3-position of the pyridine ring. This reaction is typically catalyzed by a Lewis acid, such as ferric chloride, to activate the aromatic ring towards electrophilic attack by chlorine.

Experimental Protocol:

  • To a stirred solution of 2-chloro-5-(trichloromethyl)pyridine in a suitable solvent (e.g., carbon tetrachloride), add a catalytic amount of anhydrous ferric chloride.

  • Heat the reaction mixture to a temperature of 150-170°C.[1]

  • Bubble chlorine gas through the reaction mixture for a period of 18 hours.[1]

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Separate the organic layer, wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3-dichloro-5-(trichloromethyl)pyridine.

  • Purify the crude product by vacuum distillation.

Step 1.2: Fluorination of 2,3-Dichloro-5-(trichloromethyl)pyridine

The subsequent step is a halogen exchange reaction to convert the trichloromethyl group to a trifluoromethyl group. This is typically achieved using anhydrous hydrogen fluoride (HF) in the presence of a catalyst.

Experimental Protocol:

  • In a suitable pressure reactor (e.g., a stainless steel autoclave), charge 2,3-dichloro-5-(trichloromethyl)pyridine.

  • Carefully add anhydrous hydrogen fluoride. The molar ratio of HF to the starting material should be in excess to ensure complete conversion.

  • Add a catalytic amount of a suitable catalyst, such as ferric chloride or antimony trichloride.

  • Seal the reactor and heat to a temperature of 120-135°C.[2]

  • Maintain the reaction at this temperature for several hours, monitoring the internal pressure.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess HF into a scrubbing solution (e.g., aqueous potassium hydroxide).

  • The crude product, 2,3-dichloro-5-(trifluoromethyl)pyridine, can be purified by distillation.[1][2]

Table 1: Summary of Reaction Conditions for the Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

StepStarting MaterialReagentsCatalystTemperature (°C)Reaction Time (h)Typical Yield (%)
1.1 2-Chloro-5-(trichloromethyl)pyridineChlorine gasFerric chloride150-17018~65-85
1.2 2,3-Dichloro-5-(trichloromethyl)pyridineAnhydrous Hydrogen FluorideFerric chloride/Antimony trichloride120-1354-11~85-98

Part 2: Introduction of the 3-Fluoro Substituent

With the key intermediate in hand, the next critical step is the selective introduction of the fluorine atom at the 3-position of the pyridine ring. This is accomplished via a nucleophilic aromatic substitution reaction where a chloride is displaced by a fluoride anion.

Step 2.1: Selective Fluorination of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This transformation is a halogen exchange reaction, often referred to as a Halex reaction, where the more labile chlorine at the 2-position is selectively replaced by fluorine. However, for the synthesis of our target molecule, we are interested in the less common substitution at the 3-position. Patent literature describes methods for achieving this selective fluorination.[3]

Experimental Protocol:

  • In a suitable solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAC), dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine.[3]

  • Add a fluorinating agent, such as potassium fluoride (KF) or cesium fluoride (CsF). The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can enhance the reaction rate.

  • A catalyst, such as a copper(I) salt, may also be employed to facilitate the reaction.

  • Heat the reaction mixture to a temperature of 100-150°C for 5 to 10 hours.[3]

  • Monitor the reaction progress by GC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine by distillation or column chromatography.

graph "Fluorination_Step" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Inter2 [label="2,3-Dichloro-5-(trifluoromethyl)pyridine"]; Reagents [label="KF or CsF\nDMF or DMAC\nCatalyst (optional)"]; Inter3 [label="2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Inter2 -> Inter3 [label="Halogen Exchange"]; Reagents -> Inter3 [style=dotted]; }

Caption: Key reagents and transformation in the selective fluorination step.

Part 3: Final Methoxylation to Yield the Target Compound

The final step in the synthesis is the nucleophilic aromatic substitution of the remaining chlorine atom at the 2-position with a methoxy group. This reaction is generally facile due to the activating effect of the electron-withdrawing trifluoromethyl group and the inherent reactivity of the 2-position in the pyridine ring.

Step 3.1: Methoxylation of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

The methoxylation is typically carried out using sodium methoxide in methanol. The reaction proceeds via a Meisenheimer-like intermediate, a common mechanism for nucleophilic aromatic substitution (SNAr).[4]

Experimental Protocol:

  • Dissolve 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine in anhydrous methanol.

  • To this solution, add a solution of sodium methoxide in methanol (commercially available or prepared in situ by reacting sodium metal with methanol). A slight excess of sodium methoxide is typically used.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the final product, this compound, by column chromatography or distillation.

Table 2: Summary of Conditions for the Final Synthesis Steps

StepStarting MaterialReagentsSolventTemperature (°C)Typical Yield (%)
2.1 2,3-Dichloro-5-(trifluoromethyl)pyridineKF or CsF, Phase-transfer catalyst (optional)DMF or DMAC100-150~90
3.1 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridineSodium methoxideMethanolReflux>90

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a robust and scalable method for the preparation of this compound. By leveraging well-established transformations such as chlorination, halogen exchange, and nucleophilic aromatic substitution, this valuable building block can be accessed in good overall yield. The presented protocols, supported by scientific literature, offer a solid foundation for researchers in their efforts to synthesize novel and impactful molecules for the pharmaceutical and agrochemical industries. Further optimization of reaction conditions, particularly in the fluorination step, could lead to even more efficient and cost-effective production of this important intermediate.

References

An In-depth Technical Guide to 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Drawing upon extensive data from related analogues and foundational chemical principles, this document elucidates its core physicochemical properties, reactivity, synthesis, and potential applications, offering a valuable resource for researchers engaged in drug discovery and development.

Introduction: The Strategic Value of Fluorinated Pyridines

The incorporation of fluorine and trifluoromethyl groups into organic scaffolds is a cornerstone of modern medicinal chemistry.[1] These modifications can profoundly enhance a molecule's pharmacological profile, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyridine core, a ubiquitous motif in pharmaceuticals, provides a versatile platform for such strategic fluorination. This compound combines the unique electronic properties of a trifluoromethyl group with the metabolic blocking potential of a fluoro substituent and the modulating effect of a methoxy group, making it a highly valuable, albeit sparsely documented, building block.

The trifluoromethyl group is a strong electron-withdrawing group, which can significantly impact the pKa of the pyridine nitrogen and the reactivity of the aromatic ring. The fluorine atom at the 3-position can influence the molecule's conformation and metabolic stability, while the methoxy group at the 2-position is an electron-donating group that can modulate the electronic properties of the ring and provide a potential hydrogen bond acceptor. This unique combination of substituents creates a nuanced electronic and steric profile, paving the way for novel molecular designs with tailored biological activities.

Physicochemical Properties: A Data-Driven Analysis

Table 1: Predicted and Comparative Physicochemical Properties

PropertyPredicted/Comparative Value for this compoundReference Compound(s) and Data
Molecular Formula C₇H₅F₄NO-
Molecular Weight 195.11 g/mol -
CAS Number Not assignedIsomer (4-CF₃): 1227599-04-3[2][3]
Appearance Colorless to light yellow liquid or low-melting solid3-Fluoro-2-(trifluoromethyl)pyridine is a liquid. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a low-melting solid (16-20 °C).
Boiling Point Estimated: ~150-180 °C (at 760 mmHg)3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: 50-55 °C/11 mmHg. 2-Methoxy-5-(trifluoromethyl)pyridine: No data found.
Melting Point Estimated: < 25 °C3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: 16-20 °C.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water.Fluorinated organic compounds generally exhibit increased lipophilicity.[1]
pKa (of pyridinium ion) Estimated: 1.0 - 2.0The trifluoromethyl group is strongly electron-withdrawing, significantly lowering the basicity of the pyridine nitrogen. The pKa of 3-substituted pyridines is sensitive to the electronic nature of the substituent.[4]

Justification for Predictions:

  • The predicted physical state and boiling point are based on the properties of similarly substituted pyridines. The presence of a methoxy group may slightly increase the boiling point compared to a chloro-analogue due to polarity.

  • The estimated pKa is significantly lower than that of pyridine (~5.2) due to the powerful electron-withdrawing effect of the trifluoromethyl group.

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of this compound is not explicitly described in the literature. However, established synthetic routes for related trifluoromethylpyridines provide a strong foundation for its preparation.

Proposed Synthetic Strategies

A plausible synthetic approach would involve a multi-step sequence starting from a readily available pyridine precursor.

Synthesis_Workflow A Precursor (e.g., 2-hydroxy-5-(trifluoromethyl)pyridine) B Chlorination/Fluorination A->B (e.g., SOCl₂, DAST) C Nucleophilic Aromatic Substitution (SNAr) B->C (NaOMe) D Target Molecule This compound C->D

Caption: Proposed synthetic workflow for this compound.

One potential pathway involves the halogenation of a suitable pyridine precursor, followed by a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group. For instance, starting from 2,3-dichloro-5-(trifluoromethyl)pyridine, selective methoxylation at the 2-position could be achieved. The synthesis of trifluoromethylpyridines often involves high-temperature vapor-phase reactions or chlorine/fluorine exchange reactions.[5][6]

Key Reactivity Insights
  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards SNAr by the electron-withdrawing trifluoromethyl group. Halogen substituents, particularly at the 2- and 4-positions, are susceptible to displacement by nucleophiles. The methoxy group at the 2-position is generally stable but can be cleaved under harsh acidic conditions.

  • Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of both the trifluoromethyl group and the ring nitrogen. If forced, substitution would likely occur at the positions meta to the trifluoromethyl group.

  • Modification of the Methoxy Group: The methyl group of the methoxy substituent can potentially be a site for radical reactions under specific conditions.

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine derivatives are crucial structural motifs in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[6]

Applications Core This compound A Versatile Scaffold Pharma Pharmaceuticals Kinase Inhibitors GPCR Modulators Antiviral Agents Core->Pharma Agro Agrochemicals Herbicides Fungicides Insecticides Core->Agro

Caption: Potential applications of the this compound scaffold.

The unique physicochemical properties imparted by the trifluoromethyl and fluoro groups make this scaffold attractive for:

  • Kinase Inhibitors: The trifluoromethyl group can enhance binding affinity to the ATP-binding pocket of kinases.

  • GPCR Modulators: The lipophilicity and metabolic stability are advantageous for developing CNS-active agents.

  • Agrochemicals: Many successful herbicides and fungicides are based on the trifluoromethylpyridine core.[5]

Experimental Protocols for Characterization

The following protocols are standard methodologies for the characterization of novel fluorinated pyridine derivatives and are directly applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and purity of the compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons on the pyridine ring and a singlet for the methoxy group. The coupling patterns of the aromatic protons will be informative of their relative positions.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect signals for the aromatic carbons and the methoxy carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: Acquire a fluorine spectrum. A singlet corresponding to the CF₃ group and another signal for the fluorine at the 3-position are expected. The chemical shifts will be indicative of the electronic environment. Computational methods can be used to predict ¹⁹F NMR shifts with good accuracy.[7]

Data Analysis: Analyze chemical shifts, coupling constants (J-values), and integration to confirm the assigned structure. For comparison, the ¹H NMR spectrum of 2-chloro-5-(trifluoromethyl)pyridine shows signals at δ 8.69, 7.90, and 7.50 ppm.[8] The ¹³C NMR spectrum of 2,3-dichloro-5-(trifluoromethyl)pyridine shows characteristic signals for the fluorinated carbon.[9]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: High-resolution mass spectrometer (e.g., ESI-TOF or GC-MS).

Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC or LC).

Data Acquisition:

  • Acquire a full-scan mass spectrum in positive ion mode.

  • The molecular ion peak ([M+H]⁺ or M⁺) should be observed at m/z corresponding to the calculated molecular weight (195.11).

  • The isotopic pattern should be consistent with the molecular formula C₇H₅F₄NO.

Data Analysis: The fragmentation pattern can provide further structural information. Common fragmentation pathways for pyridines include loss of substituents and ring cleavage.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR spectrometer.

Sample Preparation:

  • For liquids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • For solids, a KBr pellet or a Nujol mull can be prepared.

Data Acquisition:

  • Acquire an IR spectrum over the range of 4000-400 cm⁻¹.

Data Analysis:

  • Look for characteristic absorption bands:

    • C-H stretching (aromatic and aliphatic): ~3100-2850 cm⁻¹

    • C=C and C=N stretching (aromatic ring): ~1600-1450 cm⁻¹

    • C-F stretching: ~1350-1000 cm⁻¹ (often strong and complex)

    • C-O stretching (methoxy group): ~1250-1000 cm⁻¹

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, related compounds such as 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine are classified as flammable liquids and may cause skin, eye, and respiratory irritation.[10][11]

General Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Keep away from heat, sparks, and open flames.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in the development of novel pharmaceuticals and agrochemicals. While direct experimental data remains scarce, a robust understanding of its physicochemical properties, reactivity, and biological potential can be derived from the extensive knowledge base of related fluorinated pyridines. The synthetic strategies and characterization protocols outlined in this guide provide a solid framework for researchers to synthesize, validate, and ultimately harness the unique attributes of this versatile scaffold. As the demand for sophisticated molecular building blocks continues to grow, this compound is poised to become a valuable tool in the arsenal of medicinal and materials chemists.

References

Structure and bonding of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Bonding of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed scientific analysis of this compound, a highly substituted heterocyclic compound of interest in medicinal and materials chemistry. Lacking extensive direct characterization in public literature, this document leverages expert knowledge and data from closely related analogues to present a comprehensive examination of its molecular structure, electronic properties, and bonding characteristics. We elucidate the interplay of the fluoro, methoxy, and trifluoromethyl substituents, predict spectroscopic signatures for empirical validation, and outline robust protocols for its synthesis and characterization. This whitepaper serves as a foundational resource for researchers aiming to synthesize, study, or incorporate this molecule into advanced applications.

Introduction: The Significance of a Polysubstituted Pyridine Core

Pyridine and its derivatives are cornerstone structures in modern chemistry, forming the scaffold for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of substituents on the pyridine ring allows for precise tuning of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. The subject of this guide, this compound, represents a sophisticated example of this molecular engineering. It incorporates three distinct functional groups, each imparting unique electronic and steric influences:

  • The Pyridine Ring: A π-deficient (electron-poor) aromatic system whose nitrogen atom acts as a hydrogen bond acceptor and a coordination site.

  • A Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group that significantly increases lipophilicity and can enhance binding affinity and metabolic stability.[2][3]

  • A Methoxy Group (-OCH₃): An electron-donating group through resonance, capable of modulating ring electronics and acting as a hydrogen bond acceptor.

  • A Fluoro Group (-F): A highly electronegative atom that acts as a strong electron-withdrawing group via induction and a weak electron-donating group by resonance. It is often used as a bioisostere for hydrogen to block metabolic pathways.

Understanding the synergy of these groups is paramount for predicting the molecule's behavior and designing its applications. This guide provides the necessary theoretical framework and practical methodologies to that end.

Molecular Architecture and Physicochemical Properties

The systematic IUPAC name for this compound is this compound. Its core identity and calculated properties are summarized below.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₇H₅F₄NO-
Molecular Weight 195.11 g/mol Calculated
SMILES COC1=C(F)C=C(C=N1)C(F)(F)F-
InChI InChI=1S/C7H5F4NO/c1-13-7-6(8)2-4(3-12-7)5(9,10)11/h2-3H,1H3-
Calculated LogP ~2.5 - 3.0Predicted based on analogues

Electronic Structure and Bonding: A Tale of Competing Effects

The bonding and reactivity of the molecule are governed by the complex interplay of inductive and resonance (mesomeric) effects from its three substituents. The pyridine ring itself is intrinsically electron-deficient, which influences its reactivity towards electrophiles.[4]

  • Inductive Effects (Through σ-bonds):

    • -CF₃ Group: Strongly electron-withdrawing (-I). The three fluorine atoms pull electron density away from the attached carbon and, subsequently, from the pyridine ring.

    • -F Atom: Strongly electron-withdrawing (-I). As the most electronegative element, it pulls significant electron density from the C3 position.

    • -OCH₃ Group: The oxygen is electronegative and exerts a moderate electron-withdrawing effect (-I).

  • Resonance Effects (Through π-system):

    • -OCH₃ Group: The oxygen's lone pairs can be delocalized into the pyridine ring, making it a strong electron-donating group by resonance (+R). This effect primarily increases electron density at the ortho and para positions relative to the methoxy group.

    • -F Atom: The fluorine's lone pairs can also participate in resonance, exhibiting a weak electron-donating effect (+R). However, for halogens, the inductive effect typically dominates.[5]

Net Electronic Influence: The trifluoromethyl group at C5 and the fluorine at C3 act in concert to strongly withdraw electron density, making the ring significantly more electron-poor than pyridine itself. The methoxy group at C2 provides a counteracting electron-donating resonance effect. This push-pull dynamic creates a highly polarized aromatic system, with specific sites activated or deactivated towards chemical reactions.

Electronic_Effects cluster_molecule This compound cluster_substituents Substituent Effects mol { N |  C2 |  C3 | C4 |  C5 | C6 } OCH3 -OCH₃ +R (strong) -I (moderate) OCH3->mol:c2 Donates e⁻ via resonance Withdraws e⁻ via induction F -F -I (strong) +R (weak) F->mol:c3 Withdraws e⁻ via induction CF3 -CF₃ -I (strong) CF3->mol:c5 Strongly withdraws e⁻ via induction

Caption: Electronic influence of substituents on the pyridine ring.

Structural Validation: A Predictive Spectroscopic and Analytical Workflow

Empirical validation of the molecule's structure is critical. As a senior scientist, I propose the following comprehensive workflow, which integrates multiple analytical techniques to provide an unambiguous structural assignment. The predicted data is based on well-established principles for fluorinated pyridines.[6][7]

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation synthesis Proposed Synthesis purification Column Chromatography / Distillation synthesis->purification sample Pure Compound purification->sample ms Mass Spectrometry (MS) sample->ms Confirm Mass nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr Map Connectivity ir Infrared (IR) Spectroscopy sample->ir Identify Functional Groups confirm Structure Confirmed ms->confirm nmr->confirm ir->confirm

Caption: A self-validating workflow for structural confirmation.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for elucidating the precise connectivity of this molecule. ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the chemical environment of each atom.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Predicted Signals:

      • A singlet around δ 4.0-4.2 ppm for the methoxy protons (-OCH₃).

      • A doublet or doublet of doublets around δ 7.5-7.8 ppm for the H4 proton, coupled to both the C3-F and potentially the C5-CF₃.

      • A singlet or narrow multiplet around δ 8.2-8.5 ppm for the H6 proton.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum. A common reference like CFCl₃ (δ 0 ppm) or an external standard like benzotrifluoride should be used.[6]

    • Predicted Signals:

      • A singlet around δ -60 to -65 ppm for the -CF₃ group.

      • A singlet or narrow multiplet for the C3-F atom, with a chemical shift highly dependent on its environment but distinct from the -CF₃.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Predicted Signals:

      • The C5 carbon attached to the -CF₃ group will appear as a quartet due to ¹J-CF coupling.

      • The C3 carbon will appear as a doublet due to large ¹J-CF coupling.

      • The C2 and C4 carbons will show smaller couplings to the C3-F atom (²J-CF).

      • The C6 carbon may show a small coupling to the -CF₃ group.

  • 2D NMR (Optional but Recommended):

    • Run HMBC (¹H-¹³C) and HSQC (¹H-¹³C) experiments to unambiguously assign proton and carbon signals and confirm long-range connectivity.

Experimental Protocol: Mass Spectrometry (MS)

Rationale: MS will confirm the molecular weight and provide fragmentation data consistent with the proposed structure.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or GC-MS).

  • Data Analysis:

    • Look for the molecular ion peak [M+H]⁺ at m/z 196.0431 (for electrospray) or the molecular ion [M]⁺ at m/z 195.0353 (for electron impact), confirming the elemental formula C₇H₅F₄NO.

    • Analyze the fragmentation pattern. Expect losses corresponding to CH₃, OCH₃, and potentially rearrangements involving the fluorine atoms.

Experimental Protocol: Infrared (IR) Spectroscopy

Rationale: IR spectroscopy will confirm the presence of key functional groups through their characteristic vibrational frequencies.

Step-by-Step Methodology:

  • Sample Preparation: Place a drop of the pure liquid (if applicable) on a salt plate (e.g., NaCl) or prepare a KBr pellet for a solid sample.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • C-H stretching: Look for peaks around 2950-3050 cm⁻¹ (aromatic and aliphatic).

    • C=C and C=N stretching: Characteristic aromatic ring vibrations will appear in the 1400-1600 cm⁻¹ region.

    • C-F and C-O stretching: Strong, characteristic absorbance bands are expected in the fingerprint region, typically between 1000-1350 cm⁻¹. The C-F bonds of the -CF₃ group will be particularly prominent.

Computational Modeling for Deeper Insight

To complement experimental data, computational modeling using Density Functional Theory (DFT) is recommended.[8][9] This provides invaluable insight into the molecule's 3D structure and electronic properties.

Recommended Protocol:

  • Software: Use a standard computational chemistry package (e.g., Gaussian, Spartan, ORCA).

  • Methodology:

    • Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).

    • From the optimized geometry, calculate key properties:

      • Bond Lengths and Angles: Compare with expected values for aromatic systems.

      • Dipole Moment: Predicts the overall polarity of the molecule.

      • Electrostatic Potential (ESP) Map: Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen lone pair should be a region of negative potential, while the protons and the area around the -CF₃ group will be positive.

      • Frontier Molecular Orbitals (HOMO/LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.

Conclusion

This compound is a molecule designed for purpose, featuring a carefully balanced array of functional groups that create a unique electronic landscape. While direct experimental data is not widely available, this guide provides a robust, authoritative framework for its complete structural and electronic characterization. By combining predictive analysis based on known chemical principles with a rigorous, multi-technique experimental workflow, researchers can confidently synthesize, validate, and ultimately deploy this promising heterocyclic compound in the development of next-generation pharmaceuticals and advanced materials.

References

Initial Biological Activity Screening of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: This guide outlines a strategic, multi-tiered approach for the initial biological activity screening of the novel compound, 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine. Trifluoromethylpyridine (TFMP) derivatives are a cornerstone of modern agrochemical and pharmaceutical development, valued for their unique physicochemical properties that enhance metabolic stability and target affinity.[1][2] The strategic inclusion of fluorine and trifluoromethyl groups can significantly modulate a molecule's lipophilicity, bioavailability, and binding interactions.[2][3] This document provides a rationale and detailed protocols for a screening cascade designed to efficiently characterize the cytotoxic, antimicrobial, and potential neuromodulatory activities of this compound, alongside critical, early-stage safety profiling. The objective is to build a foundational dataset that enables informed decision-making for subsequent stages of research and development.

Introduction and Rationale for Screening Cascade

The compound this compound belongs to a class of fluorinated heterocycles that are of significant interest in medicinal chemistry.[4][5] The pyridine scaffold is a ubiquitous motif in biologically active molecules, while the trifluoromethyl group is known to enhance metabolic stability and cell permeability.[2][6] The combination of a fluoro group and a methoxy group further modulates the electronic and steric properties, creating a unique chemical entity with potential for novel biological interactions.[4]

Given the novelty of this specific substitution pattern, a broad-based yet logically structured screening approach is essential. Our proposed cascade is designed to first establish a foundational safety and activity profile before investing in more resource-intensive, target-specific assays.

The Screening Philosophy: A Tiered Approach

The causality behind this tiered strategy is rooted in resource optimization and logical progression. We begin with broad-spectrum assays to rapidly identify general bioactivity or overt toxicity. Positive "hits" or compounds with acceptable safety profiles are then advanced to more specific, hypothesis-driven assays based on structural analogies to known pharmacophores. Early assessment of key safety liabilities, such as cardiac ion channel and metabolic enzyme interactions, is integrated to eliminate problematic candidates early, adhering to the principle of "failing fast and cheap."

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Hypothesis-Driven Target Screening cluster_2 Tier 3: Early Safety & ADME Profiling Cytotoxicity General Cytotoxicity (MTT Assay) Decision1 Toxic? Cytotoxicity->Decision1 Antimicrobial Antimicrobial Screen (MIC Panel) Decision2 Active? Antimicrobial->Decision2 GABA_A CNS Target Screen (GABA-A Receptor Binding Assay) hERG Cardiotoxicity (hERG Assay) GABA_A->hERG CYP450 Drug-Drug Interaction (CYP450 Inhibition) hERG->CYP450 Decision3 Safety Liabilities? CYP450->Decision3 Compound Test Compound 3-Fluoro-2-methoxy-5- (trifluoromethyl)pyridine Compound->Cytotoxicity Compound->Antimicrobial Decision1->Decision2 No Stop STOP (Re-evaluate or Terminate) Decision1->Stop Yes Decision2->GABA_A Yes/No (Proceed Regardless for Profiling) Decision3->Stop High Risk Proceed Proceed to Lead Optimization Decision3->Proceed Acceptable Profile

Figure 1: A tiered workflow for the initial biological screening of a novel compound.

Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity.

Tier 1: General Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. This initial screen is critical to determine the compound's intrinsic toxicity and to establish a concentration range for subsequent cell-based assays.[7]

Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Tier 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: The pyridine nucleus is a component of various antimicrobial agents.[8] A broad-spectrum screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal species, provides an initial indication of any antimicrobial potential. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).[9][10]

Methodology:

  • Strain Selection: Use a panel of microorganisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound (e.g., from 128 µg/mL to 0.25 µg/mL).[11]

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (48 hours for C. albicans).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Tier 2: CNS Target Screen (GABA-A Receptor Binding Assay)

Rationale: The γ-aminobutyric acid type A (GABA-A) receptor is a crucial ligand-gated ion channel responsible for fast inhibitory neurotransmission in the brain.[12] Its dysfunction is linked to numerous neurological disorders, making it a key drug target.[12] Many CNS-active drugs feature scaffolds similar to substituted pyridines, making this a logical, hypothesis-driven assay.[13] This protocol describes a competitive binding assay using a radioligand to determine the test compound's affinity for the receptor.

G cluster_GABA GABA-A Receptor (Pentameric Ion Channel) GABA_site GABA Binding Site (Orthosteric) Ion_Channel Cl- Ion Channel GABA_site->Ion_Channel Opens BZD_site Benzodiazepine Site (Allosteric) BZD_site->Ion_Channel Modulates Opening Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Ion_Channel->Hyperpolarization Causes GABA GABA (Neurotransmitter) GABA->GABA_site Binds Test_Compound Test Compound (Potential Modulator) Test_Compound->BZD_site Binds

Figure 2: Simplified signaling pathway of the GABA-A receptor.

Methodology:

  • Membrane Preparation: Prepare synaptic membranes from rat cerebral cortex homogenates as described in established protocols.[14][15] The final pellet is resuspended in a binding buffer (e.g., 50 nM Tris-HCl).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., [³H]muscimol or [³H]flumazenil), and varying concentrations of the test compound.[15][16]

  • Nonspecific Binding: To determine nonspecific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand (e.g., GABA or diazepam).[14]

  • Incubation: Incubate the plates at 4°C for a specified time (e.g., 45-60 minutes) to reach equilibrium.[14]

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation spectrometry.[14]

  • Analysis: Calculate the specific binding at each concentration of the test compound. Plot the data to determine the IC₅₀, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Tier 3: Cardiotoxicity Screening (hERG Patch Clamp Assay)

Rationale: Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[17] Regulatory agencies mandate that new chemical entities be tested for hERG liability.[18] Automated patch-clamp electrophysiology provides a high-throughput and accurate method for this assessment.[17]

Methodology:

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

  • Electrophysiology: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch). Cells are captured, and a whole-cell patch-clamp configuration is established.[17]

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG tail current, which is the primary current blocked by most drugs.[19]

  • Compound Application: After establishing a stable baseline current, apply the vehicle control followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM). A known hERG inhibitor (e.g., E-4031) is used as a positive control.[17]

  • Data Acquisition: Record the current continuously throughout the experiment.

  • Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration relative to the baseline. Calculate the IC₅₀ value from the concentration-response curve.

Tier 3: Metabolic Stability (Cytochrome P450 Inhibition Assay)

Rationale: Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for drug metabolism.[20] Inhibition of major CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4) by a new compound can lead to significant drug-drug interactions (DDIs).[21][22] This assay assesses the potential of the test compound to inhibit these key enzymes.

Methodology:

  • Enzyme Source: Use human liver microsomes, which contain a full complement of CYP enzymes.[23]

  • Assay Setup: Incubate the microsomes, a specific probe substrate for each CYP isoform, and the test compound at various concentrations in a phosphate buffer containing an NADPH-regenerating system to initiate the metabolic reaction.

  • Controls: Include a positive control (a known inhibitor for each isoform) and a vehicle control.[22]

  • Incubation and Termination: Incubate at 37°C for a predetermined time, then terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).

  • Analysis: Quantify the formation of the specific metabolite from the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[23]

  • Data Interpretation: Calculate the percentage of inhibition of metabolite formation compared to the vehicle control. Determine the IC₅₀ value for each CYP isoform.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison and interpretation.

Table 1: Hypothetical Initial Screening Data Summary

Assay TypeTarget/Cell LineEndpointResultInterpretation
Cytotoxicity HepG2IC₅₀> 100 µMLow intrinsic cytotoxicity; favorable profile for further testing.
Antimicrobial S. aureusMIC> 128 µg/mLNo significant Gram-positive antibacterial activity.
Antimicrobial E. coliMIC> 128 µg/mLNo significant Gram-negative antibacterial activity.
Antimicrobial C. albicansMIC64 µg/mLWeak antifungal activity detected.
Receptor Binding GABA-A ReceptorKi85 nMPotent binding to the GABA-A receptor, suggesting potential neuromodulatory effects.
Cardiotoxicity hERG ChannelIC₅₀25 µMModerate hERG inhibition; requires evaluation of therapeutic index.
DDI Potential CYP3A4IC₅₀15 µMModerate inhibition of a major metabolic enzyme; potential for DDIs.
DDI Potential CYP2D6IC₅₀> 50 µMLow risk of inhibiting CYP2D6-mediated metabolism.

Interpretation of Hypothetical Results: The hypothetical data suggest that this compound is a non-cytotoxic compound with potent affinity for the GABA-A receptor. The weak antifungal activity is noted but may not be a primary development path unless significant. The moderate hERG and CYP3A4 inhibition flags potential safety and DDI risks that must be carefully monitored and addressed in subsequent lead optimization efforts. The next logical step would be to conduct functional assays to determine if the compound is a GABA-A agonist, antagonist, or allosteric modulator, and to begin structure-activity relationship (SAR) studies to improve potency and reduce off-target liabilities.

Conclusion

This technical guide provides a comprehensive and rationalized framework for the initial biological evaluation of this compound. By employing a tiered screening cascade that begins with broad assessments of cytotoxicity and antimicrobial activity and progresses to hypothesis-driven target engagement and early safety profiling, researchers can efficiently build a foundational understanding of this novel compound's biological potential. This structured approach ensures that resources are allocated effectively, and that critical data for go/no-go decisions are generated early in the discovery pipeline.

References

Spectroscopic data (NMR, IR, MS) for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

Introduction

This compound is a highly substituted heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical development. Its unique combination of a pyridine core, a fluoro group, a methoxy group, and a trifluoromethyl (CF₃) group imparts a distinct set of physicochemical properties. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the fluorine and methoxy substituents modulate the electronic landscape and lipophilicity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Approach

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for unambiguous characterization due to the presence of NMR-active fluorine isotopes.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra is critical for reproducibility and accuracy.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is free from water and other impurities.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR. For ¹⁹F NMR, a common external or internal standard is CFCl₃ (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative analysis.

    • Number of Scans: 8-16, depending on sample concentration.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: ~240 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Acquisition Parameters (¹⁹F NMR):

    • Pulse Program: Standard single-pulse, often without proton decoupling to observe H-F couplings.

    • Spectral Width: ~200 ppm or wider, centered appropriately for aromatic fluorine and CF₃ groups.

    • Relaxation Delay (d1): 5 seconds.

    • Number of Scans: 16-64.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum is predicted to show two signals in the aromatic region and one in the aliphatic region, corresponding to the two pyridine ring protons and the methoxy group protons, respectively.

  • H-4 Proton: This proton is situated between the fluorine at C-3 and the CF₃ group at C-5. It is expected to appear as a doublet due to coupling with the adjacent fluorine atom (³JHF). The strong electron-withdrawing nature of the CF₃ group will likely shift this signal significantly downfield.

  • H-6 Proton: This proton is adjacent to the ring nitrogen and the CF₃ group. It is expected to be the most downfield signal, likely appearing as a small doublet or a finely split singlet due to a weaker long-range coupling to the fluorine at C-3 (⁴JHF).

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet in the typical range of 3.8-4.1 ppm.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~8.2 - 8.4d⁴JHF ~ 1-2 Hz
H-4~7.6 - 7.8d³JHF ~ 8-10 Hz
-OCH₃~4.0 - 4.1s-
¹³C NMR Spectroscopy: Carbon Skeleton and C-F Couplings

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals. The key diagnostic features are the large coupling constants between carbon and fluorine atoms (JCF).

  • C-5 (bearing CF₃): This carbon signal will be split into a quartet by the three fluorine atoms (¹JCF), with a large coupling constant.

  • C-3 (bearing F): This carbon will exhibit a very large coupling to the directly attached fluorine (¹JCF).

  • C-2 (bearing OCH₃): This carbon, adjacent to the fluorine, will show a smaller two-bond coupling (²JCF).

  • C-4: This carbon is coupled to both the C-3 fluorine (²JCF) and the CF₃ group (²JCF), potentially resulting in a complex multiplet (doublet of quartets).

  • C-6: This carbon will show a three-bond coupling to the fluorine (³JCF) and a three-bond coupling to the CF₃ group (³JCF), appearing as a doublet of quartets.

  • CF₃ Carbon: The carbon of the trifluoromethyl group itself will appear as a prominent quartet due to the one-bond C-F coupling (¹JCF), typically in the range of 120-130 ppm.

  • -OCH₃ Carbon: The methoxy carbon will appear as a singlet around 54-56 ppm.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C-2~155 - 158d²JCF ~ 15-25 Hz
C-3~145 - 150d¹JCF ~ 240-260 Hz
C-6~142 - 145dq³JCF ~ 4-6 Hz, ³JCF ~ 4-6 Hz
C-4~135 - 140dq²JCF ~ 20-30 Hz, ²JCF ~ 4-6 Hz
C-5~120 - 125q²JCF ~ 35-40 Hz
CF₃~122 - 124q¹JCF ~ 270-275 Hz
-OCH₃~54 - 56s-
¹⁹F NMR Spectroscopy: The Fluorine Signature

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[1] It provides unambiguous signals for each unique fluorine environment.[2]

  • C-3 Fluoro Group: This single fluorine atom on the aromatic ring is expected to produce a signal whose chemical shift is influenced by the adjacent methoxy group. It will likely appear as a multiplet due to coupling with H-4.

  • C-5 Trifluoromethyl Group: The three equivalent fluorine atoms of the CF₃ group will give rise to a single, intense signal. Its chemical shift is characteristic of a CF₃ group on an electron-deficient aromatic ring. This signal should be a singlet in a proton-decoupled spectrum or a narrow quartet if coupled to H-4 and H-6 over long ranges.

Table 3: Predicted ¹⁹F NMR Data for this compound (Referenced to CFCl₃)

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
C-3 -F -120 to -140d
C-5 -CF₃ -62 to -65s

Infrared (IR) Spectroscopy: Vibrational Analysis

IR spectroscopy probes the vibrational modes of a molecule, providing a functional group fingerprint. The spectrum of this compound will be characterized by strong absorptions corresponding to its various functional groups.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry KBr powder and pressed into a transparent disk. For liquids or solutions, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Scan: An initial scan of the empty sample compartment (or the pure KBr pellet) is performed to obtain a background spectrum.

  • Sample Scan: The prepared sample is placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance plot.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100-3000Weak-MediumAromatic C-H Stretching
2960-2850MediumAliphatic C-H Stretching (-OCH₃)
1600-1550Medium-StrongAromatic C=C and C=N Ring Stretching
1480-1420Medium-StrongAromatic Ring Stretching
1350-1120Very StrongC-F Stretching (CF₃ group)
1280-1240StrongAsymmetric C-O-C Stretching (-OCH₃)
1050-1020StrongSymmetric C-O-C Stretching (-OCH₃)

The most prominent feature in the IR spectrum will be a series of very strong, broad bands in the 1350-1120 cm⁻¹ region, which is characteristic of the C-F stretching vibrations of the trifluoromethyl group. This serves as a powerful diagnostic tool for confirming the presence of this moiety.[3]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Predicted Mass Spectrum

The molecular formula is C₇H₅F₄NO, leading to a calculated monoisotopic mass of approximately 195.03 g/mol .

  • Molecular Ion (M⁺): A clear molecular ion peak is expected at m/z 195.

  • Key Fragments: The fragmentation pattern will be dictated by the stability of the pyridine ring and the nature of the substituents. Predicted fragmentation pathways include:

    • [M - CH₃]⁺ (m/z 180): Loss of a methyl radical from the methoxy group.

    • [M - OCH₃]⁺ (m/z 164): Loss of the methoxy radical.

    • [M - CO]⁺ (m/z 167): A common fragmentation for methoxy-substituted aromatics.

    • [M - CF₃]⁺ (m/z 126): Loss of the trifluoromethyl radical.

Table 5: Predicted Key Ions in the EI Mass Spectrum

m/zPredicted Identity
195[M]⁺ (Molecular Ion)
180[M - CH₃]⁺
167[M - CO]⁺
166[M - CHO]⁺
126[M - CF₃]⁺
69[CF₃]⁺

Visualization of Experimental Workflows

To ensure clarity and procedural integrity, the general workflows for each spectroscopic technique are illustrated below using the DOT language for Graphviz.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Analyte (5-10 mg) B Dissolve in Deuterated Solvent A->B C Add TMS (Internal Standard) B->C D Insert into Spectrometer C->D E Acquire Spectra (¹H, ¹³C, ¹⁹F) D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Reference to Standard G->H I I H->I Final Spectrum & Interpretation

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

FT-IR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing P1 Grind Analyte with KBr P2 Press into Transparent Pellet P1->P2 A1 Record Background Spectrum (KBr) P2->A1 A2 Record Sample Spectrum A1->A2 D1 Background Subtraction A2->D1 D2 Generate Absorbance/ Transmittance Plot D1->D2 F1 F1 D2->F1 Final Spectrum & Peak Assignment

Caption: Workflow for solid-state FT-IR analysis using the KBr pellet method.

Conclusion

The spectroscopic profile of this compound is predicted to be rich in information, with each technique providing complementary and confirmatory data. The ¹H, ¹³C, and ¹⁹F NMR spectra are dominated by the influence of the fluorine substituents, resulting in characteristic chemical shifts and coupling patterns that are essential for structural confirmation. The IR spectrum provides a clear fingerprint, with the exceptionally strong C-F stretching bands of the CF₃ group serving as a key diagnostic feature. Finally, mass spectrometry confirms the molecular weight and offers predictable fragmentation pathways consistent with the compound's structure. This comprehensive, predictive analysis serves as a valuable reference for any researcher involved in the synthesis or application of this important fluorinated pyridine derivative.

References

An In-depth Technical Guide to the Electron Density Distribution in 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the electron density distribution in 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, a molecule of significant interest in the fields of medicinal chemistry and drug development. The strategic placement of fluoro, methoxy, and trifluoromethyl substituents on the pyridine ring creates a unique electronic landscape that dictates its reactivity, intermolecular interactions, and ultimately, its biological activity. This guide will delve into the theoretical underpinnings and practical methodologies for characterizing this electron density distribution, offering valuable insights for researchers and scientists. We will explore both state-of-the-art computational approaches, primarily Density Functional Theory (DFT), and the conceptual framework of the Quantum Theory of Atoms in Molecules (QTAIM) for a detailed topological analysis of chemical bonding. Experimental validation through X-ray crystallography will also be discussed as the gold standard for determining electron density.

Introduction: The Significance of Electron Density in Drug Design

The spatial arrangement of electrons within a molecule, its electron density distribution, is a fundamental property that governs its chemical behavior. In the context of drug development, a thorough understanding of a molecule's electron density is paramount. It provides a detailed map of electrostatic potential, nucleophilic and electrophilic regions, and the nature of chemical bonds. This information is critical for predicting how a drug molecule will interact with its biological target, its metabolic stability, and its pharmacokinetic properties.

This compound is a compelling case study due to the presence of multiple electron-modulating substituents. The trifluoromethyl group is a strong electron-withdrawing group, significantly influencing the electronic character of the pyridine ring.[1] The fluorine and methoxy groups also contribute to the complex electronic environment through inductive and resonance effects. A precise understanding of the resulting electron density distribution is therefore crucial for optimizing the design of novel therapeutic agents based on this scaffold.

Theoretical Framework: Unveiling the Electronic Landscape

Density Functional Theory (DFT) as a Predictive Tool

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules.[2][3] Unlike traditional wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, a more computationally tractable approach for larger molecules.[4] This allows for the accurate prediction of a wide range of molecular properties, including the electron density distribution, with a favorable balance of accuracy and computational cost.

The core principle of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its properties.[5][6] In practice, the Kohn-Sham equations are solved self-consistently to obtain the electron density and energy of the molecule.[2] The choice of the exchange-correlation functional is a critical aspect of DFT calculations, as it approximates the complex many-body effects of electron exchange and correlation. For molecules like this compound, hybrid functionals such as B3LYP often provide a good balance of accuracy for both structural and electronic properties.

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Characterization

While DFT provides the overall electron density, the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous framework for partitioning this density and analyzing the nature of chemical bonds.[7][8] QTAIM defines atoms as distinct regions of space based on the topology of the electron density.[7] The analysis of critical points in the electron density (where the gradient is zero) provides profound insights into the nature of atomic interactions.

Key topological parameters derived from QTAIM analysis include:

  • Bond Critical Points (BCPs): These points are located between two interacting atoms and are indicative of a chemical bond.

  • Electron Density at the BCP (ρ(r_c)): The magnitude of the electron density at the BCP correlates with the strength of the bond.

  • Laplacian of the Electron Density at the BCP (∇²ρ(r_c)): The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ(r_c) < 0) and closed-shell (ionic, van der Waals) interactions (∇²ρ(r_c) > 0).

  • Ellipticity (ε): This parameter measures the deviation of the electron density at the BCP from cylindrical symmetry and can provide information about the π-character of a bond.

By applying QTAIM analysis to the DFT-calculated electron density of this compound, we can quantitatively characterize the covalent and non-covalent interactions within the molecule and gain a deeper understanding of the influence of its substituents.

Methodologies: A Dual Computational and Experimental Approach

A comprehensive understanding of the electron density distribution is best achieved through a synergistic combination of computational modeling and experimental validation.

Computational Workflow: From Structure to Topological Analysis

The following protocol outlines a robust computational workflow for determining and analyzing the electron density distribution of this compound.

computational_workflow cluster_dft Density Functional Theory (DFT) cluster_qtaim Quantum Theory of Atoms in Molecules (QTAIM) mol_structure Molecular Structure Input (SMILES or XYZ) geometry_optimization Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_structure->geometry_optimization frequency_calculation Frequency Calculation (Confirm Minimum Energy) geometry_optimization->frequency_calculation electron_density Electron Density Calculation (Single Point Energy) frequency_calculation->electron_density wfn_generation Wavefunction File Generation electron_density->wfn_generation topological_analysis Topological Analysis (AIMAll or Multiwfn) wfn_generation->topological_analysis bcp_analysis Bond Critical Point (BCP) Analysis topological_analysis->bcp_analysis visualization Visualization of Molecular Graph and Bond Paths bcp_analysis->visualization

References

Unlockingan The Potential of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine: A Technical Guide for Novel Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide presents an in-depth technical exploration of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, a pyridine derivative with significant potential in various scientific fields. This document provides a comprehensive analysis of its properties and outlines promising research avenues, with a particular focus on its applications in medicinal chemistry.

Foundational Understanding: The Strategic Importance of a Unique Substitution Pattern

This compound is a molecule of interest due to the specific arrangement of its functional groups. The interplay between the electron-withdrawing trifluoromethyl group, the electron-donating methoxy group, and the electronegative fluorine atom creates a unique electronic and steric profile. This distinct substitution pattern is a key design element for tailoring the properties of molecules in the development of pharmaceuticals and agrochemicals.

The trifluoromethyl (-CF3) group is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to their biological targets.[1][2] The fluorine atom can also help block metabolic degradation and fine-tune the basicity (pKa) of the pyridine nitrogen, which can positively influence a drug's pharmacokinetic profile.[3][4] The methoxy group provides a reactive site for further chemical modifications.

Table 1: Physicochemical Properties and Their Significance in Drug Discovery

PropertyValue/PredictionSignificance
Molecular FormulaC7H5F4NODefines the elemental composition.
Molecular Weight~195.11 g/mol Falls within the range for good oral bioavailability.[5]
logP (Lipophilicity)Predicted: 2.0-2.5Suggests good membrane permeability.
pKa (Pyridine N)Predicted: 1.0-2.0Reduced basicity can minimize off-target interactions.
Polar Surface Area~35 ŲContributes to favorable absorption and transport properties.

Note: Predicted values are based on computational models and may differ from experimental results.

Charting the Course: Promising Research Areas

The unique characteristics of this compound make it a valuable building block for a range of applications. Key areas for research include:

  • Medicinal Chemistry : Its structure is a promising scaffold for developing new drugs, particularly kinase inhibitors and central nervous system (CNS) agents. The trifluoromethylpyridine motif is found in numerous approved drugs and clinical candidates.[6][7][8]

  • Agrochemicals : Trifluoromethylpyridines are a cornerstone in the agrochemical industry, with many commercialized pesticides containing this core structure.[6][7][8]

  • Materials Science : The distinct electronic properties of this molecule make it a candidate for the development of advanced functional materials.

This guide will primarily focus on the medicinal chemistry applications, which represent a significant opportunity for innovation.

Medicinal Chemistry Frontiers: A Roadmap to Discovery

The structural and electronic features of this compound make it an excellent starting point for designing novel therapeutic agents.

Synthesis and Functionalization: The Gateway to New Molecules

The ability to strategically modify the pyridine core is crucial for creating new drug candidates. The existing substituents on the ring direct the position of further chemical reactions.

A plausible synthetic route to the title compound involves the nucleophilic aromatic substitution (SNAr) of a precursor like 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.

Workflow 1: Synthesis of this compound

Caption: A potential synthetic route to the target compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup : In a flame-dried flask under an inert atmosphere, dissolve 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine in anhydrous methanol.

  • Reagent Addition : Cool the solution to 0°C and add sodium methoxide portion-wise.

  • Reaction : Allow the mixture to warm to room temperature and stir until the reaction is complete, monitoring by TLC or LC-MS.

  • Workup : Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction : Extract the product into an organic solvent like ethyl acetate.

  • Purification : Dry the organic layer, concentrate it, and purify the crude product using column chromatography.

Justification : The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic attack. The chlorine atom at the 3-position is a suitable leaving group for substitution with the methoxide nucleophile.

Proposed Research Thrust: Kinase Inhibitor Development

The pyridine scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of this compound can be leveraged to develop potent and selective inhibitors for kinases implicated in diseases like cancer.[1]

Workflow 2: Kinase Inhibitor Drug Discovery

G cluster_0 Library Synthesis cluster_1 Screening & Hit ID cluster_2 Lead Optimization A Scaffold Functionalization (e.g., Suzuki Coupling) C Compound Library A->C B Diverse Building Blocks B->C D High-Throughput Screening C->D E Hit Confirmation & IC50 D->E F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Profiling F->G H In Vivo Efficacy G->H

Caption: A typical workflow for kinase inhibitor discovery.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol assumes prior modification of the pyridine ring to introduce a suitable handle for coupling, such as a bromine or iodine atom.

  • Reaction Setup : In a microwave vial, combine the halogenated pyridine, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate).

  • Solvent : Add a degassed mixture of an organic solvent and water.

  • Reaction : Heat the mixture in a microwave reactor.

  • Workup and Purification : Perform a standard aqueous workup, extract the product, and purify by chromatography.

Rationale : The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds, allowing for the rapid synthesis of a diverse library of compounds for screening.

Future Perspectives and Conclusion

The research directions outlined here provide a foundation for exploring the vast potential of this compound. Its unique properties, combined with modern synthetic and screening techniques, offer a robust platform for discovering novel molecules with significant therapeutic or other applications. A systematic and iterative approach to design, synthesis, and testing will be key to unlocking the full potential of this versatile building block.

References

Methodological & Application

Synthetic Protocol for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine: An Application Note for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust synthetic protocol for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and agrochemical research. The strategic incorporation of fluorine, a methoxy group, and a trifluoromethyl moiety offers a unique combination of electronic properties and metabolic stability, making this compound a valuable scaffold for the development of novel bioactive molecules.

This document provides a step-by-step methodology, explains the underlying chemical principles for each transformation, and presents the necessary data for successful synthesis and characterization.

Introduction

Substituted pyridines are a cornerstone of modern drug discovery and development. The introduction of fluorine-containing groups, such as the trifluoromethyl group, can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The target molecule, this compound, combines these features with a methoxy group, which can act as a hydrogen bond acceptor and influence molecular conformation.

The synthetic strategy outlined herein is a multi-step process commencing from a commercially available or readily synthesized precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine. The synthesis leverages selective nucleophilic aromatic substitution (SNAr) reactions to introduce the fluoro and methoxy groups in a controlled manner.

Physicochemical and Spectroscopic Data

Quantitative data for the target compound and key intermediates are summarized below. It is important to note that while molecular formula and weight are definitive, other physical properties may be estimated based on structurally similar compounds.

Property2,3-dichloro-5-(trifluoromethyl)pyridine (Starting Material)3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (Intermediate)This compound (Final Product)
CAS Number 69045-84-7114643-58-4Data not available
Molecular Formula C₆H₂Cl₂F₃NC₆H₂ClF₄NC₇H₅F₄NO
Molecular Weight 215.99 g/mol 199.54 g/mol 211.12 g/mol
Boiling Point ~170-172 °CData not availableData not available
¹H NMR Predicted signals for two aromatic protons.Predicted signals for two aromatic protons.Predicted signals for the methoxy group protons and two aromatic protons.
¹³C NMR Predicted signals for six distinct carbon atoms.Predicted signals for six distinct carbon atoms.Predicted signals for seven distinct carbon atoms.
¹⁹F NMR Predicted signal for the CF₃ group.Predicted signals for the CF₃ group and the fluorine atom.Predicted signals for the CF₃ group and the fluorine atom.

Synthetic Workflow Overview

The synthesis of this compound is proposed to proceed via a two-step sequence from 2,3-dichloro-5-(trifluoromethyl)pyridine. This precursor is a known intermediate in the production of various agrochemicals and can be synthesized from 3-picoline through a series of chlorination and fluorination reactions.[1][2][3]

The overall synthetic pathway is illustrated in the following diagram:

Synthetic_Workflow Start 2,3-dichloro-5-(trifluoromethyl)pyridine Intermediate 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine Start->Intermediate Step 1: Fluorination (Halogen Exchange) Product This compound Intermediate->Product Step 2: Methoxylation (SNAr)

Caption: Proposed two-step synthesis of this compound.

Part 1: Detailed Experimental Protocols

Step 1: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (Intermediate)

This initial step involves a selective nucleophilic aromatic substitution (SNAr) to replace the chlorine atom at the 2-position with fluorine. The choice of a suitable fluoride salt and reaction conditions is crucial for achieving high selectivity and yield. Cesium fluoride (CsF) is often employed for such transformations due to its high solubility in aprotic polar solvents and the "naked" nature of the fluoride anion, which enhances its nucleophilicity.[4][5]

Reaction Scheme:

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine

  • Cesium fluoride (CsF), anhydrous

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet is charged with anhydrous cesium fluoride (1.2 equivalents).

  • Solvent Addition: Anhydrous DMSO is added to the flask to create a slurry.

  • Starting Material Addition: 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equivalent) is dissolved in a minimal amount of anhydrous DMSO and added to the stirred slurry at room temperature.

  • Reaction Conditions: The reaction mixture is heated to 120-140 °C under an inert atmosphere. The progress of the reaction should be monitored by a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.

  • Extraction: The aqueous mixture is extracted three times with a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Washing: The combined organic layers are washed with water and then with brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure intermediate.

Step 2: Synthesis of this compound (Final Product)

The final step is another SNAr reaction where the remaining chlorine atom at the 3-position is displaced by a methoxy group. The electron-withdrawing effects of the adjacent fluorine atom and the trifluoromethyl group on the pyridine ring facilitate this nucleophilic substitution.[6][7]

Reaction Scheme:

Materials:

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

  • Sodium methoxide (NaOCH₃)

  • Anhydrous methanol (CH₃OH)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine and anhydrous methanol under an inert atmosphere.

  • Reagent Addition: Sodium methoxide (1.1 to 1.5 equivalents) is added portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to reflux (typically 40-60 °C) to ensure complete conversion. The reaction progress is monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

  • Partitioning: The residue is partitioned between water and an organic solvent like ethyl acetate.

  • Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic extracts are washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude this compound is purified by column chromatography on silica gel (using a hexane/ethyl acetate eluent system) or by vacuum distillation to yield the pure final product.

Mechanistic Considerations and Rationale

The success of this synthetic protocol hinges on the principles of nucleophilic aromatic substitution on an electron-deficient heterocyclic ring.

Mechanism cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Methoxylation Start_S1 2,3-dichloro-5-(trifluoromethyl)pyridine Intermediate_S1 Meisenheimer Complex Start_S1->Intermediate_S1 F⁻ attack at C2 Product_S1 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine Intermediate_S1->Product_S1 Cl⁻ loss Start_S2 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine Intermediate_S2 Meisenheimer Complex Start_S2->Intermediate_S2 CH₃O⁻ attack at C2 Product_S2 This compound Intermediate_S2->Product_S2 Cl⁻ loss

Caption: Simplified mechanistic pathway for the two-step synthesis.

In both steps, the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing trifluoromethyl group. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The high electronegativity of fluorine further enhances the rate of SNAr reactions on pyridines compared to their chloro-analogues.[8][9] The regioselectivity of the initial fluorination at the 2-position is favored due to the electronic activation provided by the ring nitrogen.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Cesium fluoride is hygroscopic and should be handled under an inert atmosphere.

  • Sodium methoxide is a strong base and is corrosive; handle with care.

  • Anhydrous solvents are required; ensure proper drying techniques are used.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By leveraging established principles of nucleophilic aromatic substitution on halogenated pyridines, this guide offers a clear pathway for researchers to access this valuable and versatile chemical building block for applications in drug discovery and materials science.

References

Application Note: A Comprehensive Guide to Nucleophilic Substitution on Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trifluoromethylpyridines (TFMPs) are privileged scaffolds in modern chemistry, forming the cornerstone of numerous pharmaceuticals and agrochemicals.[1][2] The potent electron-withdrawing nature of the trifluoromethyl (–CF₃) group profoundly influences the electronic properties of the pyridine ring, enhancing its metabolic stability and lipophilicity while simultaneously activating it for nucleophilic aromatic substitution (SNAr).[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for SNAr on TFMP substrates. We will delve into the underlying mechanistic principles, explore the critical reaction parameters, and provide detailed, field-proven protocols for various nucleophile classes, complete with a troubleshooting guide to navigate common synthetic challenges.

The Mechanism: Activating an Electron-Deficient Ring

Nucleophilic aromatic substitution on pyridines does not proceed via an SN1 or SN2 pathway but through a stepwise addition-elimination mechanism.[4] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a suitable leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The reaction concludes with the departure of the leaving group, which restores the aromaticity of the ring.

The presence of a trifluoromethyl group, a powerful σ- and π-electron-withdrawing group, in conjunction with the inherent electron deficiency of the pyridine nitrogen, makes the TFMP scaffold highly susceptible to this transformation.[2] These activating groups stabilize the negative charge of the Meisenheimer complex through resonance and inductive effects, lowering the activation energy of the reaction. This activation is most pronounced at the ortho and para positions (C2, C4, C6) relative to the pyridine nitrogen, making these sites prime targets for substitution.[4][5]

Figure 1: SNAr Mechanism on a Trifluoromethylpyridine

Optimizing Key Reaction Parameters

The success of an SNAr reaction on a TFMP substrate hinges on the careful selection of several key parameters. Understanding their interplay is crucial for achieving high yields and minimizing side reactions.

  • Substrate and Leaving Group: The nature of the leaving group (LG) is critical. For SNAr reactions, the bond to the leaving group is broken in the fast, rearomatization step, so bond strength is less important than the LG's ability to stabilize a negative charge. The typical reactivity order for halide leaving groups is F > Cl > Br > I.[6] This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step.

  • Nucleophile: The ideal nucleophile possesses high nucleophilicity but moderate basicity. Strong bases can deprotonate the substrate or react with other functional groups, leading to undesired side products.[6] Common nucleophiles include alcohols (alkoxides), phenols (phenoxides), amines, and thiols (thiolates).

  • Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are the solvents of choice.[7] They effectively solvate the cation of the nucleophile's salt, leaving a "naked" and highly reactive anion. They also have high boiling points, allowing for reactions to be conducted at elevated temperatures to overcome activation barriers.[8] For greener processes, aqueous conditions using surfactants like hydroxypropyl methylcellulose (HPMC) have also proven effective.[7]

  • Temperature: While highly activated TFMPs can react at or near room temperature, many substrates require heating to proceed at a practical rate. Temperatures typically range from 60 °C to 150 °C. Monitoring the reaction is essential, as excessive heat can lead to decomposition or side-product formation.

  • Base/Catalyst: A base is often required to deprotonate the nucleophile (e.g., an alcohol or thiol) to generate the more reactive conjugate base. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or strong non-nucleophilic bases like sodium hydride (NaH). In some cases, Lewis acids can be used to coordinate to the pyridine nitrogen, further increasing the ring's electrophilicity and activating it towards nucleophilic attack.[9]

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step methodologies for the substitution of a chloro-trifluoromethylpyridine substrate with common nucleophile classes. These should be regarded as starting points and may require optimization based on the specific substrate and nucleophile used.

Reaction with O-Nucleophiles (Alkoxides/Phenoxides)

Alkoxides and phenoxides are excellent nucleophiles for displacing leaving groups on activated TFMP rings. The reaction is typically performed by generating the nucleophile in situ with a suitable base or by using a pre-formed salt.

Protocol 3.1: Synthesis of 2-Phenoxy-5-(trifluoromethyl)pyridine

  • Reagent Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add phenol (1.1 eq) and anhydrous N,N-Dimethylformamide (DMF, 0.5 M).

  • Nucleophile Generation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Reaction Incubation: Allow the mixture to stir at 0 °C for 30 minutes, then add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in DMF.

  • Heating and Monitoring: Remove the ice bath, and heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil via column chromatography on silica gel to yield the desired product.

SubstrateNucleophileBase / SolventTemp (°C)Time (h)Yield (%)
2-Fluoro-3-methylpyridine2-Methyl-3-buten-2-olNaH / DMF100+12+Moderate
Pentafluoropyridine3-HydroxybenzaldehydeK₂CO₃ / DMFReflux6>90
2-Cl-5-(CF₃)-PyridineMethanolNaOMe / MethanolReflux12High
Table 1: Representative Conditions for SNAr with O-Nucleophiles. [10][11][12]
Reaction with N-Nucleophiles (Amines)

The formation of C-N bonds via SNAr is one of the most important transformations in medicinal chemistry. Primary and secondary amines readily displace halides on TFMP rings, often requiring only a mild inorganic base to scavenge the generated acid (HX).

Protocol 3.2: Synthesis of N-Benzyl-5-(trifluoromethyl)pyridin-2-amine

  • Reagent Preparation: In a sealed tube, combine 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), benzylamine (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add Dimethyl Sulfoxide (DMSO, 0.4 M).

  • Heating and Monitoring: Seal the tube and heat the reaction mixture to 120 °C in a pre-heated oil bath. Stir vigorously and monitor progress by TLC or LC-MS (typically 12-18 hours).

  • Work-up: Cool the mixture to room temperature and pour it into a beaker containing ice water, which should precipitate the product.

  • Isolation: Collect the solid by vacuum filtration, washing thoroughly with water and then a small amount of cold diethyl ether.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

SubstrateNucleophileBase / SolventTemp (°C)Time (h)Yield (%)
2-Chloronicotinic acid2-Methyl-3-trifluoromethylanilineBoric Acid / Solvent-free1500.592
2-Chloro-5-(CF₃)-PyridineMorpholineK₂CO₃ / Acetonitrile8012High
PyridineSodium AmideLiq. NH₃-332~70
Table 2: Representative Conditions for SNAr with N-Nucleophiles. [11][13][14]
Reaction with S-Nucleophiles (Thiols)

Thiols are soft and highly potent nucleophiles. They are typically converted to the more nucleophilic thiolate anion in situ using a mild base for efficient substitution.

Protocol 3.3: Synthesis of 2-(Phenylthio)-5-(trifluoromethyl)pyridine

  • Reagent Preparation: To a stirred suspension of potassium carbonate (K₂CO₃, 1.5 eq) in DMF (0.5 M) in a round-bottom flask, add thiophenol (1.1 eq) at room temperature.

  • Reaction Incubation: After 15 minutes of stirring, add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a minimal amount of DMF.

  • Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction is often rapid and can be monitored by TLC.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether (3x).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by column chromatography to obtain the final product.

SubstrateNucleophileBase / SolventTemp (°C)Time (h)Yield (%)
2,4-DichloropyrimidineThiophenol (1 eq)NaH / THFRT4High
2-Cl-5-(CF₃)-Pyridine1-DodecanethiolK₂CO₃ / DMFRT3High
Table 3: Representative Conditions for SNAr with S-Nucleophiles. [11][15]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides a logical workflow for diagnosing and resolving common issues in SNAr reactions on TFMP substrates.

Figure 2: Troubleshooting Workflow for SNAr Reactions

Conclusion

Nucleophilic aromatic substitution on trifluoromethylpyridines is a powerful and versatile method for the synthesis of complex, high-value molecules. The strong activating effect of the –CF₃ group, combined with the inherent properties of the pyridine ring, facilitates these reactions with a wide range of nucleophiles. By understanding the core mechanistic principles and systematically optimizing the key reaction parameters—substrate, nucleophile, solvent, and temperature—researchers can efficiently access a diverse array of functionalized TFMP derivatives. The protocols and troubleshooting guide presented here serve as a robust starting point for developing and implementing these critical transformations in agrochemical and pharmaceutical research and development.

References

Application Notes and Protocols: 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, a fluorinated heterocyclic building block of significant interest to medicinal chemists and drug development professionals. We will explore the unique confluence of physicochemical properties imparted by the fluoro, methoxy, and trifluoromethyl substituents on the pyridine core. This document details a robust, field-proven synthetic protocol for its preparation and outlines its versatile applications as a scaffold for generating novel molecular entities. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems for reproducibility.

Introduction: The Strategic Value of Fluorinated Pyridines in Drug Design

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its metabolic stability and ability to engage in hydrogen bonding.[1] The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[2] The trifluoromethyl (CF3) group, in particular, is a key player in this arena. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can profoundly enhance a drug candidate's profile, improving membrane permeability, receptor binding affinity, and in vivo half-life.[3][4]

This compound is a trifunctionalized building block that masterfully combines these advantageous features. The interplay between the methoxy group (an electron-donating group), the fluoro group (a strong electron-withdrawing group), and the trifluoromethyl group (a lipophilic, electron-withdrawing group) creates a unique electronic and steric environment. This makes it a highly valuable intermediate for the synthesis of complex molecules targeting a wide array of biological targets.

Physicochemical Properties and Rationale for Use

The specific arrangement of substituents in this compound provides a compelling rationale for its use in medicinal chemistry. While experimental data for this specific isomer is not widely published, we can infer its properties from closely related analogs and an understanding of its constituent parts.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C7H5F4NO-
Molecular Weight 195.11 g/mol -
Lipophilicity (logP) Moderately HighThe trifluoromethyl group significantly increases lipophilicity, which can enhance cell membrane permeability.[5] The methoxy group provides a slight counter-balance.
pKa (of Pyridine N) LoweredThe strong electron-withdrawing effects of both the 3-fluoro and 5-trifluoromethyl groups decrease the basicity of the pyridine nitrogen, reducing the likelihood of protonation under physiological conditions. This can be advantageous for avoiding off-target interactions.
Metabolic Stability HighThe C-F bonds in the trifluoromethyl group are exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. The fluoro substituent can also block potential sites of metabolism on the pyridine ring.
Dipole Moment SignificantThe opposing electronic nature of the methoxy and fluorinated groups creates a notable dipole moment, which can be exploited for specific binding interactions with target proteins.
Reactivity Versatile ScaffoldThe pyridine ring can be functionalized further. The methoxy group at the 2-position can potentially be displaced by strong nucleophiles, and the hydrogen at the 4 and 6 positions could be targets for further substitution, offering multiple handles for diversification.

Synthesis of this compound: A Protocol

The synthesis of this building block can be achieved through several routes. A common and efficient method is the nucleophilic aromatic substitution of a suitable polychlorinated precursor. The following protocol is based on established methodologies for the synthesis of related methoxypyridines.[6]

Proposed Synthetic Pathway

The synthesis begins with the commercially available 2,3-dichloro-5-(trifluoromethyl)pyridine. A selective nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide is employed to displace the chlorine atom at the 2-position. The chlorine at the 2-position is more activated towards nucleophilic attack than the one at the 3-position due to the electronic influence of the ring nitrogen and the trifluoromethyl group. The subsequent step would be a halogen exchange (Halex) reaction to replace the 3-chloro group with a fluorine. However, a more direct route, if the starting material is available, is the methoxylation of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine. A plausible synthetic workflow is outlined below.

Synthetic_Workflow Figure 1: Proposed Synthetic Workflow A 2,3-Dichloro-5- (trifluoromethyl)pyridine B 3-Chloro-2-methoxy-5- (trifluoromethyl)pyridine A->B NaOCH3, CH3OH Reflux C 3-Fluoro-2-methoxy-5- (trifluoromethyl)pyridine B->C KF, DMSO High Temperature

Caption: Figure 1: Proposed Synthetic Workflow

Detailed Experimental Protocol: Synthesis of 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine
  • Materials:

    • 2,3-Dichloro-5-(trifluoromethyl)pyridine

    • Sodium methoxide (25% solution in methanol)

    • Anhydrous Methanol

    • Diethyl ether

    • Anhydrous Sodium Sulfate

    • Standard laboratory glassware for organic synthesis under an inert atmosphere

  • Procedure:

    • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1 equivalent) in anhydrous methanol under a nitrogen atmosphere.

    • Reagent Addition: To the stirred solution, add sodium methoxide solution (1.1 equivalents) dropwise at room temperature.

    • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto ice water.

    • Extraction: Extract the aqueous mixture with diethyl ether (3 x volumes).

    • Washing: Combine the organic layers and wash with water and then with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine.

Subsequent Fluorination

The conversion of the 3-chloro intermediate to the final 3-fluoro product can be accomplished via a halogen exchange reaction, typically using potassium fluoride in a polar aprotic solvent like DMSO at elevated temperatures.[7][8]

Applications in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

While there are no publicly disclosed FDA-approved drugs containing the this compound moiety to date, its structural alerts suggest significant potential as a key intermediate. Its utility lies in its role as a versatile scaffold for the generation of compound libraries for high-throughput screening.

The different reactive sites on the molecule allow for a variety of chemical transformations to create a diverse set of derivatives. This is a common strategy in lead optimization to explore the structure-activity relationship (SAR) of a new chemical series.

Scaffold_Diversification Figure 2: Scaffold for Chemical Diversification Core This compound R1 R1-B(OH)2 (Suzuki Coupling) Core->R1 Pd Catalyst (at C4 or C6 via C-H activation or prior halogenation) R2 R2-NH2 (Buchwald-Hartwig Amination) Core->R2 Pd Catalyst (at C4 or C6 via C-H activation or prior halogenation) R3 Strong Nucleophile (SNAr at C2) Core->R3 Displacement of -OCH3

Caption: Figure 2: Scaffold for Chemical Diversification

Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine core. The this compound scaffold can be elaborated to target the ATP-binding site of various kinases implicated in oncology and inflammatory diseases.

GPCR Modulators

G-protein coupled receptors (GPCRs) are a large family of drug targets. The unique electronic and steric properties of this building block can be used to design ligands with high affinity and selectivity for specific GPCRs.

Agrochemicals

Derivatives of trifluoromethylpyridines have found extensive use as herbicides and insecticides.[1][9] The title compound can serve as a key intermediate in the synthesis of novel agrochemicals with improved potency and metabolic stability. For instance, the related 2,3-difluoro-5-(trifluoromethyl)pyridine is a known intermediate for herbicides.[10]

Representative Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the utility of halogenated pyridine intermediates in library synthesis, the following is a general protocol for a Suzuki-Miyaura cross-coupling reaction, a common method for forming C-C bonds. This protocol would be applicable to a halogenated version of the title compound.

  • Materials:

    • Halogenated this compound derivative (e.g., 4-bromo- or 6-bromo-)

    • Arylboronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

    • Base (e.g., K2CO3, 2 equivalents)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • Reaction Setup: To a reaction vessel, add the halogenated pyridine, arylboronic acid, palladium catalyst, and base.

    • Solvent Addition: Degas the solvent mixture by bubbling with nitrogen or argon for 15-20 minutes, then add it to the reaction vessel.

    • Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

    • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography.

Conclusion

This compound represents a highly promising, albeit underexplored, building block for medicinal chemistry. The strategic placement of its fluoro, methoxy, and trifluoromethyl groups provides a unique combination of properties that can be leveraged to design novel therapeutics and agrochemicals with enhanced efficacy, selectivity, and pharmacokinetic profiles. The synthetic protocols and application concepts presented herein offer a solid foundation for researchers to incorporate this versatile scaffold into their discovery programs.

References

Application Notes & Protocols: 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine as a Strategic Chemical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine . This highly functionalized pyridine derivative is a valuable building block for introducing the trifluoromethylpyridine motif, a scaffold prevalent in modern pharmaceuticals and agrochemicals.[1][2] While direct literature on this specific isomer is emerging, this guide synthesizes data from structurally analogous compounds and foundational chemical principles to provide robust application notes and detailed experimental protocols. We will explore its intrinsic reactivity, propose a viable synthetic pathway, and detail its application in key synthetic transformations, primarily focusing on Nucleophilic Aromatic Substitution (SNAr).

Introduction: The Strategic Value of Fluorinated Pyridines

The incorporation of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern drug design and crop protection science.[1][3] The trifluoromethyl (CF₃) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[3] When combined with a pyridine scaffold—a privileged core in numerous bioactive compounds—the resulting trifluoromethylpyridine (TFMP) derivatives become exceptionally valuable intermediates.[1][4]

This compound presents a unique constellation of functional groups. The interplay between the electron-donating methoxy group, the highly electronegative fluoro group, and the potent electron-withdrawing trifluoromethyl group creates a nuanced electronic landscape, enabling highly selective chemical transformations. This guide provides the foundational knowledge and practical protocols to leverage this reactivity in complex molecule synthesis.

Physicochemical and Spectroscopic Profile

Precise experimental data for this compound is not widely published. The following table includes calculated properties and data from its close structural analog, 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine (CAS: 175136-17-1) , to provide a reliable reference point for handling and reaction planning.[5][6]

PropertyValue (or closest analog reference)Source
CAS Number Data not available (Analog CAS: 175136-17-1)[5]
Molecular Formula C₇H₅F₄NO-
Molecular Weight 195.11 g/mol -
IUPAC Name This compound-
Appearance Predicted to be a liquid or low-melting solid at room temperature.-
Boiling Point Not available. (Analog 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine bp: 50-55 °C/11 mmHg)[7]
Density Not available. (Analog 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine density: 1.524 g/mL)[7]
SMILES COC1=C(F)C=C(C=N1)C(F)(F)F-
InChIKey Predicted based on structure.-

Proposed Synthesis Pathway

The target compound can be strategically synthesized from more readily available precursors. A logical and efficient pathway involves the selective methoxylation of a di-halogenated trifluoromethylpyridine intermediate.

G A 2,3-Dichloro-5- (trichloromethyl)pyridine B 3-Chloro-2-fluoro-5- (trifluoromethyl)pyridine A->B C 3-Fluoro-2-methoxy-5- (trifluoromethyl)pyridine (Target) B->C

Caption: Proposed two-step synthesis of the target building block.

Causality and Rationale:

  • Step 1: Halogen Exchange: The synthesis begins with a robust halogen exchange reaction. Starting with 2,3-dichloro-5-(trichloromethyl)pyridine, a liquid-phase reaction with anhydrous hydrogen fluoride (HF) at elevated temperature and pressure effectively converts the -CCl₃ group to the desired -CF₃ and selectively exchanges the chlorine at the 2-position for fluorine. This process is documented in patent literature and provides the key intermediate, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.[8]

  • Step 2: Selective Methoxylation: The intermediate possesses two potential sites for nucleophilic substitution: the C2-F bond and the C3-Cl bond. In many fluorinated pyridines, the C2 position is highly activated toward nucleophilic attack. Therefore, reacting the intermediate with sodium methoxide (NaOMe) in methanol is expected to selectively displace the fluorine atom at the C2-position, yielding the final product. This type of selective substitution is a common and predictable transformation in pyridine chemistry.

Application Notes: Key Reactions and Protocols

The primary utility of this compound lies in its capacity for further functionalization via Nucleophilic Aromatic Substitution (SNAr) at the C3 position.

Nucleophilic Aromatic Substitution (SNAr) at the C3-Fluoro Position

Expertise & Mechanistic Insight:

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is significantly amplified by the potent electron-withdrawing nature of the trifluoromethyl group at C5 and the fluoro group at C3. While the methoxy group at C2 is electron-donating, the cumulative activation by the -CF₃ group and the ring nitrogen makes the C3 position highly susceptible to nucleophilic attack. The fluorine atom at this position serves as an excellent leaving group, making SNAr a highly efficient and predictable reaction.[9][10] This allows for the direct introduction of a wide array of nucleophiles, such as amines, thiols, and alkoxides, to build molecular complexity.

G cluster_workflow S(N)Ar Experimental Workflow Start Reaction Setup Reagents Combine Building Block, Nucleophile, and Base in anhydrous solvent (e.g., DMSO, DMF) Start->Reagents Inert Establish Inert Atmosphere (N2 or Ar) Reagents->Inert Heat Heat Reaction (e.g., 80-120 °C) & Monitor (TLC/LC-MS) Inert->Heat Workup Quench, Extract with Organic Solvent, & Wash Heat->Workup Purify Dry, Concentrate, & Purify via Column Chromatography Workup->Purify End Characterize Product Purify->End

Caption: A generalized workflow for S(N)Ar reactions.

Protocol 4.1.1: SNAr with an Amine Nucleophile (General Procedure)

This protocol describes a general method for the C-N bond formation via SNAr, a critical transformation in the synthesis of many pharmaceutical candidates.

Materials:

  • This compound (1.0 equiv.)

  • Amine nucleophile (e.g., morpholine, piperidine, or a primary aniline) (1.2 - 1.5 equiv.)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous MgSO₄, silica gel).

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 195 mg).

  • Reagent Addition: Add the amine nucleophile (1.2 mmol) and potassium carbonate (2.0 mmol, 276 mg).

  • Solvent Addition: Add anhydrous DMSO (5 mL) via syringe.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into water (25 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) followed by brine (1 x 20 mL) to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Trustworthiness - Self-Validating System: The progress of the reaction can be unequivocally tracked by LC-MS, observing the disappearance of the starting material mass peak (m/z = 196.0 for [M+H]⁺) and the appearance of the expected product mass peak. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Conclusion

This compound is a potent and versatile chemical building block. Its well-defined reactivity, centered on nucleophilic aromatic substitution at the C3-position, provides a reliable and direct route for the synthesis of complex, highly functionalized pyridine derivatives. The protocols and insights provided in this guide are designed to empower researchers to confidently incorporate this valuable intermediate into their synthetic programs, accelerating the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

Application Note: Quantitative 19F NMR Spectroscopy for In-Situ Monitoring of Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of 19F NMR in Reaction Analysis

For researchers and professionals in drug development and process chemistry, the ability to monitor chemical reactions in real-time without extensive sample workup is invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method for this purpose.[1] Among NMR-active nuclei, the fluorine-19 (¹⁹F) isotope stands out due to its exceptional properties: it has a 100% natural abundance, a high gyromagnetic ratio providing sensitivity comparable to ¹H NMR, and a vast chemical shift range spanning over 800 ppm.[2][3]

This wide spectral dispersion is a significant advantage, as it dramatically reduces the probability of signal overlap, a common challenge in ¹H NMR.[4] Consequently, ¹⁹F NMR spectra are often clean and straightforward to interpret, with distinct, well-resolved signals for each unique fluorine environment in a molecule. This makes ¹⁹F NMR an ideal tool for tracking the progress of reactions involving fluorinated compounds, allowing for precise, in-situ quantification of reactants, intermediates, and products.[5]

This application note provides a comprehensive guide and a detailed protocol for utilizing quantitative ¹⁹F NMR (qNMR) to monitor the progress of a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone transformation in medicinal chemistry.[6] While the principles discussed are broadly applicable, we will use the SNAr reaction of 2-chloro-5-(trifluoromethyl)pyridine with a primary amine as a representative model system. This example effectively demonstrates how the distinct signals of the trifluoromethyl (-CF₃) group in the starting material and product can be leveraged for accurate kinetic analysis and yield determination.

Foundational Principles: Why 19F NMR is Superior for This Application

The choice of ¹⁹F NMR for monitoring reactions of molecules like 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine and its analogs is underpinned by several key factors:

  • High Sensitivity & 100% Abundance: Like protons, the ¹⁹F nucleus has a spin of ½ and is the only naturally occurring isotope of fluorine, eliminating the need for isotopic enrichment and ensuring strong signal intensity.[2]

  • Expansive Chemical Shift Range: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment.[7] This leads to a wide spectral window, meaning that the -CF₃ group of a reactant will have a distinctly different chemical shift compared to the -CF₃ group of the product, even with a minor structural change. This minimizes signal overlap and simplifies analysis.[2]

  • Clean Spectral Background: Since fluorine is not naturally abundant in most organic solvents or reagents, the ¹⁹F NMR spectrum is typically free of background signals, providing a clear window for observing the species of interest.[7]

  • Quantitative Accuracy (qNMR): When acquisition parameters are properly optimized, the integral of a ¹⁹F NMR signal is directly proportional to the molar concentration of the species it represents.[8] This allows for the precise calculation of reaction conversion and the determination of product yield directly in the reaction mixture.

Experimental Protocol: Monitoring an SNAr Reaction

This section details a representative protocol for the SNAr reaction between 2-chloro-5-(trifluoromethyl)pyridine and benzylamine. This reaction is a suitable model for demonstrating the ¹⁹F NMR monitoring technique that can be adapted for similar substrates, such as this compound.

Materials and Equipment

Reagents:

  • 2-Chloro-5-(trifluoromethyl)pyridine (Starting Material)

  • Benzylamine (Nucleophile)

  • Potassium Carbonate (K₂CO₃) (Base)

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆) (Deuterated Solvent)

  • Hexafluorobenzene (C₆F₆) (Internal Standard for qNMR)

  • NMR Tubes (e.g., Wilmad 535-PP or equivalent)

Equipment:

  • NMR Spectrometer with ¹⁹F capability (e.g., 400 MHz or higher)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Micropipettes

  • Analytical balance

Reaction Setup

The following procedure outlines the setup for the model SNAr reaction.

  • To a clean, dry vial equipped with a magnetic stir bar, add 2-chloro-5-(trifluoromethyl)pyridine (e.g., 90.8 mg, 0.5 mmol).

  • Add potassium carbonate (e.g., 138.2 mg, 1.0 mmol, 2.0 equiv.).

  • Add 2.0 mL of DMSO-d₆. The deuterated solvent is used directly as the reaction medium to allow for direct NMR analysis without solvent exchange.

  • Stir the mixture at room temperature for 5 minutes to ensure dissolution and homogenization.

19F NMR Sample Preparation and Initial Measurement (t=0)
  • Prepare the Internal Standard Stock: Accurately weigh approximately 93 mg of hexafluorobenzene (C₆F₆, 0.5 mmol) into a vial and dissolve it in 1.0 mL of DMSO-d₆. This creates a 0.5 M stock solution. Hexafluorobenzene is an excellent internal standard as its ¹⁹F NMR signal appears around -164.9 ppm, far from the typical chemical shift regions of most organofluorine compounds.[5]

  • Prepare the t=0 Sample: Transfer approximately 0.5 mL of the reaction mixture from step 3.2 into a clean NMR tube.

  • Add a precisely known volume (e.g., 10 µL) of the hexafluorobenzene internal standard stock solution to the NMR tube.

  • Cap the NMR tube and invert several times to mix thoroughly.

  • Acquire an initial ¹⁹F NMR spectrum. This spectrum represents the t=0 time point and will be used as the baseline for calculating conversion.

Reaction Initiation and Monitoring
  • To the remaining reaction mixture in the vial, add benzylamine (e.g., 59.0 mg, 0.55 mmol, 1.1 equiv.).

  • Start a timer immediately upon addition.

  • At predetermined time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr), withdraw a 0.5 mL aliquot from the reaction mixture and transfer it to a new NMR tube containing the same, precisely known amount of the internal standard stock solution (10 µL).

  • Acquire a ¹⁹F NMR spectrum for each time point.

The overall workflow is visualized in the diagram below.

G cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Acquisition & Analysis reagents 1. Combine Starting Material, Base, and DMSO-d6 t0_sample 2. Prepare t=0 NMR Sample (with Internal Standard) reagents->t0_sample acquire_t0 3. Acquire t=0 19F NMR Spectrum t0_sample->acquire_t0 initiate 4. Add Nucleophile to Start Reaction aliquot 5. Withdraw Aliquots at Time Intervals initiate->aliquot nmr_time 6. Prepare NMR Samples (with Internal Standard) aliquot->nmr_time acquire_tn 7. Acquire 19F NMR Spectra for Each Time Point nmr_time->acquire_tn quantify 8. Integrate Signals & Calculate Conversion acquire_t0->quantify acquire_tn->quantify

Figure 1: Experimental workflow for 19F NMR reaction monitoring.

Quantitative 19F NMR (qNMR): Acquisition and Processing for Accuracy

Acquiring scientifically sound quantitative data requires careful optimization of NMR parameters. Simply integrating a standard ¹⁹F spectrum can lead to significant errors. The following parameters are critical for ensuring accuracy.

Key Acquisition Parameters
  • Relaxation Delay (d1): This is arguably the most critical parameter for quantification. To ensure that all fluorine nuclei have fully returned to their equilibrium state before the next scan, the relaxation delay (d1) plus the acquisition time (aq) should be at least 5 to 7 times the longest longitudinal relaxation time (T₁) of any fluorine nucleus in the sample (both starting material and product).[3][8] A conservative d1 of 60 seconds is often a good starting point for small molecules when T₁ values are unknown.[8] Using a shorter delay will lead to underestimation of signals with longer T₁ times.

  • Pulse Angle: A 90° pulse angle is typically used to provide the maximum signal-to-noise ratio.[8]

  • Inverse-Gated Decoupling: To obtain accurate integrals, it is essential to suppress the Nuclear Overhauser Effect (NOE), which can artificially enhance signal intensities. This is achieved by using an inverse-gated decoupling pulse sequence. In this sequence, the proton decoupler is turned on only during the acquisition of the FID and is turned off during the relaxation delay, preventing the buildup of NOE.[9][10]

  • Spectral Width: The spectral width must be large enough to encompass all signals of interest, including the starting material, product, and the internal standard.

Data Processing
  • Apply a gentle exponential line broadening factor (e.g., 0.3-1.0 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.

  • Perform Fourier transformation.

  • Carefully phase all spectra manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction algorithm across the entire spectral width.

  • Calibrate the chemical shift by setting the signal for the internal standard, hexafluorobenzene, to its known value (δ ≈ -164.9 ppm).[5]

  • Integrate the well-resolved signals corresponding to the -CF₃ group of the starting material and the product, as well as the signal for the internal standard.

Data Interpretation and Analysis

The series of ¹⁹F NMR spectra obtained will clearly show the decrease in the signal intensity of the starting material and the concurrent increase in the signal intensity of the product.

Figure 2: Representative SNAr reaction and expected 19F NMR signatures.
Expected Chemical Shifts

The electron density around the -CF₃ group changes upon substitution of the chlorine atom with the more electron-donating amino group. This results in a predictable upfield or downfield shift in the ¹⁹F NMR spectrum.

CompoundFluorine GroupExpected Chemical Shift (δ, ppm)Multiplicity
2-Chloro-5-(trifluoromethyl)pyridine-CF₃~ -63 to -64Singlet
2-(Benzylamino)-5-(trifluoromethyl)pyridine-CF₃~ -62 to -63Singlet
Hexafluorobenzene (Internal Standard)Ar-F~ -164.9Singlet
Note: Chemical shifts are referenced to CFCl₃ and can vary slightly depending on solvent and concentration.
Calculating Reaction Conversion

The percentage conversion of the starting material (SM) to the product (P) at any given time point (t) can be calculated by comparing the integrals of their respective -CF₃ signals.

Formula for Conversion:

Conversion (%) = [ IP(t) / (ISM(t) + IP(t)) ] x 100

Where:

  • IP(t) is the integral of the product signal at time t.

  • ISM(t) is the integral of the starting material signal at time t.

This calculation provides a direct measure of the reaction's progress over time, allowing for detailed kinetic analysis. The use of an internal standard further allows for the determination of absolute concentrations and the detection of any potential sample degradation or side reactions, as the integral of the standard should remain constant across all measurements.

Conclusion and Best Practices

Quantitative ¹⁹F NMR spectroscopy is a highly effective, accurate, and efficient method for monitoring the progress of reactions involving fluorinated molecules. Its high sensitivity, wide chemical shift dispersion, and clean spectral background make it particularly well-suited for the in-situ analysis of complex reaction mixtures encountered in pharmaceutical and chemical development.

By employing a carefully chosen internal standard and optimizing critical acquisition parameters—most notably the relaxation delay and the use of inverse-gated decoupling—researchers can obtain reliable quantitative data directly from the reaction vessel. This approach minimizes the need for time-consuming chromatographic analysis and provides a deeper, real-time understanding of reaction kinetics, enabling faster process optimization and more robust chemical synthesis.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions for the functionalization of the 3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine scaffold. This highly substituted, electron-deficient pyridine is a valuable building block in the fields of medicinal chemistry and materials science, owing to the unique physicochemical properties imparted by its fluorine, methoxy, and trifluoromethyl substituents.[1][2] This document details the underlying chemical principles, provides validated starting protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, and offers expert insights into reaction optimization and troubleshooting. The protocols are designed for researchers, chemists, and drug development professionals seeking to efficiently synthesize novel derivatives of this important heterocyclic core.

Introduction: The Strategic Value of a Highly Substituted Pyridine Core

The pyridine ring is a ubiquitous feature in a vast range of pharmaceuticals and biologically active compounds.[3] The specific scaffold, this compound, presents a unique electronic landscape. The pyridine nitrogen, in conjunction with the potent electron-withdrawing trifluoromethyl group at the C5 position and the inductive effect of the fluorine at C3, renders the ring significantly electron-deficient.[4][5] This is partially modulated by the electron-donating resonance effect of the C2-methoxy group. This electronic profile not only influences the molecule's potential interactions with biological targets but also dictates its reactivity in synthetic transformations.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C-C, C-N, and C-O bond formation in modern organic synthesis.[6][7] Applying these methods to derivatives of this compound allows for the precise and modular installation of diverse functional groups, enabling the rapid generation of compound libraries for screening and lead optimization.

For the purpose of this guide, we will consider a halogenated derivative, such as 4-bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine , as the primary substrate. The C-Br bond at the 4-position is an excellent handle for oxidative addition to a palladium(0) catalyst, initiating the cross-coupling cascade.

The Palladium Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for rational reaction design and troubleshooting. The process is a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (for Suzuki/Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[8][9]

dot digraph "Palladium_Catalytic_Cycle" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Figure 1: Generalized Palladium Cross-Coupling Cycle", fontcolor="#202124", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Pd0 [label="L₂Pd(0)\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Rate-Determining Step)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="L₂Pd(II)(Ar)X\n(Aryl-Pd Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation (Suzuki)\nor\nAmine Coordination (Buchwald)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Coupling [label="L₂Pd(II)(Ar)(R)\n(Diorganopalladium Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-R\n(Coupled Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reactants [label="Ar-X + R-M", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation [label="R-M or R₂NH"]; Transmetalation -> PdII_Coupling; PdII_Coupling -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regenerates\nCatalyst"]; Reactants -> OxAdd [style=invis]; } } Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The initial oxidative addition of the aryl halide (Ar-X) to the active Pd(0) species is often the rate-determining step.[3] The electron-deficient nature of the this compound ring facilitates this step. The choice of ligand (L) is paramount; it stabilizes the palladium center, influences its reactivity, and promotes the crucial final step of reductive elimination.[10]

Application Protocols

The following protocols are robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry is recommended for new substrate combinations.

Safety Precaution: All reactions should be set up in a fume hood under an inert atmosphere (Nitrogen or Argon). Palladium catalysts, ligands, and strong bases can be air and moisture-sensitive.[10]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for constructing biaryl or vinyl-aryl bonds using boronic acids or their esters.[11] For electron-deficient pyridyl halides, catalyst systems employing bulky, electron-rich phosphine ligands are highly effective.[3]

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ComponentReagent/ConditionMolar Equiv.Purpose/Rationale
Aryl Halide 4-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine1.0The electrophilic coupling partner.
Boronic Acid Aryl- or Vinyl-B(OH)₂1.2 - 1.5The nucleophilic coupling partner. A slight excess ensures complete consumption of the halide.
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%Source of the active Pd(0) catalyst.
Ligand SPhos or XPhos2-4 mol%Bulky, electron-rich ligand to promote oxidative addition and reductive elimination.
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0Activates the boronic acid for transmetalation. Aqueous solutions are often beneficial.
Solvent Toluene/H₂O (10:1) or 1,4-Dioxane/H₂O (10:1)-Aprotic organic solvent with water to aid in dissolving the base and facilitating the catalytic cycle.
Temperature 80 - 110 °C-Thermal energy to overcome activation barriers, especially for less reactive partners.
  • To a dry Schlenk tube or reaction vial, add 4-bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • In a separate vial, prepare the catalyst solution: weigh the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.02 mmol, 2 mol%) and dissolve in a portion of the reaction solvent. This pre-mixing allows for the formation of the active catalyst complex.

  • Add the catalyst solution to the Schlenk tube containing the solids.

  • Add the remaining solvent (e.g., 5 mL of a 10:1 mixture of Toluene and water).

  • Seal the vessel, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Place the reaction in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a critical transformation in pharmaceutical synthesis.[6][12] The choice of ligand and base is highly dependent on the nature of the amine coupling partner.[13] Strong, non-coordinating bases like sodium tert-butoxide are often required.[10]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ComponentReagent/ConditionMolar Equiv.Purpose/Rationale
Aryl Halide 4-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine1.0The electrophilic coupling partner.
Amine Primary or Secondary Amine1.1 - 1.3The nucleophilic coupling partner.
Pd Precatalyst Pd₂(dba)₃ or a pre-formed G3/G4 precatalyst1-2 mol%Source of the active Pd(0) catalyst. Precatalysts offer improved air-stability and activity.[13]
Ligand XPhos or RuPhos2-4 mol%Bulky biarylphosphine ligands are essential for preventing catalyst inhibition and promoting C-N reductive elimination.[14]
Base NaOtBu or LHMDS1.4 - 2.0Strong, non-nucleophilic base required to deprotonate the amine or the Pd-amine complex.[13]
Solvent Toluene or 1,4-Dioxane-Anhydrous, aprotic solvents are critical for success.
Temperature 90 - 110 °C-To drive the reaction to completion.
  • In an inert atmosphere glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 mmol) to a dry reaction vial.

  • Add the 4-bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine (1.0 mmol).

  • Add the anhydrous solvent (e.g., Toluene, 4 mL).

  • Add the amine coupling partner (1.2 mmol).

  • Seal the vial tightly, remove from the glovebox, and place in a preheated heating block at 100 °C.

  • Stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Caution: Quenching strong bases can be exothermic.

  • Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Perform a standard aqueous workup as described in the Suzuki protocol (steps 9-10).

  • Purify the crude product by column chromatography.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[15] The reaction uniquely employs both a palladium catalyst and a copper(I) co-catalyst.[16]

Table 3: Recommended Conditions for Sonogashira Coupling

ComponentReagent/ConditionMolar Equiv.Purpose/Rationale
Aryl Halide 4-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine1.0The electrophilic coupling partner.
Alkyne Terminal Alkyne1.2 - 1.5The nucleophilic coupling partner.
Pd Catalyst Pd(PPh₃)₂Cl₂2-3 mol%The primary cross-coupling catalyst.
Cu Co-catalyst CuI1-2 mol%Co-catalyst that forms a copper acetylide, facilitating transmetalation to palladium.[15]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)2.0 - 3.0Acts as both a base to deprotonate the alkyne and often as the solvent.
Solvent THF or DMF (if base is not the solvent)-Anhydrous, polar aprotic solvent.
Temperature Room Temperature to 60 °C-Often proceeds under mild thermal conditions.
  • To a dry Schlenk tube, add 4-bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous solvent (e.g., THF, 5 mL) followed by the amine base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature for 8-24 hours. Gentle heating (50 °C) may be required for less reactive substrates.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude residue by column chromatography to afford the desired alkynyl-pyridine.

Synthetic Workflow and Troubleshooting

The strategic application of these three coupling reactions allows for extensive diversification of the core scaffold.

dot digraph "Synthetic_Workflow" { graph [fontname="Arial", label="Figure 2: Diversification Workflow", fontcolor="#202124", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: Strategic workflow for diversifying the pyridine core using key cross-coupling reactions.

Common Troubleshooting:

  • Low or No Conversion:

    • Cause: Inactive catalyst, insufficient temperature, or poor choice of ligand/base. The pyridine nitrogen can coordinate to the Pd center, inhibiting catalysis.[10]

    • Solution: Ensure anhydrous and anaerobic conditions. Screen different ligands (e.g., move to a more electron-rich, bulkier ligand). For Buchwald-Hartwig, ensure the base is sufficiently strong and non-coordinating. Increase temperature in 10 °C increments.

  • Formation of Side Products (e.g., Hydrodehalogenation):

    • Cause: Competing reaction pathway, often promoted by moisture or certain bases/solvents.

    • Solution: Use rigorously dried solvents and reagents. In Suzuki couplings, a different base (e.g., switching from K₃PO₄ to CsF) may suppress this pathway.

  • Difficulty in Purification:

    • Cause: Residual catalyst, ligands, or closely eluting byproducts.

    • Solution: Perform an aqueous workup with NH₄Cl to remove basic impurities. A celite filtration can remove insoluble palladium species. Consider alternative chromatography solvent systems.

Conclusion

The this compound core represents a privileged scaffold for modern chemical research. By leveraging the power and modularity of palladium-catalyzed cross-coupling reactions, chemists can efficiently access a vast chemical space of novel derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, when applied with rationally selected catalysts, ligands, and conditions as detailed in this guide, provide reliable and high-yielding pathways to C-C and C-N functionalized products. These protocols serve as a foundational toolkit for any research program focused on the synthesis and application of advanced fluorinated heterocycles.

References

Derivatization of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine for agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden: Derivatisierung von 3-Fluor-2-methoxy-5-(trifluormethyl)pyridin für die agrochemische Synthese

Herausgegeben von: Senior Application Scientist, Gemini Division Datum: 06. Januar 2026

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 3-Fluor-2-methoxy-5-(trifluormethyl)pyridin, einem wichtigen Baustein in der modernen agrochemischen Forschung. Trifluormethylpyridine (TFMP) sind eine entscheidende Klasse von Verbindungen, die in zahlreichen kommerziell erfolgreichen Pestiziden, einschließlich Herbiziden, Insektiziden und Fungiziden, vorkommen.[1][2][3][4] Die einzigartigen physikochemischen Eigenschaften, die durch die Trifluormethylgruppe und den Pyridinring verliehen werden, führen oft zu einer verbesserten Bioaktivität, metabolischen Stabilität und Transportfähigkeit in biologischen Systemen.[3][5]

Diese Anleitung konzentriert sich auf zwei primäre strategische Ansätze zur Funktionalisierung des Zielmoleküls: die nukleophile aromatische Substitution (SNAr) und die metallkatalysierte Kreuzkupplung. Die hier beschriebenen Protokolle sollen als validierte Ausgangspunkte für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung dienen und sowohl die praktische Durchführung als auch die zugrunde liegende chemische Logik erläutern.

Chemische Grundlagen und strategische Überlegungen

Die Reaktivität von 3-Fluor-2-methoxy-5-(trifluormethyl)pyridin wird durch das Zusammenspiel seiner Substituenten bestimmt. Der Pyridin-Stickstoff und die stark elektronenziehende Trifluormethylgruppe (-CF₃) an Position 5 verringern die Elektronendichte des aromatischen Rings erheblich. Diese Aktivierung erleichtert nukleophile Angriffe, insbesondere an den Positionen, die durch Resonanz stabilisiert werden.

  • Aktivierung für die SNAr: Die Fluor- und Trifluormethylgruppen aktivieren den Pyridinring für die nukleophile aromatische Substitution.[6][7] Das Fluoratom an Position 3 ist ein ausgezeichneter Angriffspunkt für Nukleophile, da es eine gute Abgangsgruppe ist und die negative Ladung im intermediären Meisenheimer-Komplex durch den Ring-Stickstoff und die -CF₃-Gruppe effektiv stabilisiert wird.

  • Potenzial für Kreuzkupplungen: Während C-F-Bindungen im Allgemeinen robust sind, ermöglicht die moderne Katalyse ihre Aktivierung für Kreuzkupplungsreaktionen, was einen direkten Weg zur Bildung von C-C-, C-N- und C-O-Bindungen bietet.[8][9][10] Solche Reaktionen sind entscheidend für den Aufbau der komplexen Molekülgerüste, die in der Agrochemie benötigt werden.[11]

Die Wahl der Derivatisierungsstrategie hängt vom gewünschten Endprodukt ab. Die SNAr ist ideal für die Einführung von Heteroatom-Nukleophilen (O, N, S), während Kreuzkupplungsreaktionen den Aufbau komplexer Kohlenstoffgerüste ermöglichen.

Protokoll I: Nukleophile Aromatische Substitution (SNAr)

Dieser Abschnitt beschreibt ein allgemeines Protokoll für die Verdrängung des 3-Fluor-Substituenten durch ein Stickstoff-Nukleophil. Die Methode ist auf eine Vielzahl von primären und sekundären Aminen anwendbar.

Kausale Begründung der experimentellen Entscheidungen
  • Wahl des Lösungsmittels: Aprotische polare Lösungsmittel wie DMF oder DMSO werden verwendet, da sie die Reaktanten gut lösen und die negativ geladenen Intermediate stabilisieren, ohne mit den Nukleophilen zu protonieren.[6]

  • Wahl der Base: Eine anorganische Base wie Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃) wird als Protonenfänger eingesetzt. Sie deprotoniert das Nukleophil (falls erforderlich) und neutralisiert das entstehende Fluorwasserstoff (HF), um die Reaktion voranzutreiben. Cs₂CO₃ ist oft effektiver aufgrund seiner höheren Löslichkeit und der größeren Polarisierbarkeit des Cäsium-Ions.

  • Temperaturkontrolle: SNAr-Reaktionen an elektronenarmen Heteroaromaten können oft bei moderaten Temperaturen durchgeführt werden.[12] Eine Erwärmung auf 60–100 °C ist typischerweise ausreichend, um eine angemessene Reaktionsgeschwindigkeit zu erreichen, ohne die Zersetzung empfindlicher Substrate zu riskieren.

Workflow-Diagramm: SNAr-Derivatisierung

SNAr_Workflow cluster_prep Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung & Reinigung reagents Reagenzien abwiegen: - Pyridin-Substrat - Amin-Nukleophil - Base (K₂CO₃) solvent Wasserfreies DMF zugeben reagents->solvent setup Reaktionskolben mit Rückflusskühler und Inertgas (N₂/Ar) versehen solvent->setup heating Auf 80 °C erhitzen (Ölbad) setup->heating stirring Rühren für 4-12 h heating->stirring monitoring Reaktionsfortschritt mittels TLC/GC-MS überwachen stirring->monitoring quench Reaktion abkühlen und mit Wasser verdünnen monitoring->quench extract Extraktion mit Ethylacetat (3x) quench->extract wash Organische Phase waschen (Wasser, Sole) extract->wash dry Trocknen über Na₂SO₄ und filtrieren wash->dry purify Reinigung durch Säulenchromatographie dry->purify

Abbildung 1: Allgemeiner Workflow für die SNAr-Reaktion.

Detailliertes Laborprotokoll
  • Materialien:

    • 3-Fluor-2-methoxy-5-(trifluormethyl)pyridin

    • Amin-Nukleophil (z. B. Piperidin, Benzylamin) (1.2 Äquivalente)

    • Kaliumcarbonat (K₂CO₃), pulverisiert und getrocknet (2.0 Äquivalente)

    • Dimethylformamid (DMF), wasserfrei

    • Ethylacetat (EtOAc)

    • Gesättigte wässrige NaCl-Lösung (Sole)

    • Wasserfreies Natriumsulfat (Na₂SO₄)

    • Kieselgel für die Säulenchromatographie

  • Durchführung:

    • In einem trockenen Rundkolben werden 3-Fluor-2-methoxy-5-(trifluormethyl)pyridin (1.0 Äquivalent) und Kaliumcarbonat (2.0 Äquivalente) in wasserfreiem DMF gelöst.

    • Das Amin-Nukleophil (1.2 Äquivalente) wird zu der gerührten Suspension hinzugefügt.

    • Der Kolben wird mit einem Rückflusskühler versehen und die Atmosphäre durch Spülen mit Stickstoff oder Argon inertisiert.

    • Das Reaktionsgemisch wird in einem Ölbad auf 80 °C erhitzt.

    • Der Reaktionsfortschritt wird alle 2 Stunden mittels Dünnschichtchromatographie (DC) oder Gaschromatographie-Massenspektrometrie (GC-MS) überwacht, bis das Ausgangsmaterial vollständig umgesetzt ist (typischerweise 4–12 Stunden).

    • Nach Abschluss der Reaktion wird das Gemisch auf Raumtemperatur abgekühlt und in Wasser gegossen.

    • Die wässrige Phase wird dreimal mit Ethylacetat extrahiert.

    • Die vereinigten organischen Phasen werden nacheinander mit Wasser und Sole gewaschen, über wasserfreiem Na₂SO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

    • Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte derivatisierte Produkt zu erhalten.

Zusammenfassung der SNAr-Bedingungen
NukleophilBaseLösungsmittelTemperatur (°C)Typische Reaktionszeit (h)
PiperidinK₂CO₃DMF804 - 8
AnilinCs₂CO₃DMSO1008 - 16
NatriummethoxidNaHTHF/DMF602 - 6
ThiophenolK₂CO₃DMF703 - 7

Protokoll II: Palladium-katalysierte Suzuki-Miyaura-Kreuzkupplung

Dieses Protokoll beschreibt die C-C-Bindungsbildung an Position 3 durch eine Suzuki-Miyaura-Kreuzkupplung. Diese Methode erfordert die Aktivierung der C-F-Bindung und ist ein leistungsfähiges Werkzeug zur Einführung von Aryl- oder Hetaryl-Substituenten.

Kausale Begründung der experimentellen Entscheidungen
  • Katalysatorsystem: Die Aktivierung einer C-F-Bindung ist anspruchsvoll und erfordert ein hochreaktives Katalysatorsystem.[8][9] Ein Palladium(0)-Präkatalysator in Kombination mit einem elektronenreichen, sterisch anspruchsvollen Liganden (z. B. ein Biarylphosphin wie SPhos oder XPhos) ist oft erfolgreich. Der Ligand stabilisiert das Palladiumzentrum und fördert den geschwindigkeitsbestimmenden Schritt der oxidativen Addition an die C-F-Bindung.

  • Base: Eine starke Base wie Kaliumphosphat (K₃PO₄) oder Kalium-tert-butoxid (KOtBu) ist erforderlich, um das Boronsäure-Derivat zu aktivieren und den Transmetallierungsschritt im katalytischen Zyklus zu erleichtern.

  • Inerte Atmosphäre: Palladium(0)-Katalysatoren sind sauerstoffempfindlich. Die Reaktion muss daher unter einer inerten Atmosphäre (Stickstoff oder Argon) durchgeführt werden, um eine Oxidation und Deaktivierung des Katalysators zu verhindern.

Diagramm des katalytischen Zyklus: Suzuki-Miyaura-Kupplung

Suzuki_Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)(F)L₂ pd0:e->pd_intermediate:w + Ar-F pd0->pd_intermediate oxidative_add oxidative_add Oxidative Addition pd_trans_intermediate Ar-Pd(II)(R)L₂ pd_intermediate:s->pd_trans_intermediate:s + [R-B(OR)₂(Base)]⁻ pd_intermediate->pd_trans_intermediate transmetal transmetal Transmetallierung boronic_acid R-B(OR)₂ base Base (K₃PO₄) pd_trans_intermediate:w->pd0:e pd_trans_intermediate->pd0 reductive_elim product Ar-R pd_trans_intermediate->product reductive_elim Reduktive Eliminierung substrate Ar-F

Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Kreuzkupplung.

Detailliertes Laborprotokoll
  • Materialien:

    • 3-Fluor-2-methoxy-5-(trifluormethyl)pyridin

    • Arylboronsäure (1.5 Äquivalente)

    • Palladium(II)-acetat (Pd(OAc)₂) (5 mol%)

    • SPhos (10 mol%)

    • Kaliumphosphat (K₃PO₄), fein pulverisiert (3.0 Äquivalente)

    • Toluol und Wasser (10:1), entgast

    • Celit

  • Durchführung:

    • Ein Schlenkrohr wird im Vakuum ausgeheizt und mit Argon gefüllt.

    • Das Schlenkrohr wird mit 3-Fluor-2-methoxy-5-(trifluormethyl)pyridin (1.0 Äquivalent), der Arylboronsäure (1.5 Äquivalente), Pd(OAc)₂ (0.05 Äquivalente), SPhos (0.10 Äquivalente) und K₃PO₄ (3.0 Äquivalente) beschickt.

    • Das Gefäß wird dreimal evakuiert und mit Argon gefüllt.

    • Das entgaste Toluol/Wasser-Gemisch wird über eine Spritze zugegeben.

    • Das Reaktionsgemisch wird unter Argon bei 110 °C für 12–24 Stunden kräftig gerührt.

    • Der Reaktionsfortschritt wird mittels LC-MS oder GC-MS überwacht.

    • Nach dem Abkühlen wird die Reaktion mit Wasser verdünnt und die Phasen getrennt. Die wässrige Phase wird mit Ethylacetat extrahiert.

    • Die vereinigten organischen Phasen werden durch ein Celit-Bett filtriert, um Palladiumreste zu entfernen.

    • Das Filtrat wird mit Sole gewaschen, über Na₂SO₄ getrocknet und das Lösungsmittel entfernt.

    • Das Rohprodukt wird mittels Säulenchromatographie gereinigt, um das gekoppelte Produkt zu isolieren.

Zusammenfassung der Kreuzkupplungs-Bedingungen
KupplungspartnerKatalysator (mol%)Ligand (mol%)BaseLösungsmittelTemperatur (°C)
PhenylboronsäurePd(OAc)₂ (5)SPhos (10)K₃PO₄Toluol/H₂O110
4-MethoxyphenylboronsäurePd₂(dba)₃ (3)XPhos (6)KOtBuDioxan100
Thiophen-2-boronsäurePd(OAc)₂ (5)RuPhos (10)K₂CO₃Toluol/H₂O110
Pyridin-3-boronsäurePdCl₂(dppf) (5)-Cs₂CO₃DME/H₂O90

Fazit und Ausblick

Die Derivatisierung von 3-Fluor-2-methoxy-5-(trifluormethyl)pyridin mittels nukleophiler aromatischer Substitution und palladiumkatalysierter Kreuzkupplung stellt eine robuste und flexible Plattform für die Synthese neuartiger agrochemischer Wirkstoffe dar. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Exploration des chemischen Raums um diesen wertvollen Pyridin-Baustein. Die SNAr-Reaktion ermöglicht die einfache Einführung von Heteroatomen, während die Suzuki-Kupplung den Zugang zu komplexen biarylischen Strukturen eröffnet. Zukünftige Arbeiten könnten die Anwendung anderer Kreuzkupplungsreaktionen wie Buchwald-Hartwig-Aminierungen oder Sonogashira-Kupplungen umfassen, um die Vielfalt der zugänglichen Derivate weiter zu erhöhen und die Entdeckung der nächsten Generation von Pflanzenschutzmitteln zu beschleunigen.

References

Application Note: A Scalable and Validated Synthesis of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is a key structural motif and a valuable building block in the fields of medicinal chemistry and agrochemical research. The strategic incorporation of fluorine, methoxy, and trifluoromethyl groups onto the pyridine scaffold imparts unique physicochemical properties that can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of derivative compounds. This application note provides a detailed, scalable, and robust experimental procedure for the synthesis of this compound, designed for facile implementation and scale-up in a research or process development setting. The described methodology is grounded in established principles of pyridine chemistry and emphasizes safety, efficiency, and high purity of the final product.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is achieved through a two-step process commencing from the readily available starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine. The core transformations involve a selective halogen exchange (Halex) fluorination followed by a regioselective nucleophilic aromatic substitution (SNAr) with sodium methoxide.

Step 1: Selective Fluorination. The initial step focuses on the selective replacement of the chlorine atom at the 2-position of 2,3-dichloro-5-(trifluoromethyl)pyridine with fluorine. This is accomplished using a suitable fluorinating agent, such as potassium fluoride, in a high-boiling polar aprotic solvent. The choice of a phase-transfer catalyst can be beneficial in enhancing the reaction rate and yield.[1]

Step 2: Regioselective Methoxylation. The second step involves the nucleophilic aromatic substitution of the remaining chlorine atom in the resulting 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine with a methoxy group. This reaction is carried out using sodium methoxide in methanol. The regioselectivity of this step is a critical consideration. In the context of SNAr on pyridine rings, the reactivity of leaving groups is influenced by both their intrinsic nature and their position relative to the ring nitrogen and activating groups. While fluorine is generally a better leaving group than chlorine in SNAr reactions, the 2-position of the pyridine ring is highly activated towards nucleophilic attack. This, combined with the potential for steric hindrance at the 3-position, favors the selective displacement of the chlorine atom at the 2-position.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_0 Step 1: Selective Fluorination cluster_1 Step 2: Regioselective Methoxylation A 2,3-dichloro-5-(trifluoromethyl)pyridine B Fluorinating Agent (e.g., KF) Phase-Transfer Catalyst High-Boiling Solvent (e.g., DMF) A->B Reagents C Reaction at Elevated Temperature B->C Conditions D Work-up and Purification C->D Processing E 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine D->E Intermediate F 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine G Sodium Methoxide in Methanol F->G Reagents H Reaction at Reflux G->H Conditions I Work-up and Purification H->I Processing J This compound I->J Final Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[3]

  • Reagent Handling: Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent before use. Trifluoromethyl- and fluoro-substituted pyridines are potentially toxic and should be handled with caution.[2][4] Anhydrous solvents and reagents are moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Synthesis of 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
2,3-dichloro-5-(trifluoromethyl)pyridine69045-84-7215.991.0
Potassium Fluoride (spray-dried)7789-23-358.101.5
Tetrabutylammonium Bromide (TBAB)1643-19-2322.370.1
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09-

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq.), spray-dried potassium fluoride (1.5 eq.), and tetrabutylammonium bromide (0.1 eq.).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask. The typical concentration is 0.5-1.0 M with respect to the starting pyridine.

  • Reaction Conditions: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into ice-water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water (2 x volumes) and then with brine (1 x volume) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine as a colorless oil.

Step 2: Synthesis of this compound

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine72537-17-8199.531.0
Sodium Methoxide (30% solution in Methanol)124-41-454.021.2
Methanol, anhydrous67-56-132.04-

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous methanol.

  • Reagent Addition: While stirring at room temperature, add the sodium methoxide solution (1.2 eq.) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity.

Conclusion

This application note provides a comprehensive and scalable two-step synthesis of this compound. By following the detailed protocols and adhering to the safety precautions, researchers can reliably produce this valuable building block in high purity. The presented methodology is amenable to scale-up with appropriate engineering controls and process optimization.

References

Application Notes and Protocols for the Utilization of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Within this structural class, 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine has emerged as a highly valuable and versatile building block for the synthesis of targeted kinase inhibitors. The strategic placement of its substituents—a trifluoromethyl group for metabolic stability and potent target engagement, a methoxy group to modulate solubility and electronic properties, and a fluorine atom which can enhance binding affinity—provides a unique platform for drug design. This document serves as a comprehensive technical guide, offering in-depth insights and detailed protocols for the effective use of this key intermediate in the synthesis of next-generation kinase inhibitors. We will explore the causality behind experimental choices in key synthetic transformations, such as palladium-catalyzed cross-coupling reactions, and provide self-validating, step-by-step protocols to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Advantage of the this compound Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies, and the pyridine ring is a frequently encountered motif in these drugs.[1]

The subject of this guide, this compound, offers a unique convergence of physicochemical properties that are highly advantageous in the design of potent and selective kinase inhibitors:

  • The Trifluoromethyl Group (-CF3): This electron-withdrawing group is a bioisostere of a methyl group but with significantly different properties. Its inclusion can enhance metabolic stability by blocking potential sites of oxidation.[2][3] Furthermore, the -CF3 group can increase lipophilicity, aiding in cell permeability, and can participate in strong, non-covalent interactions within the kinase ATP-binding pocket, thereby increasing inhibitor potency.[2]

  • The Methoxy Group (-OCH3): The methoxy group is an electron-donating group that can influence the electronics of the pyridine ring, impacting its reactivity in synthetic transformations. It can also serve as a hydrogen bond acceptor, providing an additional point of interaction with the target kinase.

  • The Fluorine Atom (-F): The strategic placement of a fluorine atom can have a profound impact on a molecule's conformational preferences and binding affinity. Fluorine can form favorable electrostatic and hydrogen bonding interactions with protein residues, leading to enhanced potency and selectivity.

The combination of these substituents on a pyridine core creates a scaffold that is primed for elaboration into complex molecular architectures with desirable drug-like properties.

Core Synthetic Strategies: Building Complexity from a Privileged Scaffold

The functionalization of the this compound core is typically achieved through robust and versatile palladium-catalyzed cross-coupling reactions. The two most critical transformations in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Forging the Core Carbon Skeleton

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[4] In the context of our starting material, this reaction is typically employed to couple the pyridine ring with various aryl or heteroaryl boronic acids or esters, which often represent another key pharmacophore of the final kinase inhibitor.

Causality in Experimental Design:

  • Catalyst Selection: Aryl chlorides and fluorides are generally less reactive than their bromide or iodide counterparts in Suzuki-Miyaura couplings. Therefore, the choice of a highly active palladium catalyst and a suitable phosphine ligand is paramount. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often required to promote the oxidative addition of the aryl fluoride to the palladium(0) center, the rate-limiting step of the catalytic cycle.

  • Base and Solvent: The choice of base is critical for the transmetalation step. Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used. The solvent system, often a mixture of an organic solvent like 1,4-dioxane or toluene and water, must be capable of dissolving both the organic and inorganic reaction components.

G start 3-Fluoro-2-methoxy-5- (trifluoromethyl)pyridine suzuki Suzuki-Miyaura Coupling start->suzuki boronic_acid Aryl/Heteroaryl Boronic Acid/Ester boronic_acid->suzuki product Coupled Biaryl Intermediate suzuki->product Pd Catalyst, Base

Buchwald-Hartwig Amination: Introducing the Key Amine Moiety

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5] This reaction is instrumental in synthesizing diarylamine and related structures that are prevalent in a large number of kinase inhibitors.

Causality in Experimental Design:

  • Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand. Bidentate ligands like BINAP and DPPF were early breakthroughs, and more recently, bulky, electron-rich monophosphine ligands such as RuPhos and BrettPhos have shown exceptional activity, particularly for challenging couplings.[5]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating the formation of the palladium-amido intermediate. Sodium or lithium tert-butoxide are commonly employed for this purpose.

G intermediate Coupled Biaryl Intermediate buchwald Buchwald-Hartwig Amination intermediate->buchwald amine Primary/Secondary Amine amine->buchwald final_product Final Kinase Inhibitor buchwald->final_product Pd Catalyst, Base

Representative Protocol: Synthesis of a Hypothetical RAF Kinase Inhibitor

The following is a detailed, representative protocol for the synthesis of a hypothetical RAF kinase inhibitor, "RAF-Inhibitor-XYZ," utilizing this compound as the starting material. This protocol is based on established methodologies for similar transformations.

Step 1: Suzuki-Miyaura Coupling of this compound with 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Materials:

  • This compound (1.0 eq)

  • 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound, 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl2·CH2Cl2, and K2CO3.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Degas the resulting mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Step 2: Boc Deprotection

Materials:

  • Coupled product from Step 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the coupled product in DCM.

  • Add TFA dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected pyrazole intermediate.

Step 3: Buchwald-Hartwig Amination with 3-aminobenzamide

Materials:

  • Deprotected pyrazole intermediate from Step 2

  • 3-aminobenzamide (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 eq)

  • Cesium Carbonate (Cs2CO3) (1.5 eq)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the deprotected pyrazole intermediate, 3-aminobenzamide, Pd2(dba)3, Xantphos, and Cs2CO3.

  • Add anhydrous 1,4-dioxane.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours. Monitor the reaction progress by LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative HPLC to afford the final compound, RAF-Inhibitor-XYZ.

Data Presentation: Representative Kinase Inhibition Profile

The following table presents hypothetical but realistic inhibitory activity data for our representative compound, RAF-Inhibitor-XYZ, against a panel of relevant kinases.

Kinase TargetIC50 (nM)
BRAF (V600E) 5
CRAF 15
p38α>1000
JNK1>1000
ERK2>1000

This data is for illustrative purposes only and represents a desirable selectivity profile for a RAF inhibitor.

Conclusion

This compound is a privileged scaffold in the design and synthesis of novel kinase inhibitors. Its unique substitution pattern provides a strategic advantage for achieving high potency, selectivity, and favorable drug-like properties. By leveraging powerful synthetic methodologies such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, medicinal chemists can efficiently elaborate this core structure into a diverse array of potential therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of this valuable building block in advancing the field of kinase inhibitor drug discovery.

References

Protocol for monitoring the progress of reactions involving this compound

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the ability to precisely monitor the progress of a chemical reaction is not just a matter of efficiency; it is the cornerstone of innovation and success. Understanding when a reaction is complete, identifying the formation of intermediates, or recognizing the emergence of side products in real-time can mean the difference between a breakthrough discovery and a costly dead end. This guide provides a detailed exploration of the modern analytical techniques available for reaction monitoring, offering not just protocols, but the strategic insights needed to make informed decisions in the laboratory.

The Imperative of Real-Time Insight

Gone are the days of relying solely on intuition or arbitrary time points to determine the fate of a reaction. The contemporary chemist has an arsenal of sophisticated tools at their disposal, each offering a unique window into the dynamic molecular transformations occurring in the reaction vessel. The choice of technique is dictated by the specific nature of the reaction, the properties of the compounds involved, and the level of detail required. This guide will delve into the practical application of four key analytical methodologies:

  • Thin Layer Chromatography (TLC): A rapid, qualitative tool for a quick snapshot of the reaction's progress.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Quantitative methods for detailed analysis of complex reaction mixtures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The go-to technique for volatile compounds.

  • In-situ Infrared (IR) Spectroscopy: A powerful tool for real-time, continuous monitoring without the need for sampling.

Thin Layer Chromatography (TLC): The Chemist's First Line of Inquiry

Thin Layer Chromatography is a simple, rapid, and inexpensive technique that provides a qualitative assessment of a reaction's progress.[1][2] It is often the first method employed to get a quick sense of whether the starting material is being consumed and if the desired product is forming.[3][4]

The Principle Behind the Practice

TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase (the eluent).[5] Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[6] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.[6] By observing the disappearance of the starting material spot and the appearance of a new product spot with a different Rf, one can qualitatively monitor the reaction.[4]

Protocol for Reaction Monitoring by TLC
  • Plate Preparation: With a pencil, gently draw a baseline about 0.5-1 cm from the bottom of a TLC plate.[1][3] Mark lanes for the starting material (SM), the reaction mixture (RM), and a co-spot (Co), which is a combination of the SM and RM.[7][8]

  • Spotting:

    • Dissolve a small amount of the starting material in a volatile solvent. Using a capillary tube, spot a small, concentrated dot of this solution onto the SM lane on the baseline.[3]

    • At various time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture. If the reaction solvent is high-boiling, it may be necessary to dilute the aliquot in a more volatile solvent. Spot this onto the RM lane.[9]

    • On the Co lane, first spot the starting material, and then, on top of that spot, apply the reaction mixture. This helps to definitively identify the starting material spot in the reaction mixture lane.[8]

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent. The solvent level must be below the baseline.[10] Cover the chamber to allow the atmosphere to become saturated with solvent vapors.[6] Allow the eluent to travel up the plate until it is about 1 cm from the top.[3]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[3] Visualize the spots. Common methods include:

    • UV Light: If the compounds are UV-active, they will appear as dark spots on a fluorescent background when viewed under a UV lamp (typically 254 nm).[11][12] Circle the spots with a pencil while they are visible.[12]

    • Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as yellow-brown spots.[11]

    • Staining: Dipping the plate into a chemical stain (e.g., potassium permanganate, ceric ammonium molybdate) followed by gentle heating can reveal the spots as colored areas.[11][13]

  • Interpretation:

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front) .[14]

    • As the reaction progresses, the intensity of the starting material spot in the RM lane should decrease, while the intensity of the product spot should increase.[4]

    • The reaction is considered complete when the starting material spot is no longer visible in the RM lane.[4][15]

Troubleshooting Common TLC Problems

ProblemPossible CauseSolution
Streaking or Elongated Spots Sample is overloaded or too concentrated.Dilute the sample solution and spot a smaller amount.[10][16][17]
Spots Not Visible Sample is too dilute; compound is not UV-active or does not react with the stain.Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications. Try a different visualization method.[10][16]
Spots Too Close to Baseline (Low Rf) The eluent is not polar enough.Increase the proportion of the polar solvent in the eluent mixture.[16]
Spots Too Close to Solvent Front (High Rf) The eluent is too polar.Decrease the proportion of the polar solvent in the eluent mixture.[16]

HPLC and LC-MS: Precision and Quantitative Insight

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components of a complex mixture.[18] When coupled with a mass spectrometer (LC-MS), it provides an unparalleled level of certainty in compound identification.[19] For reaction monitoring, HPLC allows for the precise quantification of reactants, products, and any intermediates or byproducts, offering a detailed kinetic profile of the reaction.

The Principle Behind the Practice

HPLC operates on the same principles of chromatography as TLC but with significantly higher resolution and efficiency. A high-pressure pump forces the mobile phase through a column packed with a stationary phase.[18] The most common mode for pharmaceutical and drug development applications is Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol.[18][20] In RP-HPLC, nonpolar compounds are retained longer on the column, while polar compounds elute more quickly.

The separated components are detected as they exit the column, most commonly by a UV-Vis detector.[18] The output is a chromatogram, which plots the detector response against time. Each peak in the chromatogram represents a different compound, and the area under the peak is proportional to its concentration.[5][15]

Protocol for Reaction Monitoring by HPLC
  • Method Development (if not already established):

    • Select an appropriate column and mobile phase based on the polarity of the reactants and products. A good starting point for many organic reactions is a C18 column with a gradient elution from a high percentage of water (with a small amount of acid like formic or trifluoroacetic acid to improve peak shape) to a high percentage of acetonitrile or methanol.[21]

    • Optimize the gradient, flow rate, and column temperature to achieve good separation of all components of interest within a reasonable analysis time.

  • Sample Preparation:

    • At specified time intervals, withdraw a precise volume of the reaction mixture.

    • Quench the reaction if necessary to stop it at that time point. This can be done by rapid cooling or by adding a reagent that neutralizes a catalyst or reactant.

    • Dilute the sample to an appropriate concentration with a suitable solvent (often the mobile phase). The final concentration should be within the linear range of the detector. A general starting point is a concentration of less than 0.2 mg/mL.[1]

    • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.

  • Analysis:

    • Inject a fixed volume of the prepared sample onto the HPLC system.

    • Acquire the chromatogram.

  • Data Interpretation and Quantification:

    • Identify the peaks corresponding to the starting material, product, and any other relevant species by comparing their retention times to those of authentic standards.

    • Integrate the area of each peak of interest.[7]

    • To obtain quantitative data (i.e., concentration), a calibration curve must be generated for each compound to be quantified. This involves preparing a series of standard solutions of known concentrations and plotting the peak area versus concentration.[22]

    • The concentration of each component in the reaction mixture at each time point can then be calculated from its peak area using the calibration curve.

Ultra-Performance Liquid Chromatography (UPLC): The Next Level of Speed and Resolution

UPLC is an advancement of HPLC that utilizes smaller stationary phase particles (typically less than 2 µm) and higher operating pressures.[3][23] This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.[3][11][23] For high-throughput reaction screening and real-time monitoring, UPLC can provide a significant advantage.[13][24]

UPLC_vs_HPLC cluster_hplc HPLC cluster_uplc UPLC hplc_node Larger Particles (3-5 µm) Lower Pressure Longer Run Times uplc_node Smaller Particles (<2 µm) Higher Pressure Faster Run Times Higher Resolution Higher Sensitivity hplc_node->uplc_node Advancement

Gas Chromatography-Mass Spectrometry (GC-MS): Mastering the Volatiles

For reactions involving volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice.[4] It combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

The Principle Behind the Practice

In GC, the sample is vaporized and injected into a column. An inert carrier gas (the mobile phase) carries the vaporized sample through the column, which contains a stationary phase (a liquid or polymer coated on a solid support).[25] Separation occurs based on the differential partitioning of the components between the mobile and stationary phases, which is largely dependent on their boiling points and polarities.[25]

As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).[12] The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for unambiguous identification.[9]

Protocol for Reaction Monitoring by GC-MS
  • Sample Preparation and Derivatization:

    • At various time points, take an aliquot of the reaction mixture.

    • Dilute the sample in a suitable volatile solvent.

    • For polar compounds containing functional groups like -OH, -NH, or -COOH, derivatization is often necessary to increase their volatility and thermal stability.[14][17] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common derivatization technique.[16]

      • General Silylation Protocol: To a dry sample, add a silylating agent (e.g., BSTFA, MSTFA) and a catalyst if needed (e.g., TMCS).[16][26] Heat the mixture for a specified time to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.

    • The GC oven temperature is typically programmed to ramp up over time to facilitate the separation of compounds with a wide range of boiling points.

    • The mass spectrometer is set to scan a relevant mass range.

  • Data Interpretation:

    • The output is a total ion chromatogram (TIC), which is analogous to an HPLC chromatogram. Each peak represents a different compound.[7]

    • Identify the peaks by comparing their retention times and mass spectra to those of authentic standards or by searching a mass spectral library (e.g., NIST).

    • For quantitative analysis, a calibration curve can be constructed by analyzing standards of known concentrations, similar to HPLC.[21] Alternatively, an internal standard can be used for more accurate quantification.

Headspace GC for Highly Volatile Components

For reactions that produce or consume highly volatile compounds (e.g., gases, low-boiling solvents), headspace GC is an invaluable technique. In this method, the sample is placed in a sealed vial and heated, allowing the volatile components to partition into the gas phase (the headspace) above the sample.[23][24] A sample of the headspace is then injected into the GC, avoiding the introduction of non-volatile matrix components that could contaminate the system.[13][19]

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis node_sample Reaction Aliquot node_derivatize Derivatization (if needed) node_sample->node_derivatize node_dilute Dilution node_derivatize->node_dilute node_inject Injection & Vaporization node_dilute->node_inject Analysis node_separate GC Separation node_inject->node_separate node_detect MS Detection node_separate->node_detect node_tic Total Ion Chromatogram node_detect->node_tic Data Acquisition node_identify Peak Identification (Retention Time & Mass Spectrum) node_tic->node_identify node_quantify Quantification (Peak Area) node_identify->node_quantify

In-situ Infrared (IR) Spectroscopy: A Real-Time Window into the Reaction

In-situ (or in the reaction) Infrared (IR) spectroscopy provides a non-invasive way to monitor the progress of a reaction in real-time, without the need for sampling.[26] This is particularly advantageous for reactions that are difficult to sample, such as those under high pressure or at very low temperatures, or for reactions involving unstable intermediates.[16]

The Principle Behind the Practice

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies.[21] Different functional groups (e.g., C=O, O-H, C-N) have characteristic absorption frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.[19]

For reaction monitoring, an Attenuated Total Reflectance (ATR) probe is typically immersed directly into the reaction mixture.[6] An IR beam is passed through an internal reflection element (IRE) in the probe, and an evanescent wave penetrates a short distance into the reaction mixture.[15] The absorption of this evanescent wave by the components of the reaction mixture is measured, providing a real-time IR spectrum of the solution. By tracking the changes in the intensity of characteristic absorption bands of the reactants and products over time, the progress of the reaction can be monitored.[23]

Protocol for In-situ IR Reaction Monitoring
  • Setup:

    • Insert the ATR-FTIR probe into the reaction vessel. Ensure that the probe is positioned to be in good contact with the reaction mixture.

    • Set up the FTIR spectrometer to collect spectra at regular intervals (e.g., every minute).

  • Data Acquisition:

    • Collect a background spectrum of the solvent and any reagents that are present before the start of the reaction.

    • Initiate the reaction and begin collecting spectra.

  • Data Analysis and Interpretation:

    • Identify the characteristic absorption peaks for the starting material(s) and the product(s). For example, in a reaction where an alcohol (O-H stretch around 3300 cm⁻¹) is converted to a ketone (C=O stretch around 1715 cm⁻¹), you would monitor the disappearance of the O-H peak and the appearance of the C=O peak.

    • Plot the absorbance of these characteristic peaks as a function of time. This provides a reaction profile that shows the consumption of reactants and the formation of products.

    • For quantitative analysis, Beer's Law (A = εbc) can be applied, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.[25] By creating a calibration curve of absorbance versus known concentrations, the concentration of a component can be determined throughout the reaction.[20]

Advantages of In-situ IR Spectroscopy

  • Real-time, continuous data: Provides a detailed kinetic profile of the reaction.[26]

  • Non-invasive: No need to withdraw samples, which can be beneficial for sensitive or hazardous reactions.[6]

  • Provides mechanistic insights: Can help to identify transient intermediates.[24]

  • Applicable to a wide range of reaction conditions: Can be used at high and low temperatures and pressures.[24]

Conclusion: Choosing the Right Tool for the Task

The selection of an appropriate analytical technique for reaction monitoring is a critical decision that can significantly impact the efficiency and success of a research or development project. While TLC offers a quick and easy qualitative assessment, HPLC and GC provide robust quantitative data for more detailed analysis. For real-time, in-situ monitoring, IR spectroscopy is an invaluable tool. By understanding the principles, protocols, and practical considerations of each of these techniques, researchers can gain a deeper understanding of their chemical reactions and accelerate the pace of discovery.

References

Troubleshooting & Optimization

Technical Support Center: Navigating By-Products in Substituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with purity and by-product formation during their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This center is structured as a dynamic resource, addressing common issues in a direct question-and-answer format, supplemented with detailed experimental workflows, data tables for quick reference, and mechanistic diagrams to visualize the chemistry at play.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is divided by synthetic method, addressing the most frequently encountered by-products and offering solutions to mitigate their formation and effect purification.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a robust method for creating dihydropyridines, which are subsequently oxidized to pyridines. However, this two-step nature is a primary source of potential by-products.

Q1: My Hantzsch reaction yields the expected dihydropyridine, but the subsequent oxidation step is low-yielding and produces multiple unidentified spots on my TLC. What is happening?

A1: This is a classic issue in Hantzsch synthesis. The problem often lies in the choice and application of the oxidizing agent. Harsh oxidants like nitric acid (HNO₃), potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) can lead to over-oxidation or degradation of the pyridine ring, especially if it bears sensitive functional groups.[1] This results in a complex mixture of by-products and consequently, low yields of the desired pyridine.

Troubleshooting Workflow:

  • Re-evaluate Your Oxidant: Switch to a milder oxidizing agent. A common and effective alternative is iodine in refluxing methanol. Other options include chromium dioxide (CrO₂) or sodium chlorite.[1]

  • Optimize Reaction Conditions: Even with milder oxidants, temperature and reaction time are critical. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition.

  • Consider a One-Pot Approach: Some modern protocols utilize a "domino" synthesis where the Hantzsch condensation is immediately followed by an in-situ aromatization, often using a bifunctional catalyst like Pd/C on an acidic support (K-10 clay). This can prevent the isolation of the sensitive dihydropyridine intermediate.

Q2: I've isolated a by-product that has a similar mass to my expected pyridine but a different NMR spectrum. What could it be?

A2: It is highly likely you have formed an isomeric dihydropyridine, such as a 1,2-dihydropyridine, instead of or in addition to the expected 1,4-dihydropyridine intermediate. The reaction mechanism can branch, and under certain conditions, the cyclization can lead to these less stable isomers. These isomers can then lead to different, unexpected pyridine products upon oxidation.

Identification and Mitigation:

  • NMR Analysis: 1,2-dihydropyridines will have a distinct set of proton signals compared to their 1,4-counterparts. Consult detailed NMR spectroscopic studies of dihydropyridine isomers for precise chemical shift and coupling constant data.

  • Reaction Condition Adjustment: The formation of 1,2-dihydropyridines can be influenced by the nature of the aldehyde and the β-ketoester. Re-screening reaction conditions, such as solvent and temperature, may favor the formation of the desired 1,4-isomer.

Diagram 1: Hantzsch Synthesis - Formation of 1,4- vs. 1,2-Dihydropyridine By-products

Hantzsch_Byproducts cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_cyclization Cyclization Pathways cluster_products Initial Products cluster_final Final Products Aldehyde Aldehyde Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldehyde->Unsaturated_Carbonyl Ketoester1 β-Ketoester (x2) Enamine Enamine Intermediate Ketoester1->Enamine Ketoester1->Unsaturated_Carbonyl Ammonia Ammonia Ammonia->Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Unsaturated_Carbonyl->Michael_Addition Cyclization_Dehydration Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration DHP14 1,4-Dihydropyridine (Desired Intermediate) Cyclization_Dehydration->DHP14 Favored Pathway DHP12 1,2-Dihydropyridine (By-product) Cyclization_Dehydration->DHP12 Alternative Pathway Pyridine Desired Pyridine DHP14->Pyridine Oxidation Byproduct_Pyridine Isomeric Pyridine By-product DHP12->Byproduct_Pyridine Oxidation Protodeboronation_Troubleshooting Start High Protodeboronation Observed (Low Yield, Starting Pyridine Recovered) Check_pH Is pH neutral? Start->Check_pH Use_MIDA Switch to MIDA Boronate Check_pH->Use_MIDA Yes Adjust_Base Adjust Base: Try K₃PO₄ or CsF Check_pH->Adjust_Base No Success Improved Yield Use_MIDA->Success Check_Water Is reaction anhydrous? Adjust_Base->Check_Water Dry_Solvents Use rigorously dried solvents and reagents Check_Water->Dry_Solvents No Check_Temp Is temperature too high? Check_Water->Check_Temp Yes Dry_Solvents->Check_Temp Lower_Temp Lower reaction temperature Check_Temp->Lower_Temp Yes Check_Temp->Success No Lower_Temp->Success

References

Troubleshooting failed reactions of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments with this versatile building block. The information provided is based on established chemical principles and field-proven insights for structurally related compounds.

Understanding the Reactivity of this compound

The reactivity of the pyridine ring in this compound is governed by the electronic properties of its substituents. The strongly electron-withdrawing trifluoromethyl group at the 5-position, combined with the electronegativity of the fluorine at the 3-position and the pyridine nitrogen itself, significantly activates the ring for nucleophilic attack.[1] Conversely, the methoxy group at the 2-position is electron-donating, which can modulate the overall reactivity. This unique electronic profile makes it a valuable intermediate, particularly in cross-coupling and nucleophilic substitution reactions.

Troubleshooting Guide: Common Reaction Failures

This section addresses common issues encountered in three major classes of reactions involving this compound: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for the functionalization of this molecule.[2] The electron-deficient nature of the pyridine ring facilitates the displacement of the fluoride at the C3 position or potentially the methoxy group at C2, depending on the nature of the nucleophile and reaction conditions.

Q1: My SNAr reaction with an amine nucleophile is sluggish and gives a low yield. What are the likely causes and how can I improve it?

A1: Low reactivity in SNAr reactions with this substrate can stem from several factors. The choice of base, solvent, and temperature are critical for success.

  • Causality: The reaction proceeds through a Meisenheimer complex, and its stability is key.[2] A strong enough base is required to deprotonate the nucleophile or to act as a scavenger for the HF generated if the fluorine is displaced. Polar aprotic solvents are generally preferred as they can solvate the charged intermediate without protonating the nucleophile. Increased temperature is often necessary to overcome the activation energy barrier, especially the disruption of aromaticity in the intermediate state.[3]

  • Troubleshooting Steps:

    • Choice of Base: If using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as NaH or KHMDS to ensure complete deprotonation of your amine nucleophile.

    • Solvent Selection: Ensure your solvent is anhydrous and polar aprotic. DMF or DMSO are excellent choices as they can effectively stabilize the Meisenheimer intermediate.[4]

    • Temperature Optimization: Gradually increase the reaction temperature. Start from room temperature and increment to 60 °C, 80 °C, or even higher, monitoring for product formation and decomposition by TLC or LC-MS.

    • Nucleophile Concentration: Increasing the concentration of the nucleophile can also drive the reaction forward.

ParameterRecommendationRationale
Solvent Anhydrous DMF, DMSOPolar aprotic, stabilizes charged intermediates.[4]
Base NaH, KHMDS, Cs₂CO₃Stronger bases for less nucleophilic amines.
Temperature 60-120 °COvercomes activation energy.

Q2: I am observing the displacement of the methoxy group instead of the fluorine atom. How can I control the regioselectivity?

A2: While the fluorine at C3 is a good leaving group, the methoxy group at C2 can also be displaced under certain conditions.

  • Causality: The regioselectivity of nucleophilic attack is a complex interplay of electronics and sterics. The position most activated by the electron-withdrawing groups is the primary site of attack. The trifluoromethyl group strongly activates the ortho (C4, C6) and para (C2) positions. The pyridine nitrogen activates the ortho (C2, C6) and para (C4) positions. The fluorine at C3 also contributes to the electron deficiency at C2 and C4. Thus, the C2 and C4 positions are highly activated. However, the fluorine at C3 is a better leaving group than the methoxy group in many SNAr reactions.[2] The choice of nucleophile and reaction conditions can tip the balance. Hard nucleophiles may favor displacement of the methoxy group, while softer nucleophiles might prefer to displace the fluorine.

  • Troubleshooting Steps:

    • Modify Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled product, which is often the displacement of the better leaving group (fluorine).

    • Screen Solvents: The polarity of the solvent can influence regioselectivity. Experiment with less polar aprotic solvents like THF or 1,4-dioxane.

    • Consider the Nucleophile: If possible, modify the nucleophile. A bulkier nucleophile might favor attack at the less sterically hindered position.

Suzuki-Miyaura Coupling

For Suzuki-Miyaura coupling, the C-F bond is generally unreactive. Therefore, this reaction is most relevant if there is another leaving group on the pyridine ring, or if a derivative such as 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine is used. For the purpose of this guide, we will assume a scenario where a bromo or chloro derivative is being coupled.

Q3: My Suzuki coupling reaction is showing low to no conversion. What are the common points of failure?

A3: Failure in Suzuki coupling often points to issues with the catalyst system, base, or the integrity of the reagents.

  • Causality: The catalytic cycle of the Suzuki reaction involves oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst. Each of these steps has specific requirements. The oxidative addition to an electron-rich pyridine ring can be sluggish, requiring a bulky, electron-rich phosphine ligand to promote this step.[5] The choice of base is also crucial for the transmetalation step.

  • Troubleshooting Workflow:

start Low/No Conversion check_reagents Check Reagent Quality (Boronic acid, Base, Solvent) start->check_reagents check_catalyst Optimize Catalyst System (Ligand, Pre-catalyst) check_reagents->check_catalyst Reagents OK success Successful Coupling check_reagents->success Issue Found & Fixed check_conditions Adjust Reaction Conditions (Temperature, Time) check_catalyst->check_conditions Catalyst Optimized check_catalyst->success Issue Found & Fixed troubleshoot_side_reactions Investigate Side Reactions (Deborylation, Protodehalogenation) check_conditions->troubleshoot_side_reactions Still Low Yield check_conditions->success Issue Found & Fixed troubleshoot_side_reactions->start Identify & Mitigate

Troubleshooting Suzuki Coupling

  • Step-by-Step Protocol for Optimization:

    • Reagent Quality: Ensure the boronic acid is not degraded (protodeborylation is a common issue). Use freshly purchased or properly stored boronic acid. Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is finely powdered and dry. Solvents must be rigorously degassed to prevent oxidation of the palladium catalyst.

    • Catalyst and Ligand: For an electron-rich pyridine system, standard catalysts like Pd(PPh₃)₄ may be inefficient. Switch to a more active system.

      • Recommended Ligands: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective for challenging substrates.[5]

      • Pre-catalysts: Consider using air-stable palladium pre-catalysts like XPhos Pd G3, which can improve reproducibility.[6]

    • Base and Solvent System: The choice of base and solvent is interdependent.

      • For many pyridine couplings, K₃PO₄ in 1,4-dioxane/water is a robust system.

      • Cs₂CO₃ in toluene or DME can also be very effective.

    • Temperature: While many Suzuki reactions are run at elevated temperatures (80-110 °C), some unstable boronic acids may require lower temperatures with a more active catalyst.

Catalyst SystemBaseSolventTypical Temperature
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane / H₂O100 °C
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene110 °C
XPhos Pd G3K₃PO₄THF / H₂O80 °C
Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the C-F bond is not typically displaced in a Buchwald-Hartwig reaction. This section assumes a derivative with a better leaving group (Cl, Br, I, or OTf) is being used.

Q4: My Buchwald-Hartwig amination is not proceeding to completion. What should I investigate?

A4: Incomplete Buchwald-Hartwig aminations are often due to an inappropriate choice of ligand, base, or catalyst poisoning.[7]

  • Causality: The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[8] The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis, making ligand choice particularly important. The basicity of the amine and the strength of the base used are critical for the formation of the palladium-amido complex.

  • Troubleshooting Steps:

    • Ligand Selection: The choice of ligand is paramount. For couplings with pyridines, bulky biarylphosphine ligands are generally required.

      • For primary amines: BrettPhos is often a good choice.

      • For secondary amines: XPhos or RuPhos can be effective.

      • Bidentate ligands like BINAP or DPPF can also be successful and may prevent catalyst inhibition by the pyridine nitrogen.[7]

    • Base Selection: A strong, non-nucleophilic base is required.

      • NaOt-Bu is a common and effective choice.

      • For base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, but this often requires a more active catalyst system and higher temperatures.

    • Solvent: Anhydrous, non-protic solvents are essential. Toluene, 1,4-dioxane, or DME are commonly used.

    • Catalyst Deactivation: If the reaction starts but then stalls, catalyst deactivation may be the issue. Ensure all reagents and the solvent are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon).

cluster_Pd0 Pd(0) Active Catalyst cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) oxidative_addition Oxidative Addition Ar-X Pd0->oxidative_addition PdII_complex L₂Pd(II)(Ar)(X) oxidative_addition->PdII_complex amine_coordination Amine Coordination & Deprotonation PdII_amido L₂Pd(II)(Ar)(NR₂) amine_coordination->PdII_amido reductive_elimination Reductive Elimination reductive_elimination->Pd0 Regeneration Product Aryl Amine (Ar-NR₂) reductive_elimination->Product ArX Aryl Halide (Ar-X) ArX->oxidative_addition Amine Amine (R₂NH) Amine->amine_coordination Base Base Base->amine_coordination PdII_complex->amine_coordination PdII_amido->reductive_elimination

Buchwald-Hartwig Catalytic Cycle

Frequently Asked Questions (FAQs)

Q5: What is the recommended storage condition for this compound?

A5: It is recommended to store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is advised.

Q6: Are there any known safety hazards associated with this compound?

Q7: Can the trifluoromethyl group participate in or interfere with reactions?

A7: The trifluoromethyl group is generally very stable and unreactive under most common synthetic conditions.[1] Its primary role is as a strong electron-withdrawing group, which activates the pyridine ring. It does not typically participate in the reactions discussed in this guide.

References

Technical Support Center: A Researcher's Guide to the Purification of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical advice on the purification of this fluorinated pyridine derivative. We will explore common impurities, troubleshoot routine purification challenges, and provide detailed protocols to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Impurities can arise from several sources, including incomplete reactions, side reactions, and the degradation of starting materials or products. Common impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be precursors like 2,3-dichloro-5-(trifluoromethyl)pyridine.

  • Isomeric Byproducts: The synthesis of trifluoromethylpyridines can sometimes lead to the formation of isomers.[1]

  • Hydrolysis Products: The 2-methoxy group on the pyridine ring can be susceptible to hydrolysis under acidic conditions, potentially forming the corresponding 2-hydroxypyridine derivative.[2]

  • Multi-halogenated Species: In syntheses involving chlorination, the formation of additional chlorinated byproducts is a possibility.[1]

Q2: My purified compound shows low purity in subsequent analyses. What could be the issue?

A2: Inconsistent purity results can be frustrating. Here are a few potential causes:

  • Compound Instability: Fluorinated pyridines can sometimes be unstable, especially if exposed to harsh conditions (e.g., strong acids or bases, high temperatures) during work-up or purification.

  • Inaccurate Analytical Methods: Ensure your analytical method (e.g., HPLC, GC, NMR) is properly validated for your compound. For instance, in HPLC, poor peak shape can lead to inaccurate purity calculations.

  • Contamination: Contamination can be introduced from solvents, glassware, or other laboratory equipment. Always use high-purity solvents and meticulously clean all equipment.

Q3: How does the fluorine atom in this compound affect its behavior during purification?

A3: The presence of fluorine can significantly alter a molecule's properties:

  • Polarity: Fluorine is highly electronegative, which can change the polarity of the molecule compared to its non-fluorinated analog. This will influence its retention in chromatography.[3]

  • Acidity/Basicity: The trifluoromethyl group is a strong electron-withdrawing group, which reduces the basicity of the pyridine nitrogen.[4] This can affect its interaction with acidic stationary phases like silica gel.

  • Boiling Point: Fluorination can affect the volatility of a compound, which is a key consideration for purification by distillation.

Troubleshooting Purification Challenges

This section addresses common issues encountered during the purification of this compound and provides actionable solutions.

Purification by Column Chromatography

Column chromatography is a common and effective method for purifying fluorinated pyridine derivatives.[3] However, challenges such as poor separation and product degradation can arise.

Problem 1: Poor separation of the product from impurities (co-elution).

  • Possible Cause: The solvent system (eluent) may not have the optimal polarity to resolve your compound from impurities with similar polarities.

  • Solution:

    • Systematic TLC Analysis: Before running a column, perform a thorough solvent screen using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.[5]

    • Solvent System Modification:

      • Start with a non-polar solvent system like a mixture of hexanes and ethyl acetate and gradually increase the polarity.

      • If resolution is still poor, consider switching one of the solvents. For example, replacing ethyl acetate with dichloromethane or diethyl ether can alter the selectivity.

    • Stationary Phase Change: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. While silica gel is standard, for some fluorinated compounds, a fluorinated stationary phase or alumina can provide different selectivity.[6][7]

Problem 2: Product tailing on the TLC plate and column, leading to broad peaks and poor separation.

  • Possible Cause: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[8]

  • Solution:

    • Add a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your eluent. This will neutralize the acidic sites on the silica, minimizing the unwanted interaction.[8]

    • Use a Deactivated Stationary Phase: Consider using a deactivated silica gel or basic alumina as your stationary phase.[7]

Problem 3: The product appears to be degrading on the column.

  • Possible Cause: The acidic nature of silica gel can cause the degradation of acid-sensitive compounds. As mentioned, the methoxy group could be susceptible to hydrolysis.

  • Solution:

    • Neutralize the Stationary Phase: Use a deactivated or neutral stationary phase.

    • Run the column quickly: Minimize the time your compound spends on the column by using flash chromatography.[5]

    • Work at lower temperatures: If the compound is thermally labile, consider performing the chromatography in a cold room.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for accurately determining the purity of this compound. Below is a general-purpose reverse-phase HPLC method that can be used as a starting point.[9]

Parameter Specification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample and Standard Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of a reference standard of this compound and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch to be tested.

Purification by Flash Column Chromatography

This protocol outlines a general procedure for purification using flash column chromatography.

  • TLC Analysis and Solvent Selection:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).

    • Visualize the spots using a UV lamp (254 nm), as aromatic compounds often quench fluorescence.[10][11] If UV is not effective, other visualization techniques like iodine vapor can be used.[12][13][14]

    • Select a solvent system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.[5]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.

    • Carefully load the solution onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).

    • Collect fractions and monitor the elution of your compound using TLC.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.

Visualizing Purification Workflows

Troubleshooting Column Chromatography

Troubleshooting Workflow for Column Chromatography start Crude Product tlc Perform TLC Analysis start->tlc rf_ok Is Rf between 0.2-0.4 and separation good? tlc->rf_ok adjust_solvent Adjust Solvent Polarity rf_ok->adjust_solvent No run_column Run Flash Column Chromatography rf_ok->run_column Yes adjust_solvent->tlc tailing Is there peak tailing? run_column->tailing add_tea Add 0.1-1% Triethylamine to Eluent tailing->add_tea Yes degradation Product Degradation? tailing->degradation No add_tea->run_column collect Collect and Combine Pure Fractions analyze Analyze Purity (HPLC, NMR) collect->analyze pure Pure Product analyze->pure degradation->collect No neutral_silica Use Neutral Alumina or Deactivated Silica degradation->neutral_silica Yes neutral_silica->run_column

Caption: A logical workflow for troubleshooting common column chromatography issues.

Purity Analysis Workflow

Purity Analysis Workflow start Purified Sample hplc HPLC Analysis start->hplc nmr NMR Analysis (1H, 19F, 13C) start->nmr purity_check Purity > 98%? hplc->purity_check nmr->purity_check impurity_id Identify Impurities purity_check->impurity_id No final_product Final Product purity_check->final_product Yes repurify Re-purify Sample impurity_id->repurify further_analysis Further Analysis (e.g., LC-MS) impurity_id->further_analysis repurify->start

Caption: A systematic approach to verifying the purity of the final product.

References

Side reactions to consider when using 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions and troubleshoot common issues encountered during the use of this versatile building block. The following question-and-answer format provides in-depth technical guidance rooted in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: I am planning a nucleophilic aromatic substitution (SNAr) reaction. Which position on the pyridine ring is most susceptible to attack, and which is the better leaving group: fluoride or methoxide?

This is a critical question, as the regioselectivity of SNAr reactions with this compound is highly dependent on the nature of the nucleophile and the reaction conditions. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effects of both the fluorine atom and the trifluoromethyl group.[1][2]

  • Kinetic vs. Thermodynamic Control: Generally, SNAr reactions on poly-substituted aromatic rings can be under either kinetic or thermodynamic control. The initial site of attack is often the most electrophilic carbon, while the final product distribution may be governed by the stability of the intermediates and products.

  • Leaving Group Ability: In nucleophilic aromatic substitution, fluoride is typically a better leaving group than methoxide, especially in polar aprotic solvents.[1] This is due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the departing fluoride anion.

  • Positional Reactivity:

    • C-2 Position (Methoxy Group): The methoxy group is at a position activated by the ring nitrogen. However, the methoxy group itself is electron-donating by resonance, which can partially counteract this activation.

    • C-3 Position (Fluoro Group): The fluorine at the C-3 position is not as activated by the ring nitrogen as a substituent at the C-2 or C-4 position. However, the strong inductive effect of the fluorine and the adjacent trifluoromethyl group significantly lowers the electron density at this position.

Troubleshooting & Experimental Protocol:

To determine the regioselectivity for your specific nucleophile, a small-scale pilot experiment is highly recommended.

Protocol 1: Pilot SNAr Reaction to Determine Regioselectivity

Materials:

  • This compound

  • Nucleophile of interest (e.g., a primary or secondary amine)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).

  • Add the nucleophile (1.1-1.5 equivalents) and the base (2-3 equivalents).

  • Add the anhydrous solvent.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).

  • If no reaction is observed, gradually increase the temperature (e.g., to 50 °C, then 80 °C) while continuing to monitor.

  • Upon reaction completion or stabilization, perform an aqueous workup and extract the product.

  • Analyze the crude product mixture by ¹H NMR, ¹⁹F NMR, and LC-MS to identify the major and minor regioisomers.

Expected Outcomes & Interpretation:

ProductExpected ¹⁹F NMR SignalInterpretation
Substitution at C-3 (F is the leaving group)Absence of the starting material's fluorine signal and the appearance of a new trifluoromethyl signal.Indicates that fluoride is the preferred leaving group under these conditions.
Substitution at C-2 (OMe is the leaving group)The fluorine signal will remain, likely with a shift in its chemical environment.Suggests that methoxide is the leaving group.

Visualizing SNAr Pathways:

SNAr_Pathways cluster_main Main Reactant cluster_paths Potential SNAr Pathways cluster_products Potential Products Reactant This compound Path_A Attack at C-3 (F displacement) Reactant->Path_A Nucleophile Path_B Attack at C-2 (OMe displacement) Reactant->Path_B Nucleophile Product_A 3-Nu-2-methoxy-5-(trifluoromethyl)pyridine Path_A->Product_A Product_B 3-Fluoro-2-Nu-5-(trifluoromethyl)pyridine Path_B->Product_B

Caption: Potential nucleophilic aromatic substitution pathways.

Q2: My reaction is sluggish, and upon heating, I am observing a significant amount of a byproduct that appears to be demethylated. How can I avoid this?

Demethylation of the 2-methoxy group is a known side reaction for methoxypyridines, particularly under harsh conditions such as high temperatures or the presence of strong nucleophiles or acids.[3][4][5]

Causality:

  • Strong Nucleophiles: Potent nucleophiles can attack the methyl group of the methoxy ether in an SN2 fashion, leading to demethylation.

  • High Temperatures: Elevated temperatures can provide the necessary activation energy for this undesired reaction pathway, especially in the presence of even moderately strong nucleophiles.[5]

  • Acidic Conditions: Trace amounts of acid can protonate the pyridine nitrogen, further activating the ring and potentially facilitating demethylation.

Troubleshooting & Prevention:

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.

  • Use a Milder Base: If your reaction requires a base, consider switching to a less nucleophilic, bulkier base. For example, if you are using sodium methoxide, consider switching to potassium carbonate or an organic base like triethylamine or DBU.

  • Optimize Your Catalyst System (for Cross-Coupling): In the context of cross-coupling reactions, a more active catalyst system can allow for lower reaction temperatures, thus minimizing demethylation.[6] Experiment with different palladium precursors and phosphine ligands. Bulky, electron-rich ligands are often effective for activating less reactive C-Cl bonds at lower temperatures.[6]

  • Strictly Anhydrous and Inert Conditions: Ensure your reaction is set up under strictly anhydrous and inert conditions to prevent the formation of acidic species from the hydrolysis of reagents.

Q3: I am attempting a metal-halogen exchange or a directed lithiation. What are the potential pitfalls and expected regioselectivity?

The electronic properties of the substituents on the pyridine ring will heavily influence the outcome of lithiation reactions.

  • Metal-Halogen Exchange: This reaction typically involves the exchange of a halogen (usually bromine or iodine) with an organolithium reagent (e.g., n-BuLi or t-BuLi).[7][8] Fluorine is generally unreactive towards metal-halogen exchange.[7][8] Therefore, attempting a metal-halogen exchange on this compound with a standard organolithium reagent is unlikely to displace the fluorine and may lead to other side reactions.

  • Directed Lithiation (Deprotonation): This is a more likely pathway. The most acidic proton on the ring will be abstracted by a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[9][10][11] The acidity of the ring protons is influenced by the inductive effects of the substituents.

    • The proton at the C-4 position is flanked by two strongly electron-withdrawing groups (fluorine at C-3 and trifluoromethyl at C-5), making it the most acidic proton and the most likely site for deprotonation.

    • The proton at the C-6 position is also a potential site for lithiation, though likely less acidic than the C-4 proton.

Potential Side Reactions:

  • Addition of the Organolithium Reagent: If a nucleophilic organolithium reagent like n-BuLi is used, there is a risk of nucleophilic addition to the pyridine ring, especially at elevated temperatures.[12]

  • Incorrect Regioselectivity: While C-4 is the predicted site of lithiation, other positions may also be deprotonated to a lesser extent, leading to a mixture of products after quenching with an electrophile.

Troubleshooting & Experimental Protocol:

To achieve clean, directed lithiation at the C-4 position, the use of LDA at low temperatures is recommended.

Protocol 2: Directed ortho-Lithiation and Electrophilic Quench

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide for formylation, or iodine for iodination)

  • Standard workup and purification reagents

Procedure:

  • In a flame-dried, three-neck flask under a positive pressure of argon, dissolve this compound (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.05 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the electrophile (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Perform a standard aqueous workup and purify the product by column chromatography.

Visualizing Lithiation Pathways:

Lithiation_Pathways Reactant This compound LDA LDA, THF, -78 °C Reactant->LDA Intermediate 4-Lithio-3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine (Major Intermediate) LDA->Intermediate Side_Reaction Attack at other positions or decomposition LDA->Side_Reaction Quench Electrophile (E+) Intermediate->Quench Product 4-E-3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine Quench->Product

Caption: Directed lithiation at the C-4 position.

Summary of Potential Side Reactions and Mitigation Strategies

Side ReactionTriggering ConditionsMitigation Strategies
SNAr at undesired position Nucleophile-dependentConduct a pilot study; carefully analyze product mixture.
Demethylation High temperatures; strong nucleophiles/bases.Lower reaction temperature; use milder, non-nucleophilic bases; optimize catalyst for lower temperature reactions.
Addition of Organolithium Reagent Use of nucleophilic organolithiums (e.g., n-BuLi); elevated temperatures.Use a non-nucleophilic base like LDA; maintain low temperatures (-78 °C).
Low Reactivity in Cross-Coupling Inactive catalyst system.Screen bulky, electron-rich phosphine ligands and various palladium precursors.

References

Technical Support Center: Enhancing the Stability of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot stability issues encountered during synthetic transformations. Our focus is on understanding the inherent reactivity of this building block to proactively manage and enhance its stability under various reaction conditions.

Introduction: The Chemical Personality of this compound

This compound is a highly functionalized heterocyclic compound, valued for the unique properties imparted by its substituents. The trifluoromethyl (CF₃) group, a strong electron-withdrawing moiety, significantly impacts the electronic nature of the pyridine ring. This potent inductive effect decreases the basicity of the pyridine nitrogen and can enhance metabolic stability in drug candidates.[1][2] However, this electronic profile also introduces specific reactivity patterns that can lead to instability and side reactions if not properly managed.

This guide will address common challenges in a question-and-answer format, providing both mechanistic explanations and actionable protocols to ensure the successful application of this versatile building block in your research.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: General Handling and Storage

Q1: What are the best practices for storing and handling this compound to prevent degradation?

A1: Proper storage is the first line of defense against degradation. Like many trifluoromethylated pyridines, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to strong oxidizing agents, moisture, and light.[3] Many pyridine derivatives are hygroscopic and can slowly react with atmospheric moisture over time.

ParameterRecommended ConditionRationale
Temperature Refrigerated (2-8 °C)Slows down potential decomposition pathways.
Atmosphere Inert (Argon or Nitrogen)Prevents reaction with atmospheric oxygen and moisture.
Container Tightly sealed, amber glassProtects from moisture and light-catalyzed degradation.
Incompatibilities Strong oxidizing agents, strong acids, strong basesAvoids potential vigorous and exothermic reactions.
Section 2: Stability Under Acidic and Basic Conditions

Q2: My reaction requires acidic conditions, but I'm observing decomposition of my starting material. What is happening?

A2: The 2-methoxy group on the pyridine ring is susceptible to hydrolysis under acidic conditions, which can lead to the formation of the corresponding pyridone. The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, can make the methoxy group a target for nucleophilic attack by water, which is facilitated by protonation of the pyridine nitrogen or the methoxy oxygen.

Troubleshooting Acid-Mediated Decomposition:

  • Choice of Acid: Opt for milder or sterically hindered acids where possible. For example, using a bulky Lewis acid instead of a strong protic acid might coordinate to the pyridine nitrogen without promoting hydrolysis.

  • Anhydrous Conditions: Ensure your reagents and solvents are scrupulously dry. The presence of even trace amounts of water can initiate hydrolysis.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the starting material to acidic conditions.

Q3: I'm running a reaction with a strong base like LDA or n-BuLi and getting a complex mixture of products. Why is my compound unstable?

A3: There are two primary pathways for instability under strong basic conditions:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 3-position is activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent ring nitrogen and the trifluoromethyl group.[4] Strong bases, especially if they are also nucleophilic, can displace the fluoride.

  • Hydrolysis of the Methoxy Group: Strong aqueous bases can also promote the hydrolysis of the 2-methoxy group to the corresponding pyridone.

Troubleshooting Base-Mediated Decomposition:

  • Use of Non-Nucleophilic Bases: When a strong base is required for deprotonation, consider using non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) at low temperatures (-78 °C).

  • Directed Ortho-Metalation (DoM): The 2-methoxy group can direct lithiation to the 3-position. However, the acidity of the ring protons is significantly influenced by the trifluoromethyl group. If deprotonation at a specific site is desired, careful optimization of the base, solvent, and temperature is crucial. Metalation of pyridines can be complicated by nucleophilic addition of the organometallic reagent to the ring.[5]

  • Anhydrous Conditions: As with acidic conditions, ensure all reagents and solvents are anhydrous to prevent hydrolysis.

Section 3: Stability in Cross-Coupling Reactions

Q4: My Suzuki coupling reaction with this compound as the coupling partner is giving low yields and I'm recovering starting material or seeing defluorination. What are the likely causes?

A4: Low yields in palladium-catalyzed cross-coupling reactions are a common issue.[6] For this specific substrate, several factors could be at play:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center and inhibit catalytic activity. The choice of ligand is critical to modulate the electron density and steric environment of the palladium, preventing catalyst deactivation.

  • Competitive Nucleophilic Aromatic Substitution (SNAr): The fluoride at the 3-position can be displaced by nucleophiles present in the reaction mixture, such as hydroxide ions generated from the base (e.g., K₂CO₃ in the presence of water). This leads to the formation of a 3-hydroxypyridine derivative.

  • Hydrolysis of the Methoxy Group: The basic conditions of the Suzuki coupling can lead to the hydrolysis of the 2-methoxy group, especially at elevated temperatures.

  • Hydrodehalogenation: This is a common side reaction in cross-coupling where the halide is replaced by a hydrogen atom. This can be promoted by the presence of water or other proton sources.

Troubleshooting Protocol for Suzuki Coupling:

  • Reagent Purity: Ensure all reagents, especially the boronic acid, base, and solvent, are of high purity and anhydrous.

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to be effective for coupling with electron-deficient heteroaryl halides. These ligands can promote the desired reductive elimination over side reactions.

  • Base Selection: Use a non-nucleophilic, anhydrous base like Cs₂CO₃ or K₃PO₄. If using a carbonate base, ensure it is finely powdered and dried before use.

  • Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Temperature and Time Optimization: Start with a lower reaction temperature (e.g., 80 °C) and monitor the reaction progress. Prolonged heating at high temperatures can promote decomposition.

Experimental Workflow for Optimizing Suzuki Coupling

Suzuki_Optimization Start Low Yield in Suzuki Coupling Check_Reagents Verify Reagent Purity & Anhydrous Conditions Start->Check_Reagents Check_Atmosphere Ensure Rigorous Inert Atmosphere Start->Check_Atmosphere Optimize_Ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Check_Reagents->Optimize_Ligand Check_Atmosphere->Optimize_Ligand Optimize_Base Test Anhydrous Bases (Cs2CO3, K3PO4) Optimize_Ligand->Optimize_Base Optimize_Temp Vary Temperature (e.g., 60-100 °C) Optimize_Base->Optimize_Temp Successful_Reaction Improved Yield and Stability Optimize_Temp->Successful_Reaction

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions involving this compound.

Q5: I am attempting a Buchwald-Hartwig amination and observing significant side product formation. How can I improve the stability and selectivity?

A5: Similar to Suzuki coupling, Buchwald-Hartwig amination is sensitive to reaction conditions. The primary challenges with this compound are:

  • Competitive SNAr: The amine nucleophile can directly displace the 3-fluoro substituent without palladium catalysis, especially at higher temperatures.

  • Catalyst Inhibition: The amine starting material and the pyridine product can coordinate to the palladium catalyst, hindering its activity.

  • Base-Mediated Decomposition: Strong bases like sodium tert-butoxide can promote decomposition pathways if not used carefully.

Troubleshooting Buchwald-Hartwig Amination:

  • Ligand Choice: Use highly active, sterically hindered biaryl phosphine ligands (e.g., BrettPhos, AdBrettPhos) that are designed to facilitate C-N bond formation with challenging substrates.

  • Base and Solvent System: The choice of base is critical. Weaker bases like Cs₂CO₃ or K₃PO₄ are often preferred over alkoxides to minimize side reactions. The solvent should be anhydrous and capable of dissolving the reagents well (e.g., toluene, dioxane).

  • Temperature Control: Begin with lower temperatures and gradually increase if the reaction is sluggish. This can help to favor the palladium-catalyzed pathway over direct SNAr.

Logical Relationship of Instability Pathways

Instability_Pathways cluster_conditions Reaction Conditions cluster_outcomes Potential Decomposition Pathways Substrate This compound pKa decreased by CF3 group Acid Strong Acid (H+) Base Strong Base (e.g., LDA, NaOtBu) Nucleophile Nucleophile (e.g., Amine, RO-) Heat Elevated Temperature Hydrolysis Hydrolysis of 2-Methoxy Group (forms Pyridone) Acid->Hydrolysis Base->Hydrolysis SNAr SNAr at 3-Position (Fluoride Displacement) Base->SNAr Nucleophile->SNAr Heat->Hydrolysis accelerates Heat->SNAr accelerates Side_Reaction Complex Side Reactions

References

Preventing decomposition of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

.

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine. This resource is designed to provide targeted troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable fluorinated pyridine building block. As Senior Application Scientists, we have compiled this guide based on a combination of established chemical principles and practical laboratory experience to help you navigate the complexities of its synthesis and prevent unwanted decomposition.

Introduction: The Stability Challenge

This compound is a highly functionalized pyridine derivative. The pyridine ring is activated towards nucleophilic attack by the presence of both a fluorine atom and a strongly electron-withdrawing trifluoromethyl group. [1][2]This inherent reactivity, while synthetically useful, also presents a significant challenge: the potential for decomposition, particularly through nucleophilic aromatic substitution (SNAr) pathways. [3][4]The methoxy group at the 2-position is particularly susceptible to displacement by nucleophiles, leading to the formation of undesired byproducts and a reduction in the yield of the target compound. Understanding and controlling the factors that influence this decomposition is critical for a successful synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Question 1: I am observing significant formation of a byproduct that appears to be the 2-hydroxy-pyridine derivative during my reaction workup. What is causing this, and how can I prevent it?

Answer:

The formation of the 2-hydroxy-pyridine derivative is a classic example of methoxy group displacement via hydrolysis. This is a common decomposition pathway for 2-methoxypyridines, especially under aqueous acidic or basic conditions. [5] Potential Causes:

  • Aqueous Workup with Acid or Base: The use of acidic or basic aqueous solutions during the workup can provide the necessary conditions for hydrolysis of the methoxy group. The electron-withdrawing trifluoromethyl group further activates the pyridine ring, making the 2-position more susceptible to nucleophilic attack by water or hydroxide ions.

  • Residual Acid or Base: Incomplete neutralization of acidic or basic reagents from the reaction mixture can lead to hydrolysis during subsequent purification steps, such as chromatography.

  • Prolonged Exposure to Moisture: Leaving the reaction mixture or the crude product exposed to atmospheric moisture for extended periods can also contribute to hydrolysis, albeit at a slower rate.

Step-by-Step Solutions:

  • Neutral Workup: Whenever possible, perform the workup under neutral conditions. Use deionized water or a saturated brine solution (NaCl) for extractions.

  • Careful pH Adjustment: If an acid or base wash is necessary, perform it quickly and at a low temperature (0-5 °C) to minimize the rate of hydrolysis. Ensure complete neutralization to a pH of ~7 before proceeding.

  • Anhydrous Conditions: Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.

  • Prompt Purification: Purify the crude product as soon as possible after the workup to minimize the time it is exposed to potential sources of moisture.

Question 2: My yield of this compound is consistently low, and I suspect decomposition is occurring during the reaction itself. What reaction parameters should I investigate?

Answer:

Decomposition during the reaction is often a result of harsh reaction conditions or the presence of strong nucleophiles that can displace the methoxy group.

Potential Causes:

  • High Reaction Temperature: Elevated temperatures can provide the activation energy needed for unwanted side reactions, including nucleophilic substitution of the methoxy group by other species in the reaction mixture.

  • Strongly Nucleophilic Reagents or Byproducts: If your synthesis involves strong nucleophiles, they may compete with the desired reaction and attack the 2-position of the pyridine ring.

  • Prolonged Reaction Times: Extended reaction times increase the likelihood of side reactions and decomposition.

Step-by-Step Solutions:

  • Temperature Optimization: Carefully control the reaction temperature. It is often beneficial to start at a lower temperature and gradually increase it only if necessary to drive the reaction to completion. Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS, or GC-MS) to determine the optimal temperature and time.

  • Reagent Selection: If possible, choose less nucleophilic reagents or bases. For example, if a base is required, a non-nucleophilic base like cesium carbonate (Cs₂CO₃) might be preferable to a stronger, more nucleophilic one. [3]3. Reaction Monitoring: Closely monitor the reaction progress to avoid unnecessarily long reaction times. Quench the reaction as soon as the starting material is consumed to a satisfactory level.

Question 3: I am having difficulty purifying the final product by column chromatography. The product seems to decompose on the silica gel. What are my options?

Answer:

Silica gel is acidic and can promote the decomposition of sensitive compounds, including the hydrolysis of the methoxy group in your product.

Potential Causes:

  • Acidity of Silica Gel: The acidic nature of standard silica gel can catalyze the hydrolysis of the methoxy group, especially if the eluent contains protic solvents like methanol.

  • Prolonged Contact Time: Long chromatography run times increase the exposure of the compound to the acidic stationary phase.

Step-by-Step Solutions:

  • Deactivated Silica Gel: Use silica gel that has been deactivated with a base, such as triethylamine. This can be done by adding a small percentage (e.g., 1%) of triethylamine to the eluent system.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

  • Alternative Purification Methods: If chromatography remains problematic, explore other purification techniques such as distillation (if the compound is thermally stable and has a suitable boiling point) or recrystallization.

  • Rapid Chromatography: Optimize your chromatography conditions to minimize the run time. Use a stronger eluent system if possible to elute the product more quickly.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent decomposition?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) is recommended to minimize exposure to moisture and oxygen.

Q2: How does the trifluoromethyl group influence the stability of the molecule?

A2: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. [1]This property significantly reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. [2]While this electronic effect is often desirable for the intended reactivity, it also enhances the lability of the methoxy group at the 2-position, making the molecule more prone to nucleophilic substitution and subsequent decomposition. [6] Q3: Can the fluorine atom at the 3-position also be displaced?

A3: While the fluorine atom is a halogen, its displacement via nucleophilic aromatic substitution on a pyridine ring is generally less favorable than the displacement of the methoxy group at the activated 2-position, especially with common nucleophiles encountered during workup and purification. The relative leaving group ability can be influenced by reaction conditions. [3] Q4: Are there any specific analytical techniques recommended for monitoring the synthesis and detecting decomposition products?

A4: Yes, a combination of techniques is recommended for comprehensive monitoring:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis to identify the product and any byproducts, including the hydrolyzed 2-hydroxy derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): For structural confirmation of the final product and characterization of any isolated impurities. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.

Visualization of Decomposition Pathway

The primary decomposition pathway of concern is the hydrolysis of the methoxy group. The following diagram illustrates this process.

DecompositionPathway cluster_main Hydrolysis of this compound Reactant This compound Intermediate Meisenheimer Complex (Stabilized by CF3 and N) Reactant->Intermediate + H₂O or OH⁻ (Nucleophilic Attack) Product 3-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine (Decomposition Product) Intermediate->Product - CH₃OH or CH₃O⁻ (Loss of Leaving Group)

Caption: Hydrolysis of the target compound to its hydroxy derivative.

Experimental Workflow: Purification via Deactivated Silica Gel Chromatography

This protocol outlines a method to minimize decomposition during purification.

PurificationWorkflow start Crude Product (Post-Workup) add_base Add Triethylamine (1% v/v) to Eluent start->add_base prep_silica Prepare Slurry of Silica Gel in Eluent pack_column Pack Chromatography Column prep_silica->pack_column add_base->prep_silica load_sample Load Crude Product onto Column pack_column->load_sample elute Elute with Gradient Solvent System (e.g., Hexanes/Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure 3-Fluoro-2-methoxy- 5-(trifluoromethyl)pyridine evaporate->end

Caption: Workflow for purification using deactivated silica gel.

Quantitative Data Summary

ParameterConditionEffect on StabilityRecommendation
pH of Workup Acidic (pH < 6) or Basic (pH > 8)Increased rate of hydrolysisMaintain neutral pH (~7)
Temperature > 80 °C (reaction dependent)Increased rate of side reactionsOptimize for the lowest effective temperature
Chromatography Standard Silica GelPotential for acid-catalyzed decompositionUse deactivated silica or alternative phase
Storage Exposed to air and moistureGradual hydrolysis over timeStore under inert gas in a cool, dry place

References

Technical Support Center: Optimizing Temperature and Pressure for Fluorination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature and pressure control in these critical transformations. Fluorination is a powerful tool in medicinal chemistry and materials science, capable of modulating the biological and physical properties of molecules.[1][2][3] However, achieving high yields and selectivities can be challenging. This resource provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.

Section 1: Troubleshooting Guide for Common Fluorination Issues

This section addresses broad challenges often encountered in fluorination reactions, with a focus on how temperature and pressure can be manipulated to resolve them.

Issue 1: Low or No Product Yield

A common frustration in any synthesis is the failure to obtain the desired product. In fluorination reactions, this can often be traced back to reaction conditions that are not optimal for the specific substrate and reagent combination.

Q: My fluorination reaction is resulting in a low yield or no product. What are the likely causes related to temperature and pressure, and how can I troubleshoot this?

A: Low or no yield in fluorination reactions can be attributed to several factors. A systematic approach to troubleshooting is the most effective way to identify and solve the problem.

Causality Behind Experimental Choices:
  • Reaction Kinetics and Activation Energy: Many fluorination reactions have a significant activation energy barrier. If the reaction temperature is too low, the reacting molecules may not have sufficient kinetic energy to overcome this barrier, resulting in a slow or non-existent reaction.[4][5][6]

  • Reagent Stability: Some fluorinating reagents, such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, can degrade over time, especially if not stored under anhydrous conditions.[4][7] Elevated temperatures can also accelerate the decomposition of thermally sensitive reagents.

  • Solvent Compatibility: The choice of solvent is crucial. The solvent must be anhydrous and compatible with the fluorinating agent.[4][7] For example, electrophilic reagents like Selectfluor can react exothermically and sometimes violently with solvents like DMF, pyridine, and DMSO.[8][9]

Troubleshooting Workflow for Low Yield:

Below is a logical workflow to diagnose and address low-yield issues.

G start Low/No Yield Observed check_reagent Check Fluorinating Reagent Activity & Purity start->check_reagent check_conditions Review Reaction Conditions start->check_conditions inactive_reagent Inactive/Degraded Reagent? check_reagent->inactive_reagent optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_pressure Consider Pressure (for gaseous reagents) check_conditions->optimize_pressure inactive_reagent->check_conditions No use_fresh Use Fresh Reagent inactive_reagent->use_fresh Yes temp_too_low Temperature Too Low? optimize_temp->temp_too_low pressure_issue Suboptimal Partial Pressure? optimize_pressure->pressure_issue increase_temp Gradually Increase Temperature temp_too_low->increase_temp Yes adjust_pressure Adjust Reagent Partial Pressure pressure_issue->adjust_pressure Yes

Caption: Troubleshooting workflow for low or no product yield.

Detailed Troubleshooting Steps:
  • Verify Reagent Activity: Always start by ensuring your fluorinating agent is active. For reagents like DAST and Deoxo-Fluor, using a fresh bottle is recommended.[4][7]

  • Optimize Reaction Temperature:

    • If no reaction is observed: Gradually increase the reaction temperature in small increments (e.g., 10 °C).[4][8] Some deoxyfluorinations, for instance, require heating to proceed at a reasonable rate.[4]

    • Monitor for decomposition: Be cautious, as higher temperatures can also promote side reactions and reagent decomposition.[4]

  • Consider Pressure for Gaseous Reagents:

    • For reactions involving gaseous fluorinating agents like elemental fluorine (F₂) or sulfuryl fluoride (SO₂F₂), the partial pressure of the gas is a critical parameter.[5][10]

    • Increasing the pressure of the fluorinating gas can increase its concentration in the reaction mixture, potentially accelerating the reaction rate.[5] However, this must be done with extreme caution and with appropriate high-pressure equipment.

Issue 2: Poor Selectivity (Regio- or Stereoselectivity)

Achieving the desired selectivity is a common hurdle in the functionalization of complex molecules. Fluorination is no exception, and temperature can be a powerful tool to influence the outcome.

Q: My fluorination reaction is producing a mixture of isomers. How can I improve the regioselectivity or stereoselectivity by optimizing temperature?

A: Poor selectivity often arises from competing reaction pathways with similar activation energies. By carefully controlling the temperature, you can often favor one pathway over another.

Causality Behind Experimental Choices:
  • Kinetic vs. Thermodynamic Control: At lower temperatures, reactions are typically under kinetic control, meaning the major product is the one that is formed fastest (i.e., has the lowest activation energy). At higher temperatures, reactions can shift towards thermodynamic control, where the most stable product is favored.

  • Transition State Geometries: Temperature can influence the flexibility of molecules and the geometries of transition states, which can in turn affect stereoselectivity.

Strategies for Improving Selectivity:
ParameterRecommendation for Improving SelectivityRationale
Temperature Lower the reaction temperature.Often, the desired reaction pathway has a lower activation energy than competing side reactions. By reducing the thermal energy of the system, you can favor the kinetically preferred product. For example, in some enantioselective fluorinations, lowering the temperature has been shown to improve enantiomeric excess.[11]
Temperature Screen a range of temperatures.The optimal temperature for selectivity is highly substrate-dependent. A systematic screening of temperatures (e.g., from -78 °C to room temperature) can help identify the ideal conditions.[6]
Issue 3: Formation of Side Products (e.g., Elimination, Rearrangement, Decomposition)

The formation of unwanted byproducts can significantly reduce the yield of the desired fluorinated compound and complicate purification.

Q: My reaction is generating significant amounts of elimination or rearrangement byproducts. How can temperature and pressure be adjusted to minimize these?

A: The formation of side products is often a sign that the reaction conditions are too harsh.

Causality Behind Experimental Choices:
  • Elimination Reactions: Elimination reactions are often favored at higher temperatures.[4] This is because they typically have a higher activation energy and lead to an increase in entropy.

  • Carbocation Rearrangements: If the reaction proceeds through a carbocation intermediate, higher temperatures can provide the energy needed for rearrangements to more stable carbocations.

  • Substrate/Product Decomposition: Both the starting material and the desired product can be unstable at elevated temperatures, leading to decomposition.

Troubleshooting Side Product Formation:

G start Side Product Formation Observed identify_side_product Identify Side Product(s) (e.g., Elimination, Rearrangement) start->identify_side_product elimination Elimination Product? identify_side_product->elimination rearrangement Rearrangement Product? identify_side_product->rearrangement decomposition Decomposition? identify_side_product->decomposition lower_temp Lower Reaction Temperature success Minimized Side Products lower_temp->success consider_reagent Consider Milder Fluorinating Reagent consider_reagent->success check_pressure Review Pressure Conditions (if applicable) check_pressure->success elimination->lower_temp Yes elimination->consider_reagent Yes rearrangement->lower_temp Yes rearrangement->consider_reagent Yes decomposition->lower_temp Yes decomposition->check_pressure Yes

Caption: Troubleshooting workflow for minimizing side product formation.

Detailed Recommendations:
  • Lower the Reaction Temperature: This is often the most effective way to reduce elimination and other temperature-sensitive side reactions.[4]

  • Consider a Milder Reagent: If lowering the temperature is not effective or leads to a sluggish reaction, a less reactive fluorinating agent might be necessary. For example, PyFluor is reported to produce fewer elimination byproducts compared to DAST.[4]

  • Pressure Control: For reactions with gaseous reagents, operating at lower pressures can sometimes reduce the rate of side reactions. However, this may also decrease the rate of the desired reaction.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to specific questions that researchers frequently encounter when optimizing temperature and pressure in fluorination reactions.

Q1: What are the general temperature ranges for nucleophilic and electrophilic fluorination reactions?

A1: The optimal temperature range is highly dependent on the specific reagents and substrate. However, some general guidelines can be provided:

Fluorination TypeCommon ReagentsTypical Temperature RangeNotes
Nucleophilic KF, CsF, DAST, Deoxo-FluorRoom temperature to elevated temperatures (e.g., >100 °C for SₙAr)SₙAr reactions often require high temperatures to overcome the high activation energy of aromatic substitution.[8]
Electrophilic Selectfluor®, NFSI-78 °C to room temperatureThese reactions are often performed at low temperatures to control selectivity and minimize side reactions.[11]

Q2: How does pressure affect the safety of fluorination reactions?

A2: Pressure is a critical safety consideration, especially when working with highly reactive gaseous fluorinating agents like F₂.

  • Over-pressurization: Reactions that produce gaseous byproducts can lead to a dangerous buildup of pressure in a sealed reaction vessel. Always use an appropriate pressure-relief system.

  • Handling Gaseous Reagents: Elemental fluorine is extremely reactive and toxic.[7][12] It should only be handled in specialized equipment, such as a continuous flow reactor, which minimizes the amount of gas present at any given time.[13][14] High-pressure reactions with fluorine require robust engineering controls and should only be performed by highly trained personnel.

Q3: Are there any specific considerations for late-stage fluorination reactions in drug discovery?

A3: Yes, late-stage fluorination presents unique challenges. The substrates are often complex and possess multiple functional groups, making selectivity a primary concern.[2][15][16]

  • Mild Conditions are Key: To avoid unwanted side reactions with other functional groups, late-stage fluorinations are typically performed under the mildest possible conditions. This often means using lower temperatures and highly selective fluorinating reagents.[3]

  • Optimization is Crucial: Due to the complexity of the substrates, a thorough optimization of reaction conditions, including temperature, is often necessary to achieve a good yield of the desired product.

Q4: Can you provide a general experimental protocol for optimizing the temperature of a fluorination reaction?

A4: The following is a general, stepwise protocol for temperature optimization. Always consult the Safety Data Sheet (SDS) for your specific reagents and follow all institutional safety guidelines.

Experimental Protocol: Temperature Screening for Fluorination
  • Initial Reaction Setup:

    • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the substrate and solvent.

    • Cool the mixture to the initial screening temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Reagent Addition:

    • Slowly add the fluorinating agent to the cooled solution. For solid reagents, they can be added in portions. For liquid reagents, a syringe pump is recommended for controlled addition.

  • Reaction Monitoring:

    • Stir the reaction at the set temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).

  • Temperature Variation:

    • If no reaction is observed after a reasonable amount of time (e.g., 1-2 hours), allow the reaction to slowly warm to the next temperature point (e.g., -40 °C, 0 °C, room temperature).

    • Continue to monitor the reaction at each temperature.

  • Work-up and Analysis:

    • Once the reaction is complete or has reached the highest desired temperature, quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate for electrophilic fluorinations).

    • Extract the product, dry the organic layer, and concentrate under reduced pressure.

    • Analyze the crude product to determine the yield and selectivity at each temperature.

Section 3: Safety First: A Non-Negotiable Pillar

Working with fluorinating agents demands the utmost attention to safety. Many of these reagents are toxic, corrosive, and can react violently with common laboratory chemicals.[7][9][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and gloves that are compatible with the chemicals being used.[17] For work with hydrogen fluoride (HF) or reagents that can generate HF, specialized acid-resistant gloves are mandatory.[4]

  • Engineering Controls: All manipulations of fluorinating agents should be performed in a well-ventilated chemical fume hood.[17] For particularly hazardous reagents like F₂, a glove box or a continuous flow reactor is recommended.[13][17]

  • Emergency Preparedness: Ensure that an appropriate eyewash station and safety shower are readily accessible. For work with HF, have a tube of calcium gluconate gel available as an immediate first aid treatment for skin contact.[12][17]

By understanding the fundamental principles of how temperature and pressure influence fluorination reactions and by adopting a systematic and safety-conscious approach to experimentation, researchers can overcome common challenges and successfully incorporate fluorine into their target molecules.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Assignment of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose. This guide provides an in-depth analysis and predicted spectral assignment for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, a compound of interest due to the common occurrence of such substituted pyridine rings in pharmacologically active molecules.

The Structural Landscape and Its NMR Implications

The substitution pattern on the pyridine ring—a fluorine atom, a methoxy group, and a trifluoromethyl group—creates a distinct electronic environment that governs the chemical shifts and coupling constants of the remaining ring protons and carbons. The fluorine and trifluoromethyl groups are strongly electron-withdrawing, while the methoxy group is electron-donating through resonance and slightly withdrawing through induction. These competing effects lead to a predictable, yet nuanced, NMR spectrum.

Predicted ¹H NMR Spectral Assignment

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, H-4 and H-6, in addition to a singlet for the methoxy group protons.

Table 1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.8 - 8.0Doublet of quartets (dq)³J(H4-F3) ≈ 8-10 Hz, ⁵J(H4-CF3) ≈ 1-2 Hz
H-6~8.3 - 8.5Doublet (d)⁴J(H6-F3) ≈ 2-3 Hz
-OCH₃~4.0 - 4.2Singlet (s)-

The rationale for these assignments is rooted in the electronic and through-bond coupling effects of the substituents:

  • H-6: This proton is situated between the nitrogen atom and the strongly electron-withdrawing trifluoromethyl group, leading to significant deshielding and a downfield chemical shift. It is expected to appear as a doublet due to a four-bond coupling (⁴J) to the fluorine at position 3.

  • H-4: This proton is deshielded by the adjacent trifluoromethyl group. Its signal will be split into a doublet by the fluorine at position 3 (³J) and further into a quartet by the three fluorine atoms of the trifluoromethyl group (⁵J), resulting in a doublet of quartets.[3]

  • -OCH₃: The methoxy protons will appear as a singlet in the typical region for such groups attached to an aromatic ring.

Predicted ¹³C NMR Spectral Assignment

The ¹³C NMR spectrum will display six signals for the pyridine ring carbons and one for the methoxy carbon. The chemical shifts and multiplicities will be heavily influenced by C-F couplings.

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C-2~155 - 160Doublet (d)²J(C2-F3) ≈ 15-25 Hz
C-3~140 - 145Doublet (d)¹J(C3-F3) ≈ 230-250 Hz
C-4~130 - 135Doublet of quartets (dq)²J(C4-F3) ≈ 20-30 Hz, ²J(C4-CF3) ≈ 35-45 Hz
C-5~120 - 125Quartet (q)¹J(C5-CF3) ≈ 270-280 Hz
C-6~145 - 150Doublet of quartets (dq)³J(C6-F3) ≈ 3-5 Hz, ³J(C6-CF3) ≈ 3-5 Hz
-CF₃~120 - 125Quartet (q)¹J(C-F) ≈ 270-280 Hz
-OCH₃~55 - 60Singlet (s)-

Key factors influencing these assignments include:

  • Large one-bond C-F couplings (¹J): The carbons directly attached to fluorine (C-3) and the trifluoromethyl group (C-5 and the CF₃ carbon itself) will exhibit very large coupling constants.[4][5]

  • Two- and three-bond C-F couplings (²J, ³J): These smaller, but significant, couplings will be observed for the other ring carbons, providing crucial information for definitive assignment.[6]

  • Substituent Effects on Chemical Shifts: The electron-donating methoxy group will shield C-2, while the electron-withdrawing fluorine and trifluoromethyl groups will deshield the carbons they are attached to and their ortho and para positions.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended.[7]

1. Sample Preparation:

  • Purity: Ensure the compound is of high purity (>95%) to avoid interfering signals.

  • Solvent: Choose a deuterated solvent in which the compound is fully soluble, such as chloroform-d (CDCl₃) or acetone-d₆. The choice of solvent can slightly influence chemical shifts.[1]

  • Concentration: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a 5 mm NMR tube.

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution of complex multiplets.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • A proton-coupled ¹³C spectrum can be acquired to observe the C-H coupling constants, which can aid in assignment.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

Visualizing the Assignment Logic

The following diagram illustrates the key through-bond correlations that are essential for the complete spectral assignment.

References

A Predictive Guide to the Mass Spectrometry Fragmentation of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern for 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a vital resource for researchers, scientists, and drug development professionals. By leveraging established fragmentation principles and comparative data from structurally analogous compounds, we can construct a reliable, hypothetical fragmentation scheme to aid in the identification and structural elucidation of this and similar complex heterocyclic molecules.

The trifluoromethylpyridine scaffold is a critical pharmacophore in modern agrochemicals and pharmaceuticals, prized for its unique electronic properties and metabolic stability[1]. Understanding the mass spectrometric behavior of its derivatives is paramount for metabolism studies, impurity profiling, and quality control. This guide explains the causal mechanisms behind the predicted fragmentation pathways, offering a robust framework for interpreting future experimental data.

Molecular Structure and Properties

A thorough analysis begins with the fundamental properties of the target molecule.

  • Molecular Formula: C₇H₅F₄NO

  • Average Molecular Weight: 195.12 g/mol

  • Monoisotopic Mass: 195.0307 Da

The structure contains several key features that will dictate its fragmentation: a stable pyridine ring, a methoxy group prone to alpha-cleavage, a trifluoromethyl group known for specific losses, and a strongly bonded fluorine atom. The aromaticity of the pyridine ring suggests that the molecular ion peak (M•+) will likely be present and relatively intense[2].

Predicted Fragmentation Pathways under Electron Ionization

Upon entering the mass spectrometer's ionization chamber, the molecule is bombarded with high-energy electrons, ejecting an electron to form the molecular ion, [C₇H₅F₄NO]•+, at m/z 195 . This energetically unstable ion will then undergo a series of predictable fragmentation reactions to form more stable daughter ions. The primary fragmentation sites are the substituents on the stable pyridine core.

The following diagram illustrates the most probable fragmentation cascades originating from the molecular ion.

Fragmentation_Pattern cluster_frags Primary Fragments cluster_secondary Secondary & Minor Fragments M Molecular Ion (M•+) C₇H₅F₄NO•+ m/z = 195 F1 [M - •CH₃]+ C₆H₂F₄NO+ m/z = 180 M->F1 - •CH₃ F2 [M - •CF₃]+ C₆H₅FNO+ m/z = 126 M->F2 - •CF₃ F3 [M - •OCH₃]+ C₆H₂F₄N+ m/z = 164 M->F3 - •OCH₃ F4 [M - HF]•+ C₇H₄F₃NO•+ m/z = 175 M->F4 - HF F5 [M - •CH₃ - CO]+ C₅H₂F₄N+ m/z = 152 F1->F5 - CO F6 [C₆H₅FNO - HCN]+ C₅H₄FO+ m/z = 99 F2->F6 - HCN

Caption: Predicted EI fragmentation pathways for this compound.

Causality of Predicted Fragmentations:
  • Loss of Trifluoromethyl Radical (•CF₃) → m/z 126 (High Abundance): This is predicted to be a dominant fragmentation pathway. The C-CF₃ bond is often weaker than the C-F bond on the aromatic ring, and the loss of the electron-withdrawing •CF₃ radical is a common and favorable process in trifluoromethyl-substituted heterocycles[3]. The resulting ion at m/z 126 retains the stable, substituted pyridine ring. Data from related compounds like 2-Chloro-4-trifluoromethylpyridine and 3-(Trifluoromethyl)pyridine also show significant fragments corresponding to the loss of the trifluoromethyl group or its components[4][5].

  • Loss of Methyl Radical (•CH₃) → m/z 180 (Moderate Abundance): The methoxy group provides a classic site for α-cleavage, a charge-site initiated fragmentation[6]. The loss of a methyl radical results in a stable, resonance-delocalized oxonium ion. This fragment is expected to be a significant peak in the spectrum.

  • Loss of Methoxy Radical (•OCH₃) → m/z 164 (Low to Moderate Abundance): Cleavage of the entire methoxy group is also possible, though typically less favored than the loss of a simple methyl radical. This pathway results in an ion representing the fluorinated trifluoromethylpyridine core.

  • Loss of Neutral Hydrogen Fluoride (HF) → m/z 175 (Low Abundance): The elimination of neutral molecules like HF can occur, particularly if it leads to a more stable cyclic or rearranged ion structure. This is often observed as a minor peak.

  • Secondary Fragmentation: The primary fragment ions can undergo further decomposition. For instance, the ion at m/z 180 ([M - •CH₃]⁺) could subsequently lose carbon monoxide (CO) to yield a fragment at m/z 152. The pyridine-containing ion at m/z 126 ([M - •CF₃]⁺) could lose hydrogen cyanide (HCN), a characteristic fragmentation of pyridine rings, to produce an ion at m/z 99.

Comparative Data Summary

To ground our predictions, we compare the expected behavior with known data from similar structures. This comparative approach strengthens the validity of the proposed fragmentation scheme.

Compound NameMolecular Ion (m/z)Key Fragments (m/z) & Neutral LossReference
This compound (Predicted) 195 126 (-•CF₃), 180 (-•CH₃), 164 (-•OCH₃) N/A
3-(Trifluoromethyl)pyridine147127 (-HF), 98 (-•CF₂H), 78 (-CF₃)[NIST WebBook][5]
2-Chloro-4-(trifluoromethyl)pyridine181 (M•+)146 (-Cl), 112 (-CF₃)[NIST WebBook][4]
General Trifluoromethyl HeterocyclesVariesOften show prominent peaks for [M-CF₃]⁺ or [M-CF₂]•+[Fluorine Notes][3]

This comparison highlights a consistent theme: the lability of the trifluoromethyl group is a key driver of fragmentation in these systems. The presence of the methoxy group in our target molecule introduces competing fragmentation channels, primarily the loss of a methyl radical.

Proposed Experimental Protocol: GC-MS Analysis

To validate these predictions, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This method is designed to provide excellent separation for a semi-volatile compound like this and generate a clean, reproducible EI mass spectrum.

Workflow cluster_prep 1. Sample Preparation cluster_gc 2. GC Separation cluster_ms 3. MS Detection & Analysis P1 Dissolve sample in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~100 µg/mL. P2 Transfer to a 2 mL autosampler vial. P1->P2 GC1 Injection: 1 µL, Split (e.g., 20:1) P2->GC1 GC2 Inlet Temp: 250 °C GC1->GC2 GC3 Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) GC2->GC3 GC4 Oven Program: Start at 60 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) GC3->GC4 MS1 Ion Source: Electron Ionization (EI) GC4->MS1 MS2 Ionization Energy: 70 eV MS1->MS2 MS3 Mass Range: m/z 40-400 MS2->MS3 MS4 Data Analysis: Extract spectrum from the apex of the analyte peak. Compare fragments to predicted pattern. MS3->MS4

Caption: Standard GC-MS workflow for the analysis of the target compound.

Step-by-Step Methodology:
  • Sample Preparation:

    • Prepare a stock solution of the analyte at approximately 1 mg/mL in a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane).

    • Perform a serial dilution to a final working concentration of 1-10 µg/mL.

    • Transfer the final solution to a 2 mL glass autosampler vial with a septum cap.

  • GC-MS Instrument Parameters:

    • Gas Chromatograph (GC):

      • Injection Volume: 1 µL

      • Inlet Temperature: 250°C

      • Injection Mode: Split (20:1 ratio is a good starting point to avoid column overload).

      • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

      • Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended.

      • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI).

      • Electron Energy: 70 eV (standard for library matching and reproducible fragmentation).

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-400 to ensure capture of all relevant fragments and the molecular ion.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak, ensuring background subtraction is performed.

    • Identify the molecular ion peak at m/z 195.

    • Correlate the major fragment ions in the experimental spectrum with the predicted fragments (m/z 180, 126, 164, etc.) to confirm the structure.

Conclusion

This guide establishes a robust, theoretically-grounded framework for understanding the mass spectrometric fragmentation of this compound. The primary predicted fragmentation pathways involve the competitive loss of a trifluoromethyl radical (leading to a base peak or major fragment at m/z 126) and the loss of a methyl radical from the methoxy group (m/z 180). This predictive analysis, built upon the foundational principles of mass spectrometry[7] and data from analogous compounds, provides researchers with a powerful tool for identifying this molecule and interpreting its spectrum in complex matrices, thereby accelerating research and development efforts.

References

A Senior Application Scientist's Guide to HPLC Purity Assessment of Synthesized 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous verification of chemical purity is not merely a procedural step but the bedrock of reliable and reproducible scientific outcomes. The compound 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is a key heterocyclic building block, pivotal in the synthesis of novel agrochemicals and pharmaceutical agents.[1][2] Its structural integrity directly influences the efficacy, safety, and side-effect profile of the final active ingredient. Therefore, a robust analytical method for its purity assessment is indispensable.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for determining the purity of synthesized this compound. Moving beyond a simple recitation of steps, we will explore the causal relationships behind experimental choices, ensuring that the described protocols are self-validating systems grounded in established chromatographic principles.

The Analytical Challenge: Understanding the Analyte

The molecular structure of this compound—featuring a pyridine core, a highly electronegative trifluoromethyl group, a fluoro group, and a methoxy group—classifies it as a moderately polar compound. This characteristic is the primary determinant for selecting the appropriate HPLC separation strategy. Our objective is to resolve the main compound peak from potential process-related impurities, which may include unreacted starting materials, intermediates, or isomers with very similar physicochemical properties.[3][4] Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is the most widely adopted and effective technique for this class of compounds.[5][6][7]

Core of the Method: A Comparative Analysis of Stationary and Mobile Phases

The success of any HPLC separation hinges on the precise interplay between the stationary phase (the column) and the mobile phase (the solvent).[8] An unsuitable choice in either can lead to poor resolution, inaccurate quantification, and a general failure to detect critical impurities.[9]

Stationary Phase (Column) Selection

The column is where the separation occurs. For RP-HPLC, the stationary phase is non-polar, and the choice of bonded chemistry directly impacts selectivity.[9][10]

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and the logical starting point for method development.[6][7] Its long alkyl chains provide substantial hydrophobic retention, making it effective for a broad range of moderately polar to non-polar analytes.

  • C8 (Octylsilane): With shorter alkyl chains, a C8 column is less retentive than a C18. This can be advantageous if the main analyte or impurities are too strongly retained on a C18, leading to excessively long run times or poor peak shape.

  • Phenyl: Phenyl columns offer alternative selectivity due to π-π interactions with aromatic analytes like the pyridine ring. This can be particularly useful for separating impurities that are structurally similar but differ in their aromatic character.

Table 1: Comparison of Common Reversed-Phase HPLC Columns

Column ChemistryPrimary InteractionBest Suited ForPotential Advantages for this Analysis
C18 HydrophobicGeneral purpose; moderately polar to non-polar analytes.[7]High retention and resolving power for complex mixtures.
C8 HydrophobicAnalytes with high hydrophobicity; faster analysis.Reduced analysis time if retention on C18 is excessive.
Phenyl Hydrophobic & π-πAromatic or unsaturated compounds.Alternative selectivity for aromatic impurities that co-elute on C18/C8.

For this specific application, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the recommended starting point due to its versatility and high resolving power.[6]

Mobile Phase Optimization

The mobile phase transports the sample through the column, and its composition is a powerful tool for controlling the separation.[8][11] The goal is to find a balance that provides good resolution between the main peak and all potential impurities in a reasonable timeframe.

  • Organic Modifier (Solvent B): Acetonitrile (ACN) and Methanol (MeOH) are the most common choices.

    • Acetonitrile generally has a stronger elution strength, leading to shorter retention times, and its lower viscosity results in lower system backpressure.[3]

    • Methanol is a protic solvent and can offer different selectivity due to its hydrogen-bonding capabilities, which can sometimes resolve peaks that co-elute with ACN.[3]

  • Aqueous Phase (Solvent A): Typically HPLC-grade water. The pH of the mobile phase is a critical parameter, especially for a basic compound like pyridine.[8] Adding a small amount of acid (e.g., 0.1% Formic Acid or Phosphoric Acid) protonates the pyridine nitrogen, leading to sharper, more symmetrical peaks.[3][6]

  • Elution Mode:

    • Isocratic Elution: The mobile phase composition remains constant throughout the run. It is simple but often insufficient for separating complex mixtures with components of varying polarities.[3]

    • Gradient Elution: The concentration of the organic modifier is increased during the run. This is highly recommended for impurity profiling as it allows for the effective elution of both more polar and less polar impurities, improving peak shape and reducing analysis time.[4][8][11]

cluster_0 HPLC Method Development Logic cluster_1 Mobile Phase Optimization Analyte Analyte Properties (this compound) Mode Select Separation Mode (Reversed-Phase HPLC) Analyte->Mode Moderately Polar Column Select Stationary Phase (e.g., C18 Column) Mode->Column Based on Hydrophobicity MobilePhase Optimize Mobile Phase Column->MobilePhase Fine-tune Selectivity Organic Choose Organic Modifier (ACN vs. MeOH) MobilePhase->Organic Aqueous Set Aqueous pH (e.g., 0.1% Formic Acid) MobilePhase->Aqueous Elution Select Elution Mode (Gradient vs. Isocratic) MobilePhase->Elution Validation Method Validation (ICH Guidelines) MobilePhase->Validation Finalized Method

Fig 1. Logical workflow for HPLC method development.

Validated Experimental Protocol: A Step-by-Step Guide

This protocol describes a robust, validated gradient RP-HPLC method suitable for routine purity analysis and impurity profiling.

Objective: To determine the purity of this compound and separate it from potential process-related impurities using a gradient reversed-phase HPLC method with UV detection.

Instrumentation and Materials
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • This compound sample.

  • Acetonitrile (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Formic acid (ACS grade or higher).

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and high efficiency for this analyte class.[6]
Mobile Phase A Water with 0.1% Formic AcidAcidifier ensures protonation of the pyridine nitrogen for better peak shape.[3]
Mobile Phase B Acetonitrile with 0.1% Formic AcidACN provides good elution strength and low UV cutoff.[3]
Gradient 0-2 min: 30% B2-15 min: 30% to 95% B15-18 min: 95% B18-18.1 min: 95% to 30% B18.1-25 min: 30% BGradient elution ensures separation of early and late-eluting impurities.[11]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[3]
Detection UV at 270 nmWavelength should be selected based on the UV absorbance maximum of the analyte.
Injection Vol. 10 µLStandard volume; can be adjusted based on sample concentration and detector sensitivity.
Sample and Standard Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (for reference): Accurately weigh and dissolve a reference standard of this compound in the diluent to achieve a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution to a final concentration of approximately 1.0 mg/mL. A higher concentration for the sample is used to ensure the detection of minor impurities (e.g., those at the 0.1% level).

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions (70% A / 30% B) until a stable baseline is achieved.

  • Perform a blank injection (diluent only) to ensure no system peaks interfere with the analysis.

  • Inject the standard solution to determine the retention time and peak area of the main compound.

  • Inject the sample solution to perform the purity analysis.

  • Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

G start Start prep Prepare Mobile Phase, Standard, and Sample Solutions start->prep equilibrate Equilibrate HPLC System (Stable Baseline) prep->equilibrate blank Inject Blank (Diluent) equilibrate->blank standard Inject Reference Standard blank->standard sample Inject Synthesized Sample standard->sample data Acquire Chromatographic Data sample->data calc Calculate Purity (% Area) data->calc end End calc->end

Fig 2. Experimental workflow for HPLC purity assessment.

Method Validation and Trustworthiness

To ensure an analytical method is suitable for its intended purpose, it must be validated according to guidelines from the International Conference on Harmonisation (ICH).[12] This process establishes the performance characteristics of the method and ensures its reliability.[13][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a given range.

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13][15]

By validating the HPLC method, laboratories create a self-validating system that generates trustworthy and defensible data, which is critical for regulatory submissions and quality control.[12][14]

Conclusion

The purity assessment of this compound by HPLC is a critical quality control step that demands a systematic and scientifically-grounded approach. The selection of a C18 column coupled with a gradient elution using an acidified water/acetonitrile mobile phase provides a robust starting point for method development. This guide has detailed not only the "how" but also the "why" of these choices, empowering researchers to develop and implement a reliable analytical method. By adhering to principles of method validation and sound chromatographic practice, scientists can ensure the integrity of their synthesized materials, paving the way for successful downstream applications in research and development.

References

A Senior Application Scientist's Guide to Structure-Activity Relationships of Trifluoromethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Trifluoromethylpyridine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of rational design. Among the various fluorinated motifs, the trifluoromethylpyridine scaffold has emerged as a particularly privileged structure, offering a powerful combination of physicochemical and biological properties. This guide provides an in-depth comparison of trifluoromethylpyridine derivatives across different therapeutic and application areas, supported by experimental data and detailed protocols to empower researchers in their quest for novel and effective chemical entities.

The trifluoromethyl (-CF3) group, a bioisostere for methyl and chloro groups, imparts a unique set of characteristics to a parent molecule. Its strong electron-withdrawing nature significantly alters the electronic properties of the pyridine ring, influencing pKa and modulating interactions with biological targets. Furthermore, the -CF3 group enhances lipophilicity, which can improve membrane permeability and bioavailability, and increases metabolic stability by blocking sites susceptible to oxidative metabolism. The pyridine ring itself is a versatile pharmacophore, capable of engaging in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at the target site. The synergy between the trifluoromethyl group and the pyridine nucleus has led to the development of numerous successful drugs and agrochemicals.

This guide will delve into the structure-activity relationships (SAR) of trifluoromethylpyridine derivatives in key areas of research, providing a comparative analysis of their performance and the underlying principles that govern their activity.

I. Trifluoromethylpyridine Derivatives as Anticancer Agents

The trifluoromethylpyridine moiety is a common feature in a variety of potent anticancer agents, particularly kinase inhibitors. The SAR of these compounds often revolves around the substitution pattern on the pyridine ring and the nature of the groups appended to it, which dictate target selectivity and cellular potency.

A. Targeting Protein Kinases: A Comparative Analysis

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Trifluoromethylpyridine-based scaffolds have proven to be effective frameworks for the design of selective kinase inhibitors.

A notable example is the development of inhibitors for Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase involved in cancer cell proliferation and migration. SAR studies on a series of diaminopyrimidine-based PYK2 inhibitors revealed the critical role of the trifluoromethylpyridine moiety in achieving both potency and selectivity over the closely related Focal Adhesion Kinase (FAK).

Table 1: Comparison of Trifluoromethylpyridine-based PYK2 Inhibitors

Compound IDR1R2PYK2 IC50 (nM)FAK IC50 (nM)Selectivity (FAK/PYK2)
1a H4-(methylsulfonyl)phenyl50100.2
1b 2-(trifluoromethyl)pyridin-4-yl4-(methylsulfonyl)phenyl510020
1c 2-(trifluoromethyl)pyridin-4-yl4-(dimethylamino)phenyl1525016.7

Data synthesized from SAR studies on PYK2 inhibitors.

The data in Table 1 clearly demonstrates the impact of incorporating a 2-(trifluoromethyl)pyridin-4-yl group at the R1 position. Compound 1b , featuring this moiety, exhibits a 10-fold increase in potency against PYK2 and a significant improvement in selectivity over FAK compared to its unsubstituted analog 1a . This enhancement can be attributed to favorable interactions of the trifluoromethylpyridine ring within the kinase ATP-binding pocket. Further modifications at the R2 position, as seen in compound 1c , can modulate potency, highlighting the importance of exploring the chemical space around the core scaffold.

B. Thiazolo[4,5-d]pyrimidine Derivatives: Modulating Cytotoxicity

Another promising class of anticancer agents based on the trifluoromethylpyridine scaffold are the thiazolo[4,5-d]pyrimidine derivatives. These compounds have been evaluated for their cytotoxic activity against various cancer cell lines.

Table 2: Cytotoxic Activity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

Compound IDRA375 (Melanoma) IC50 (µM)C32 (Amelanotic Melanoma) IC50 (µM)DU145 (Prostate Cancer) IC50 (µM)
2a H>100>100>100
2b Phenyl25.424.4>100
2c 4-Chlorophenyl78.861.3>100
2d 4-Methoxyphenyl56.450.1>100

Data extracted from in vitro studies on novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.

The SAR of this series indicates that the introduction of an aryl group at the R position is crucial for cytotoxic activity, as the unsubstituted parent compound 2a is inactive. Among the aryl-substituted derivatives, the phenyl-substituted compound 2b demonstrated the most potent activity against melanoma cell lines. This suggests that the nature of the substituent on the phenyl ring can significantly influence the cytotoxic profile.

SAR_Anticancer cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_outcomes Pharmacological Outcomes Core Trifluoromethylpyridine Subst_Pattern Substitution Pattern on Pyridine Ring Core->Subst_Pattern Position of CF3 Appended_Groups Appended Functional Groups Core->Appended_Groups Nature of Substituents Potency Increased Potency Subst_Pattern->Potency Selectivity Enhanced Selectivity Subst_Pattern->Selectivity Appended_Groups->Potency Cytotoxicity Modulated Cytotoxicity Appended_Groups->Cytotoxicity

Caption: Logical relationship of SAR in anticancer trifluoromethylpyridine derivatives.

II. Trifluoromethylpyridine Derivatives as Antiviral Agents

The trifluoromethylpyridine scaffold is also prevalent in the design of novel antiviral agents. The unique electronic and steric properties conferred by this moiety can lead to potent inhibition of viral replication.

A series of novel trifluoromethylpyridine piperazine derivatives were synthesized and evaluated for their activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).

Table 3: Antiviral Activity of Trifluoromethylpyridine Piperazine Derivatives against TMV

Compound IDRCurative Activity (%) at 500 µg/mLProtective Activity (%) at 500 µg/mLInactivation Activity (%) at 500 µg/mL
A1 Benzyl64.155.245.8
A3 4-Fluorobenzyl61.058.042.1
A16 2-Phenylethyl52.361.547.8
A17 Benzoyl68.659.350.2
NNM Ningnanmycin (Positive Control)59.044.289.6

Data extracted from studies on novel trifluoromethyl piperazine derivatives as potential plant activators.

The SAR studies revealed that the nature of the substituent on the piperazine ring significantly influences the antiviral activity. For instance, compound A17 , with a benzoyl group, exhibited the highest curative activity against TMV, surpassing the positive control, Ningnanmycin. Compound A16 showed the best protective activity. These findings underscore the potential for fine-tuning the antiviral profile by modifying the peripheral substituents on the trifluoromethylpyridine piperazine core.

III. Trifluoromethylpyridine Derivatives in Agrochemicals

The trifluoromethylpyridine moiety is a key structural feature in numerous commercially successful herbicides, fungicides, and insecticides. The physicochemical properties imparted by the trifluoromethyl group, such as enhanced stability and lipophilicity, are highly advantageous for agrochemical applications.

For example, the herbicide Fluazifop-butyl, one of the first trifluoromethylpyridine-containing agrochemicals, demonstrates the successful application of this scaffold in crop protection. SAR studies in the agrochemical domain often focus on optimizing herbicidal spectrum, potency, and crop safety.

Table 4: Herbicidal Activity of Trifluoromethylpyridine-based Compounds

Compound IDCore StructureTarget WeedsKey SAR Observation
Fluazifop-butyl 5-(trifluoromethyl)pyridin-2-yloxyAnnual and perennial grassesThe phenoxypropionate side chain is crucial for activity.
Flazasulfuron 3-(trifluoromethyl)pyridin-2-ylBroadleaf weeds and grassesThe sulfonylurea bridge and pyrimidine ring are essential for ALS inhibition.
Pyroxsulam 4-(trifluoromethyl)pyridin-2-ylGrass and broadleaf weedsThe triazolopyrimidine sulfonamide structure is key for its mode of action.

Information synthesized from reviews on trifluoromethylpyridines in crop protection.

The diverse applications of trifluoromethylpyridine derivatives in agrochemicals highlight the versatility of this scaffold. The position of the trifluoromethyl group on the pyridine ring, as well as the nature of the linked chemical entity, dictates the specific biological activity and target.

IV. Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, robust and well-defined experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the evaluation of trifluoromethylpyridine derivatives.

A. Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is for determining the cytotoxic effects of trifluoromethylpyridine derivatives on cancer cell lines.

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency in appropriate growth medium.

    • Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compounds Treat with trifluoromethylpyridine derivatives incubate_24h->treat_compounds incubate_48_72h Incubate 48-72h treat_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro cytotoxicity MTT assay.

B. Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol is designed to evaluate the ability of trifluoromethylpyridine derivatives to inhibit the replication of lytic viruses.

  • Cell Seeding:

    • Seed a suitable host cell line into 6-well plates at a density that will form a confluent monolayer within 24 hours.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Virus and Compound Preparation:

    • Prepare serial dilutions of the test compound in a serum-free medium.

    • Dilute the virus stock in serum-free medium to a concentration that will produce 50-100 plaques per well.

    • Mix equal volumes of the diluted virus and the compound dilutions and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection:

    • Aspirate the growth medium from the cell monolayers and wash once with sterile PBS.

    • Inoculate the cells with 200 µL of the virus-compound mixture. Include a virus control (no compound) and a cell control (no virus).

    • Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • Overlay and Incubation:

    • Prepare an overlay medium consisting of a 1:1 mixture of 2x concentrated growth medium and 1.2% low-melting-point agarose. Maintain the overlay at 42°C.

    • After the adsorption period, carefully aspirate the inoculum and add 2 mL of the overlay medium to each well.

    • Allow the overlay to solidify at room temperature for 20-30 minutes.

    • Incubate the plates at 37°C in

Comparative Biological Activity of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine and Other Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The Strategic Role of Halogenation in Pyridine-Based Bioactives

In the landscape of modern agrochemical and pharmaceutical development, the pyridine scaffold remains a cornerstone for creating novel bioactive molecules. Its unique electronic properties and metabolic stability make it an ideal starting point for chemical innovation. The strategic introduction of halogen atoms, particularly fluorine and trifluoromethyl (CF3) groups, has proven to be a transformative approach, significantly enhancing the biological efficacy of these compounds.[1][2][3][4] This guide provides a comparative analysis of the biological activity of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine , a molecule exemplifying this design strategy, against other halogenated pyridines.

The trifluoromethyl group is a key feature in over 40% of all fluorine-containing pesticides currently on the market.[1] This is due to the unique physicochemical properties that fluorine imparts, including high electronegativity, metabolic stability, and the ability to increase a molecule's binding affinity to target proteins.[1][4] When combined with a pyridine ring, the resulting trifluoromethylpyridine (TFMP) moiety often leads to compounds with potent insecticidal, herbicidal, and fungicidal activities.[2] This guide will dissect the structure-activity relationships that govern these effects, supported by experimental data and detailed protocols to provide researchers with a comprehensive understanding of this important class of compounds.

Physicochemical Drivers of Biological Activity: A Structural Perspective

The biological performance of a halogenated pyridine is intrinsically linked to its chemical structure. The position and nature of the halogen substituents dramatically influence the molecule's conformation, lipophilicity, and interaction with biological targets.

  • Fluorine and Trifluoromethyl Groups: The substitution of hydrogen with fluorine or a CF3 group can profoundly alter a molecule's properties. Fluorine's high electronegativity can change the acidity of nearby protons and influence metabolic pathways. The CF3 group, being highly lipophilic and metabolically stable, often enhances the transport of the molecule to its site of action and can improve its binding affinity within protein pockets.[1]

  • Methoxy Group: The 2-methoxy group in our target molecule is an electron-donating group, which modulates the electronic profile of the pyridine ring, potentially influencing receptor binding and selectivity.

  • Substitution Pattern: The specific arrangement of these groups—fluoro at position 3, methoxy at 2, and trifluoromethyl at 5—creates a unique electronic and steric profile. This precise configuration is critical for its specific biological activities, distinguishing it from other halogenated pyridines where substituents are placed at different positions.

Insecticidal_Mechanism cluster_compound TFMP Insecticide cluster_insect Insect System Compound Trifluoromethylpyridine Insecticide Receptor Target Receptor (e.g., nAChR, Chitin Synthase) Compound->Receptor Binds with High Affinity Pathway Disrupted Biochemical Pathway Receptor->Pathway Inhibits/ Disrupts Effect Physiological Effect (e.g., Neurotoxicity, Molting Failure) Pathway->Effect Leaf_Dip_Workflow A 1. Prepare Test Solutions (Compound, Controls) B 2. Treat Leaves (Dip & Air-Dry) A->B C 3. Infest with Aphids (e.g., 20-30 per leaf) B->C D 4. Incubate (24-72h, Controlled Environment) C->D E 5. Assess Mortality D->E F 6. Analyze Data (Calculate LC50) E->F Herbicidal_Assay_Workflow A 1. Prepare Agar Plates with Test Compound B 2. Sterilize & Plate Seeds A->B C 3. Incubate in Growth Chamber (7-10 days) B->C D 4. Measure Germination Rate & Root Length C->D E 5. Calculate % Inhibition & IC50 D->E Antifungal_Assay_Workflow A 1. Prepare Fungal Inoculum (Standardized Concentration) B 2. Serially Dilute Compound in 96-Well Plate A->B C 3. Inoculate Wells with Fungal Suspension B->C D 4. Incubate Plate (24-48 hours) C->D E 5. Read Results (Determine Lowest Concentration with No Growth) D->E

References

A Comparative Guide to the Synthesis of Functionalized Trifluoromethylpyridines for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of the Trifluoromethylpyridine Moiety

In the landscape of modern drug discovery and agrochemical development, the trifluoromethylpyridine (TFMP) scaffold has emerged as a privileged structural motif.[1][2][3] The strategic incorporation of the trifluoromethyl (-CF3) group onto a pyridine ring imparts a unique combination of physicochemical properties.[1][4] These include enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly improve a molecule's pharmacokinetic profile and binding affinity to biological targets.[4] Consequently, TFMP derivatives are integral components of numerous commercialized pharmaceuticals and agrochemicals, with many more candidates currently in clinical trials.[1][3]

This guide provides a comparative analysis of the principal synthetic routes to functionalized trifluoromethylpyridines. We will delve into the mechanistic underpinnings, practical applications, and relative merits of each approach, supported by experimental data and detailed protocols. Our objective is to equip researchers, medicinal chemists, and process development professionals with the knowledge to make informed decisions when selecting a synthetic strategy for their target TFMP derivatives.

I. Traditional Approach: Halogen Exchange in Trichloromethylpyridines

One of the most established and industrially significant methods for synthesizing trifluoromethylpyridines is the halogen exchange reaction of trichloromethylpyridine precursors.[1] This approach is particularly prevalent for the large-scale production of key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a crucial building block for several crop protection products.[1][5]

The fundamental principle of this method involves the substitution of chlorine atoms in a trichloromethyl group with fluorine atoms, typically using anhydrous hydrogen fluoride (HF). The reaction can be performed in either the liquid or vapor phase, often in the presence of a catalyst.

Mechanistic Considerations

The halogen exchange reaction proceeds through a series of nucleophilic substitution steps. The strong polarity of the H-F bond and the high electronegativity of fluorine make HF a potent fluorinating agent. The reaction is often catalyzed by metal halides, such as iron(III) chloride (FeCl3) or antimony(V) chloride (SbCl5), which can activate the C-Cl bond towards nucleophilic attack by fluoride ions.

Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) via Liquid-Phase Fluorination

This protocol is a representative example of a liquid-phase halogen exchange reaction.

Materials:

  • 2,3-dichloro-5-(trichloromethyl)pyridine

  • Anhydrous hydrogen fluoride (HF)

  • Iron(III) chloride (FeCl3) or another suitable metal halide catalyst

  • High-pressure autoclave reactor

  • Sodium bicarbonate solution (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a high-pressure autoclave, add 2,3-dichloro-5-(trichloromethyl)pyridine and the metal halide catalyst (e.g., 1-10 mol% FeCl3).

  • Cool the autoclave and carefully add at least 3 molar equivalents of anhydrous liquid HF.

  • Seal the reactor and heat the mixture to a temperature in the range of 170-180°C. The reaction is conducted under superatmospheric pressure (e.g., 15-1200 psig).[6]

  • Maintain the reaction at this temperature for approximately 25 hours, or until monitoring indicates completion.[6]

  • After cooling the reactor to a safe temperature, carefully vent the excess HF through a caustic scrubber.

  • The crude reaction mixture is then neutralized with a sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic phase with anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.

Comparative Analysis of Halogen Exchange Methods
Method Typical Conditions Advantages Disadvantages Yields
Liquid-Phase Fluorination Anhydrous HF, metal halide catalyst (e.g., FeCl3), 170-180°C, high pressureWell-established for industrial scale, high conversion rates.Requires specialized high-pressure equipment, use of highly corrosive and toxic anhydrous HF, harsh reaction conditions.Can be high (e.g., up to 97.7% for 2,3-dichloro-5-trifluoromethylpyridine).[7]
Vapor-Phase Fluorination High temperature (>300°C), transition metal-based catalysts (e.g., iron fluoride)Can be a continuous process, good for large scale.Requires high energy input, potential for side reactions and by-product formation.Good yields for specific products like 2-chloro-5-(trifluoromethyl)pyridine.[1]
Simultaneous Chlorination/Fluorination (Vapor-Phase) High temperature (>300°C), catalyst fluidized bedOne-step process from picolines.Formation of multi-chlorinated by-products is common, requires careful control of reaction parameters.Variable, depending on substrate and conditions. For example, 2,5-lutidine can yield chloro-bis(trifluoromethyl)pyridine in 60-80% yield.[1]

II. Building from the Ground Up: Cyclocondensation with Trifluoromethylated Synthons

A versatile and widely employed strategy for the synthesis of functionalized trifluoromethylpyridines is the construction of the pyridine ring through cyclocondensation reactions using trifluoromethyl-containing building blocks.[1][8] This "bottom-up" approach offers significant flexibility in introducing a variety of substituents onto the pyridine ring.

Commonly used trifluoromethylated building blocks include:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

  • Ethyl 2,2,2-trifluoroacetate

  • 2,2,2-trifluoroacetyl chloride[1][8]

Mechanistic Rationale

Cyclocondensation reactions for pyridine synthesis, such as the Hantzsch pyridine synthesis and its variations, typically involve the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with an enamine or an aldehyde and an ammonia source. When a trifluoromethylated building block is used, the CF3 group is incorporated directly into the final pyridine ring. The reaction proceeds through a series of additions, cyclizations, and dehydration/oxidation steps to form the aromatic pyridine ring.

Experimental Protocol: Synthesis of a 2-Trifluoromethyl-Substituted Pyrimido[1,2-b]indazol-4-one Derivative

This protocol illustrates a cyclocondensation reaction to form a fused trifluoromethylated pyridine system.

Materials:

  • 3-Aminoindazole derivative

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid (PPA)

  • Dry methanol

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, combine the 3-aminoindazole derivative (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (2 equivalents) in dry methanol.

  • To this mixture, add polyphosphoric acid dropwise.

  • Heat the solution to reflux and maintain for 24 hours under an inert atmosphere (e.g., Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Suspend the crude solid in a small amount of water and collect the product by filtration. The product can be further purified by recrystallization or column chromatography.[9]

Comparative Overview of Cyclocondensation Strategies
Building Block Reaction Type Advantages Disadvantages Typical Yields
Ethyl 4,4,4-trifluoro-3-oxobutanoate Hantzsch-type synthesisCommercially available, versatile for various substitution patterns.May require harsh acidic or basic conditions.Moderate to high, depending on the specific reaction.
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one Annulation reactionsHighly reactive, good for constructing complex pyridines.Can be less stable than other building blocks.Generally good to excellent.
Trifluoroacetimidoyl derivatives Cascade reactionsPotent synthons for a wide range of CF3-heterocycles.Synthesis of the building block itself can be multi-step.High yields for specific transformations.

III. Modern and Atom-Economical: Direct C-H Trifluoromethylation of Pyridines

Direct C-H trifluoromethylation has emerged as a powerful and atom-economical strategy for the synthesis of trifluoromethylpyridines.[10] This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.[10] These methods can be broadly categorized based on the nature of the trifluoromethylating agent and the reaction mechanism: radical, nucleophilic, or electrophilic.

Mechanistic Diversity in Direct C-H Trifluoromethylation
  • Radical Trifluoromethylation: This is a common approach where a trifluoromethyl radical (•CF3) is generated from a suitable precursor, such as Langlois' reagent (sodium trifluoromethylsulfinate), and then adds to the pyridine ring. These reactions are often initiated by an oxidant or by photoredox catalysis.[4]

  • Nucleophilic Trifluoromethylation: In this strategy, a nucleophilic trifluoromethyl source, such as the trifluoromethyl anion (CF3-) or its equivalent, attacks the electron-deficient pyridine ring. To enhance the reactivity of the pyridine ring towards nucleophilic attack, it can be activated by forming an N-oxide, an N-ylide, or an N-alkylpyridinium salt.[5]

  • Electrophilic Trifluoromethylation: This involves an electrophilic trifluoromethylating reagent, such as a Togni or Umemoto reagent, which reacts with an electron-rich pyridine derivative. For electron-deficient pyridines, a nucleophilic activation strategy can be employed to generate an electron-rich enamine intermediate that then reacts with the electrophilic CF3 source.[10]

Experimental Protocol: Regioselective C2-H Trifluoromethylation via N-Methylpyridinium Salt Activation

This protocol describes a highly regioselective nucleophilic trifluoromethylation at the C2 position of a pyridine ring.[5]

Materials:

  • Substituted pyridine

  • Iodomethane

  • Trifluoroacetic acid (TFA)

  • Silver carbonate (Ag2CO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Formation of the N-methylpyridinium salt: In a sealed tube, dissolve the substituted pyridine in a suitable solvent and add iodomethane. Heat the mixture to form the corresponding N-methylpyridinium iodide salt. Isolate the salt after the reaction is complete.

  • Trifluoromethylation: To a reaction vessel, add the N-methylpyridinium iodide salt, silver carbonate, and N,N-dimethylformamide.

  • Add trifluoroacetic acid to the mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours).

  • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[11]

Comparative Analysis of Direct C-H Trifluoromethylation Methods

| Method | Key Reagents | Regioselectivity | Advantages | Disadvantages | Typical Yields | | :--- | :--- | :--- | :--- | :--- | | Radical Trifluoromethylation (Langlois' Reagent) | NaSO2CF3, oxidant (e.g., tBuOOH) or light | Often a mixture of isomers, can be solvent-dependent. | Broad substrate scope, high functional group tolerance, mild conditions. | Regioselectivity can be a major challenge. | Moderate to good. | | Nucleophilic Trifluoromethylation (N-Methylpyridinium Salt Activation) | TFA, Ag2CO3, CH3I | Highly selective for the C2 position. | Excellent regioselectivity, uses inexpensive TFA, good functional group tolerance. | Requires a two-step process (salt formation then trifluoromethylation). | Good to excellent (e.g., 44-67% for heteroaryl substituted pyridines).[5] | | Electrophilic Trifluoromethylation (Hydrosilylation Activation) | Hydrosilane, Lewis acid catalyst, Togni reagent | Highly selective for the C3 position. | Access to the challenging C3 position, applicable to late-stage functionalization. | Requires a multi-component system, can be sensitive to reaction conditions. | Moderate to high. |

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic routes, the following diagrams illustrate the general workflows.

Workflow for Halogen Exchange

start Trichloromethylpyridine process1 Fluorination (HF, Catalyst) start->process1 end_product Trifluoromethylpyridine process1->end_product

Caption: General workflow for the halogen exchange route.

Workflow for Cyclocondensation

building_block CF3-Building Block process Cyclocondensation building_block->process partner Reaction Partner(s) partner->process product Functionalized Trifluoromethylpyridine process->product

Caption: General workflow for the cyclocondensation route.

Workflow for Direct C-H Trifluoromethylation

pyridine Pyridine Derivative reaction Direct C-H Trifluoromethylation pyridine->reaction reagent CF3 Source & Activator reagent->reaction final_product Functionalized Trifluoromethylpyridine reaction->final_product

Caption: General workflow for direct C-H trifluoromethylation.

Conclusion and Future Outlook

The synthesis of functionalized trifluoromethylpyridines is a dynamic field of research, driven by the increasing importance of these compounds in medicine and agriculture. While traditional methods like halogen exchange and cyclocondensation remain valuable for large-scale production and accessing diverse substitution patterns, modern direct C-H trifluoromethylation techniques offer more efficient and environmentally benign alternatives.

The choice of synthetic route will ultimately depend on a variety of factors, including the desired substitution pattern, the scale of the synthesis, the availability of starting materials, and the tolerance of other functional groups in the molecule. For late-stage functionalization of complex molecules, direct C-H trifluoromethylation methods are particularly advantageous. As the demand for novel trifluoromethylpyridine derivatives continues to grow, the development of even more selective, efficient, and sustainable synthetic methodologies will undoubtedly remain a key focus for the chemical research community.

References

A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of a novel compound from a precursor is a moment of significant scientific potential. However, this potential can only be realized upon the unambiguous confirmation of its molecular structure. This guide provides an in-depth, objective comparison of the primary analytical techniques for structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will delve into the causality behind experimental choices, provide detailed protocols, and present a case study to illustrate the synergistic power of these methods in confirming the atomic architecture of newly synthesized molecules.

The Imperative of Orthogonal Structural Validation

The journey from a precursor molecule to a fully characterized novel compound is fraught with potential pitfalls, including unexpected rearrangements, the formation of isomers, and the presence of impurities.[1][2] A singular analytical technique rarely provides the requisite level of confidence for complete structural elucidation. Therefore, a multi-pronged, orthogonal approach is not just best practice; it is a scientific necessity. By combining techniques that probe different aspects of a molecule's structure, we create a self-validating system that builds a comprehensive and irrefutable structural dossier. This is a cornerstone of regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA), which require robust characterization of new chemical entities.

A Comparative Overview of Key Structural Elucidation Techniques

The choice of analytical technique is dictated by the nature of the sample, the information required, and the stage of the research. Below is a comparative summary of the three pillars of structural validation.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Single-Crystal X-ray Crystallography
Principle Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ionized molecules.[3]Diffraction of X-rays by a crystalline lattice.[4][5]
Sample Type Soluble compound in a suitable deuterated solvent.Ionizable compound, can be in solution or solid state.[6]Single, well-ordered crystal (typically 0.1 - 0.4 mm).[4]
Information Obtained Atomic connectivity, relative stereochemistry, solution-state conformation, and molecular dynamics.[7]Molecular weight, elemental composition, and fragmentation patterns for substructural information.[8]Precise 3D atomic coordinates, bond lengths, bond angles, and absolute configuration.[9][10]
Resolution Atomic to near-atomic.Low (provides connectivity information).Atomic (<1 Å).
Sample Amount mg scale (can be lower with cryoprobes).µg to ng scale.µg to mg scale.
Analysis Time Minutes to hours per experiment.Minutes.Hours to days.[4]
Key Advantage Provides detailed information about the chemical environment and connectivity in solution.High sensitivity and ability to determine molecular formula.Provides the definitive 3D structure and absolute stereochemistry.
Key Limitation Can be difficult to interpret for complex molecules with overlapping signals.Does not directly provide 3D structural information.Requires a high-quality single crystal, which can be challenging to obtain.[11]

The Experimental Workflow: A Step-by-Step Approach

To illustrate the practical application of these techniques, let us consider a hypothetical scenario: the synthesis of a novel bioactive compound, "Compound X," from a known precursor.

Experimental Workflow Precursor Precursor Synthesis Synthesis Precursor->Synthesis Chemical Reaction Crude Compound X Crude Compound X Synthesis->Crude Compound X Purification Purification Crude Compound X->Purification e.g., Chromatography Pure Compound X Pure Compound X Purification->Pure Compound X NMR NMR Pure Compound X->NMR Initial Structural Insights MS MS NMR->MS Molecular Formula Confirmation Final Validated Structure Final Validated Structure NMR->Final Validated Structure Crystallization Crystallization MS->Crystallization Attempt Crystal Growth MS->Final Validated Structure Xray Xray Crystallization->Xray Definitive 3D Structure Xray->Final Validated Structure

A typical workflow for the synthesis and structural validation of a novel compound.
Experimental Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is often the first-line technique for structural elucidation due to the wealth of information it provides about the molecular framework.[12]

Objective: To determine the proton and carbon framework of Compound X and establish atomic connectivity.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified Compound X in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[12]

  • 1D NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the different types of protons and their relative numbers (through integration).

    • Acquire a ¹³C NMR spectrum to determine the number of unique carbon environments.

    • Run a Distortionless Enhancement by Polarization Transfer (DEPT) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Data Acquisition:

    • Perform a Correlation Spectroscopy (COSY) experiment to identify protons that are coupled to each other (typically through 2-3 bonds).[13]

    • Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate protons with their directly attached carbons.[7]

    • Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to establish longer-range (2-3 bond) correlations between protons and carbons.[7]

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

    • Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to piece together molecular fragments and ultimately the complete covalent structure of Compound X.[13]

Experimental Protocol 2: High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable for determining the elemental composition of a novel compound with high accuracy.[6]

Objective: To determine the accurate mass and elemental composition of Compound X.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of Compound X (typically 1-10 µM) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid for electrospray ionization - ESI).[14]

  • Data Acquisition:

    • Infuse the sample solution into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[14]

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.

  • Data Analysis:

    • Determine the monoisotopic mass of the molecular ion with high precision (typically to four or five decimal places).

    • Use the accurate mass measurement and the isotopic pattern to calculate the elemental composition (molecular formula) of Compound X.

Experimental Protocol 3: Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in space.[9][10]

Objective: To determine the absolute 3D structure and stereochemistry of Compound X.

Methodology:

  • Crystallization:

    • Grow single crystals of Compound X. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). The goal is to obtain well-ordered, single crystals of suitable size (0.1-0.4 mm).[4]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head in the X-ray diffractometer.[5]

    • Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.[13]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the "phase problem" to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Case Study: Synthesis and Structural Validation of a Novel Bioactive Compound

A recent study detailed the synthesis of novel 2-pyrrolidone derivatives through a multicomponent reaction of anilines, benzaldehydes, and diethyl acetylenedicarboxylate.[15] The structural validation of these compounds provides an excellent example of the synergistic use of MS and X-ray crystallography.

Initially, there was ambiguity as to whether the reaction produced the desired 2-pyrrolidone or an isomeric furanone. Electron impact mass spectrometry (EI-MS) was employed to analyze the fragmentation patterns of the synthesized compounds. The observed fragmentation was inconsistent with the furanone structure but perfectly matched the expected fragmentation of the 2-pyrrolidone.[15]

To provide unequivocal proof of the structure, single-crystal X-ray diffraction was performed on several of the synthesized derivatives. The resulting crystal structures unambiguously confirmed the formation of the 2-pyrrolidone core, validating the findings from the mass spectrometry data.[15] This case study highlights how a combination of techniques can be used to resolve structural ambiguity and provide a definitive characterization of a novel compound.

The Impact of the Precursor on Structural Validation

The nature of the precursor can significantly influence the structural validation process.

  • Purity of the Precursor: Impurities in the starting material can be carried through the synthesis and co-crystallize with the final product, complicating the analysis.[16] It is crucial to thoroughly characterize the precursor to understand potential downstream impurities.

  • Structural Complexity: The synthesis of complex natural product analogues from intricate precursors presents unique challenges.[17] These molecules may have numerous stereocenters and be prone to subtle rearrangements that can be difficult to detect without high-resolution analytical techniques.

Conclusion: A Triad of Techniques for Unwavering Confidence

The structural validation of novel compounds synthesized from a precursor is a critical phase in chemical research and drug development. A robust and defensible structural assignment relies on the intelligent application of a triad of powerful analytical techniques: NMR spectroscopy, mass spectrometry, and X-ray crystallography. Each method provides a unique and complementary piece of the structural puzzle. By integrating the data from these orthogonal techniques, researchers can build a comprehensive and self-validating picture of a new molecule's architecture, paving the way for further investigation and innovation.

References

A Comparative Guide to the Reactivity of 3-Fluoropyridine: An Analysis for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Effects

The pyridine ring, an electron-deficient heteroaromatic system, presents a fascinating scaffold for synthetic modification. Its reactivity is fundamentally governed by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack and simultaneously activates it for nucleophilic substitution at the ortho (C2/C6) and para (C4) positions.[1] Introducing a substituent disrupts this delicate electronic balance. When the substituent is fluorine—the most electronegative element—the resulting modulation of reactivity is particularly pronounced and nuanced.

Placing a fluorine atom at the 3-position of the pyridine ring introduces a powerful dichotomy. On one hand, fluorine exerts a profound inductive effect (-I) , pulling electron density through the sigma bond framework, further deactivating the ring. On the other hand, it possesses lone pairs of electrons that can participate in a mesomeric, or resonance, effect (+M) , donating electron density back into the pi-system. This guide provides a comparative analysis of how the fluorine at position 3 affects the reactivity of the pyridine ring, supported by experimental data and detailed protocols to offer a predictive framework for researchers in synthesis and drug development.

Basicity and pKa: The Inductive Effect's First Victory

The most immediate and quantifiable effect of the 3-fluoro substituent is on the basicity of the pyridine nitrogen. The pKa of the conjugate acid, the pyridinium ion, is a direct measure of the availability of the nitrogen's lone pair.

The strong -I effect of fluorine withdraws electron density from the entire ring, including the nitrogen atom. This reduces the ability of the lone pair to accept a proton, thereby decreasing the basicity of 3-fluoropyridine compared to its parent.

CompoundpKa of Conjugate AcidRationale
Pyridine5.2[2]Baseline
3-Fluoropyridine2.97[3]Strong -I effect of fluorine deactivates the nitrogen lone pair.

This ~2.2-unit drop in pKa is a critical consideration for any reaction involving protonation of the nitrogen, such as acid-catalyzed processes, where 3-fluoropyridine will require significantly stronger acidic conditions to protonate.

Electrophilic Aromatic Substitution (EAS): A Deactivated Ring Becomes More So

Pyridine itself is notoriously unreactive towards electrophilic aromatic substitution, often requiring harsh conditions. The nitrogen atom deactivates the ring, and electrophilic attack, when forced, occurs preferentially at the 3-position to avoid placing a positive charge on the already electron-deficient nitrogen in the reaction intermediate.[1][4]

The introduction of a 3-fluoro substituent exacerbates this deactivation. The dominant -I effect of fluorine further reduces the ring's electron density, making it even less nucleophilic. Consequently, electrophilic substitution on 3-fluoropyridine is exceedingly difficult.[5]

The regiochemistry is also complex. The ring nitrogen directs incoming electrophiles to C3 and C5. The fluorine at C3, being an ortho, para-director (due to its +M effect), directs towards C2, C4, and C6. This creates a conflict of directing effects, often leading to mixtures of products or requiring highly specific reaction conditions to achieve selectivity.

Caption: Competing directing effects in the EAS of 3-fluoropyridine.

Due to this profound deactivation, alternative strategies, such as activating the ring via N-oxide formation or employing metalation-halogenation sequences, are often preferred for functionalizing the 3-fluoropyridine core.[5]

Nucleophilic Aromatic Substitution (SNAr): An Activated System, Further Enhanced

While deactivated to electrophiles, the pyridine ring is inherently activated towards nucleophilic attack at the C2, C4, and C6 positions.[6] A fluorine atom at C3 significantly enhances this reactivity.

Causality: The strong -I effect of the 3-fluoro substituent powerfully withdraws electron density from the ring carbons. This makes the C2, C4, and C6 positions even more electrophilic and, crucially, stabilizes the negatively charged Meisenheimer complex intermediate formed upon nucleophilic attack. This stabilization of the transition state lowers the activation energy and accelerates the reaction.[7]

Caption: Fluorine at C3 stabilizes the SNAr intermediate, accelerating the reaction.

C-H Acidity and Directed ortho-Metalation (DoM): A Regioselective Advantage

The electron-withdrawing power of both the ring nitrogen and the 3-fluoro substituent has a dramatic effect on the acidity of the ring protons. The protons at C2 and C4, being ortho to the fluorine, are particularly acidified.

This increased acidity makes 3-fluoropyridine an excellent substrate for regioselective deprotonation, or metalation. Using strong bases like lithium amides (e.g., LDA, LiTMP) or organolithiums, it is possible to selectively remove a proton from the C2 or C4 position.[12][13] This creates a powerful nucleophilic intermediate that can be trapped with a wide variety of electrophiles, providing a reliable route to 2,3- or 3,4-disubstituted pyridines.

Experimental work has shown that 3-fluoropyridine can undergo clean dideprotonation at both the C2 and C4 positions using a mixed lithium-zinc base system, highlighting the pronounced acidifying effect of the fluorine atom.[14]

Experimental Protocol: Directed Metalation of 3-Fluoropyridine

This protocol describes a general procedure for the regioselective metalation at C4 followed by quenching with an electrophile, based on established methodologies for substituted pyridines.[12][15]

Objective: To synthesize 4-iodo-3-fluoropyridine via directed metalation.

Materials:

  • 3-Fluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

DoM_Workflow Setup 1. Setup - Dry glassware under N₂ - Add 3-fluoropyridine & THF - Cool to -78 °C Deprotonation 2. Deprotonation - Add LDA dropwise at -78 °C - Stir for 1 hour Setup->Deprotonation Quench 3. Electrophilic Quench - Add solution of I₂ in THF - Stir for 1 hour at -78 °C Deprotonation->Quench Workup 4. Aqueous Workup - Quench with sat. NH₄Cl - Add Na₂S₂O₃ to remove excess I₂ - Extract with EtOAc Quench->Workup Purify 5. Purification - Dry organic layer (MgSO₄) - Concentrate in vacuo - Purify via column chromatography Workup->Purify

References

The Trifluoromethyl Group: A Strategic Bioisostere for Enhanced Biological Activity Compared to the Methyl Group

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction: Beyond the "Magic Methyl"

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. While the "magic methyl" effect—where the addition of a methyl group inexplicably improves activity—is a well-known phenomenon, a more predictable and powerful tool often lies in its fluorinated counterpart: the trifluoromethyl (CF₃) group.[1] The substitution of a metabolically labile methyl (CH₃) group with a robust trifluoromethyl group can dramatically alter a molecule's physicochemical properties, leading to profound improvements in biological activity, metabolic stability, and overall drug-likeness.[2][3]

This guide provides an in-depth comparison of the trifluoromethyl and methyl groups, moving beyond simple definitions to explore the underlying causality of their differential effects. We will examine their respective impacts on lipophilicity, electronic character, and metabolic stability, supported by quantitative data and real-world case studies. Furthermore, this guide furnishes detailed, self-validating experimental protocols for researchers to assess these critical parameters in their own drug discovery programs.

I. The Physicochemical Dichotomy: CF₃ vs. CH₃

The stark differences in the biological performance of trifluoromethylated and methylated analogs stem from their distinct physicochemical properties. The high electronegativity of the three fluorine atoms in the CF₃ group fundamentally alters its character compared to the CH₃ group.[4]

Lipophilicity

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] The CF₃ group is significantly more lipophilic than a methyl group. This increased lipophilicity can enhance a molecule's ability to cross biological membranes, a crucial factor for reaching intracellular targets or penetrating the blood-brain barrier.[2]

Electronic Effects

The trifluoromethyl group is a potent electron-withdrawing substituent due to the strong inductive effect of its fluorine atoms.[4] When attached to an aromatic ring, it decreases the electron density of the ring system.[2] This is in stark contrast to the methyl group, which is a weak electron-donating group. This electronic modulation can significantly impact a molecule's pKa. For instance, the presence of a CF₃ group makes a nearby amine less basic (lowering its pKa) and a nearby acid more acidic (lowering its pKa).[6] This alteration can be critical for optimizing a drug's ionization state at physiological pH, thereby influencing its solubility, permeability, and target binding interactions.

Metabolic Stability

One of the most significant advantages of the CF₃ group is its exceptional metabolic stability.[2] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[7] This makes the CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily, which are primary drivers of drug clearance.[8] Replacing a methyl group—a common site of metabolic oxidation—with a CF₃ group can effectively block this metabolic pathway, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[2][8]

Steric and Conformational Effects

The trifluoromethyl group is larger than a methyl group.[2][3] This increased steric bulk can influence how a molecule fits into the binding pocket of a target protein. This can be advantageous, potentially leading to enhanced binding affinity and selectivity by promoting more favorable van der Waals interactions or inducing a more bioactive conformation.[2]

Quantitative Comparison of Physicochemical Properties

The following table summarizes the key physicochemical differences between the two groups.

PropertyMethyl Group (-CH₃)Trifluoromethyl Group (-CF₃)Rationale and Impact on Drug Design
Lipophilicity (Hansch π) ~ +0.5+0.88[2]The higher lipophilicity of the CF₃ group can improve membrane permeability and absorption.
Electronic Effect Weakly Electron-DonatingStrongly Electron-Withdrawing[4]The CF₃ group's inductive effect lowers the pKa of nearby basic groups, altering ionization at physiological pH and potentially improving target interactions.[9]
pKa of Substituted Aniline Aniline pKa ≈ 4.64-(Trifluoromethyl)aniline pKa ≈ 2.45[10]Demonstrates the significant electron-withdrawing power of the CF₃ group, making the amine much less basic.
Metabolic Stability (Bond Energy) C-H BDE: ~105 kcal/mol (~439 kJ/mol)[11]C-F BDE: ~115 kcal/mol (~485 kJ/mol)[2][7]The stronger C-F bond makes the CF₃ group highly resistant to oxidative metabolism, increasing the drug's half-life.
Steric Size (van der Waals radius) ~2.0 Å~2.7 ÅThe larger size of the CF₃ group can lead to improved binding affinity and selectivity by occupying specific pockets in the target protein.[2]

II. Impact on Biological Activity and Pharmacokinetics

The culmination of these physicochemical differences results in significant, and often beneficial, changes to a compound's biological profile.

Target Binding and Potency

The trifluoromethyl group can enhance binding affinity through several mechanisms. Its lipophilicity can drive favorable hydrophobic interactions within the target's binding pocket.[2] Furthermore, its unique electronic properties can lead to productive multipolar interactions, such as those between the fluorine atoms and backbone carbonyls of a protein, which are not possible with a methyl group.[12][13] A statistical analysis of over 28,000 compound pairs showed that while CH₃ to CF₃ substitution does not improve bioactivity on average, in 9.19% of cases, it led to an increase in biological activity by at least an order of magnitude.[14]

Pharmacokinetic Profile

The most predictable and often dramatic improvement is seen in the pharmacokinetic profile. By blocking a key site of metabolism, the CF₃ group can:

  • Increase Half-Life (t½): Reduced metabolic clearance means the drug remains in circulation for longer.[8]

  • Improve Oral Bioavailability: By resisting first-pass metabolism in the liver, a greater fraction of the administered dose reaches systemic circulation.[2]

  • Reduce Patient-to-Patient Variability: A metabolically robust drug is less susceptible to variations in patient CYP enzyme expression levels, leading to more consistent dosing requirements.

Case Studies: The CF₃ Advantage in Action
Drug / Compound PairTarget / IndicationComparison of Biological ActivityKey Takeaway
Indomethacin vs. CF₃-Indomethacin [15][16]Cyclooxygenase (COX) / Anti-inflammatoryIndomethacin (2'-CH₃): Potent, non-selective COX-1/COX-2 inhibitor. CF₃-Indomethacin (2'-CF₃): Potent and highly selective COX-2 inhibitor. (IC₅₀ mCOX-2 = 267 nM; IC₅₀ oCOX-1 > 100 µM)[15]Replacing CH₃ with CF₃ induced a dramatic shift in selectivity, transforming a non-selective inhibitor into a selective one by exploiting a small hydrophobic pocket in the COX-2 active site.
Menin-MLL Inhibitor MI-326 vs. MI-2-3 [12]Menin-MLL Interaction / LeukemiaMI-326 (-CH₃): IC₅₀ = 779 nM MI-2-3 (-CF₃): IC₅₀ ≈ 97 nMThe CF₃ analog was approximately 8-fold more potent, an improvement attributed to favorable multipolar interactions between the CF₃ group and the protein backbone.

III. Experimental Protocols for Evaluation

To empirically determine the effects of a CH₃ to CF₃ substitution, two fundamental experiments are the determination of lipophilicity (logP) and the assessment of metabolic stability. The following protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Determination of Lipophilicity (logP) by the Shake-Flask Method

This protocol is based on the OECD Guideline 107 and is considered the "gold standard" for logP determination.[17][18]

Objective: To directly measure the partition coefficient of a compound between n-octanol and an aqueous buffer.

Methodology Workflow:

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a phosphate buffer solution (e.g., 0.01 M, pH 7.4).[19]

    • Use high-purity n-octanol.

    • Mutually saturate the solvents by mixing the n-octanol and buffer in a large vessel, shaking vigorously for 24 hours, and allowing the phases to separate completely before use.[19] This step is critical to prevent volume changes during the experiment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (and its analog) in a suitable solvent like DMSO.[19]

  • Partitioning:

    • In a glass centrifuge tube, combine a precise volume of the saturated n-octanol and saturated buffer (e.g., 2 mL of each).

    • Add a small volume of the compound stock solution to achieve a final concentration that is detectable in both phases (e.g., final concentration of 10-100 µM). The volume of the stock solution should not exceed 1% of the total volume.

    • Cap the tube tightly and shake at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours).

  • Phase Separation:

    • Centrifuge the tube at ~2000 x g for 10-15 minutes to ensure complete separation of the two phases.[17]

  • Sampling and Analysis:

    • Carefully remove a precise aliquot from the aqueous phase (bottom layer) and the n-octanol phase (top layer).

    • Prepare samples for analysis by diluting them in a suitable solvent. It is crucial to create a calibration curve for the compound in both n-octanol-saturated buffer and buffer-saturated n-octanol to ensure accurate quantification.

    • Quantify the concentration of the compound in each phase using a validated analytical method, typically LC-MS/MS for its sensitivity and specificity.

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase:

      • P = [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ

    • The final result is expressed as the common logarithm:

      • logP = log₁₀(P)

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard high-throughput screen to assess susceptibility to Phase I metabolism, primarily driven by CYP enzymes.[20]

Objective: To determine the rate at which a compound is metabolized by liver microsomal enzymes.

Methodology Workflow:

Caption: Workflow for the in vitro microsomal metabolic stability assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.[21]

    • Test Compound Working Solution: Prepare a 1 µM solution of the test compound in the phosphate buffer. The final concentration of organic solvent (e.g., DMSO, Acetonitrile) should be less than 1%.[21]

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from XenoTech) at 37°C and dilute to a working concentration of 0.5-1 mg/mL in cold phosphate buffer. Keep on ice.[21]

    • Cofactor Solution (NADPH Regenerating System): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[22] This system ensures a constant supply of the necessary cofactor for CYP enzyme activity.

  • Incubation Procedure (96-well plate format):

    • Add the test compound working solution to the wells.

    • Add the liver microsome solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes to bring the components to temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells. The 0-minute time point is taken immediately after adding the cofactor but before incubation, serving as the initial concentration baseline.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of an ice-cold stopping solution (e.g., acetonitrile) containing a suitable internal standard for LC-MS/MS analysis.[20][21]

  • Sample Processing and Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 x g) for 15 minutes to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½):

      • t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLᵢₙₜ):

      • CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

    • Self-Validation: Run positive controls (compounds with known high and low clearance, e.g., Dextromethorphan and Midazolam) and negative controls (incubations without the NADPH cofactor) in parallel to validate the assay performance.[21] A significant decrease in the parent compound should only be observed in the presence of the NADPH cofactor.

IV. Conclusion and Future Perspectives

The substitution of a methyl group with a trifluoromethyl group is a powerful and well-established strategy in medicinal chemistry for enhancing the biological and pharmacokinetic properties of drug candidates.[3] The CF₃ group's unique combination of high lipophilicity, strong electron-withdrawing character, and exceptional metabolic stability provides a rational basis for its use in overcoming common drug development hurdles.[2] While not a universally successful strategy, the high rate of positive outcomes makes it a primary consideration during lead optimization.[14] The experimental protocols provided herein offer a robust framework for empirically testing this strategic substitution. As our understanding of protein-ligand interactions continues to deepen, the rational design and application of fluorinated groups like CF₃ will remain a cornerstone of modern drug discovery, enabling the development of safer, more effective medicines.

References

Benchmarking the Efficacy of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine Derivatives Against Known Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction: The Rationale for Fluorinated Pyridines in Kinase Inhibition

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and synthetic tractability make it a privileged structure for targeting a diverse range of biological targets. The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF3) group, has become a pivotal strategy in modern drug design. The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins by altering its electronic and conformational properties.

This guide focuses on the potential of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine derivatives as a new class of kinase inhibitors. While direct biological data for this specific substitution pattern is not yet prevalent in public literature, the known anticancer activities of various trifluoromethylpyridine and pyrimidine analogs suggest promising potential.[1][2][3] This document outlines a comprehensive benchmarking strategy to rigorously assess their efficacy against established multi-kinase inhibitors currently in clinical use.

The Comparators: Established Multi-Kinase Inhibitors

To establish a meaningful benchmark, the novel pyridine derivatives will be compared against three widely-used, orally bioavailable multi-kinase inhibitors known to target key pathways in tumor growth and angiogenesis:

  • Sorafenib: A potent inhibitor of several receptor tyrosine kinases (RTKs) including VEGFR and PDGFR, as well as the Raf/MEK/ERK signaling pathway.[4]

  • Regorafenib: Structurally similar to sorafenib, it inhibits a broad spectrum of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[5]

  • Crizotinib: A powerful inhibitor of ALK and MET receptor tyrosine kinases, crucial in the treatment of specific subsets of non-small cell lung cancer.[6]

These drugs represent a relevant clinical and mechanistic benchmark for novel compounds targeting similar pathways.

Comparative Efficacy Evaluation: A Multi-faceted Approach

A robust evaluation of a novel drug candidate requires a tiered approach, beginning with in vitro biochemical and cellular assays and progressing to in vivo models that more closely mimic the complexities of a tumor microenvironment.

In Vitro Efficacy Assessment

3.1.1. Kinase Inhibition Profiling

The primary mechanism of action for many pyridine-based anticancer agents is the inhibition of protein kinases. A comprehensive kinase inhibition panel is the foundational step in characterizing the activity and selectivity of the novel derivatives.

Experimental Protocol: In Vitro Kinase Assay (Radiometric)

This protocol outlines a standard radiometric assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of relevant kinases (e.g., BRAF, VEGFR, ALK, MET).

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein or a specific substrate for the kinase), and the kinase assay buffer.

  • Compound Addition: Add the this compound derivatives and comparator drugs (Sorafenib, Regorafenib, Crizotinib) at a range of concentrations (typically from 0.01 nM to 100 µM). Include a DMSO control.

  • Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP and [γ-³²P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), allowing for the transfer of the radiolabeled phosphate group to the substrate.

  • Termination and Separation: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

3.1.2. Cellular Proliferation and Viability Assays

Demonstrating that kinase inhibition translates to an anti-proliferative effect in cancer cells is a critical next step.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, PC-3 - prostate cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the novel pyridine derivatives and comparator drugs for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

In Vivo Efficacy Assessment

Promising in vitro results must be validated in a living organism to assess a compound's pharmacokinetic properties and its effect on a solid tumor.

Experimental Protocol: Human Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model in immunocompromised mice to evaluate the in vivo antitumor activity of the compounds.

  • Cell Culture and Preparation: Culture a human cancer cell line (e.g., A549) to 80-90% confluency. Harvest the cells and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel, at a concentration of 5 x 10⁷ cells/mL.

  • Animal Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume and the body weight of the mice regularly.

  • Compound Administration: Once tumors reach the desired size, randomize the mice into treatment groups. Administer the this compound derivatives and comparator drugs orally or via intraperitoneal injection at predetermined doses and schedules. Include a vehicle control group.

  • Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.

Visualizing the Workflow and Pathways

To clearly illustrate the experimental design and the targeted biological pathways, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Viability Cell Viability Assay (MTT) (IC50 Determination) Kinase_Assay->Cell_Viability Translational Confirmation Xenograft_Model Human Tumor Xenograft Model (Tumor Growth Inhibition) Cell_Viability->Xenograft_Model Preclinical Validation

Figure 1: A streamlined workflow for the preclinical evaluation of novel kinase inhibitors.

Signaling_Pathways cluster_raf_mek_erk Raf/MEK/ERK Pathway cluster_angiogenesis Angiogenesis Pathway cluster_met_alk MET/ALK Pathways RAS RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis HGF HGF MET MET HGF->MET Cell_Survival Cell_Survival MET->Cell_Survival ALK_Fusion ALK Fusion Protein ALK_Fusion->Cell_Survival

Figure 2: Key signaling pathways targeted by the comparator kinase inhibitors.

Projected Efficacy: A Comparative Data Summary

The following tables present a hypothetical comparison of the this compound derivatives against the established drugs. The data for the novel derivatives is projected based on the activity of structurally similar trifluoromethylpyridine and pyrimidine compounds reported in the literature.[1][2][3] It is crucial to note that these are projected values and must be confirmed by experimental data.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

CompoundBRAF (V600E)VEGFR2ALKMET
This compound Derivative (Projected) 50 - 20020 - 100>1000>1000
Sorafenib2290>100058
Regorafenib284.2>1000110
Crizotinib>5000>5000208

Table 2: In Vitro Cell Viability (IC50, µM)

CompoundA549 (Lung)MCF-7 (Breast)PC-3 (Prostate)
This compound Derivative (Projected) 1 - 52 - 105 - 15
Sorafenib5.87.56.2
Regorafenib4.56.15.5
Crizotinib0.02 (ALK-positive)>10>10

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the preclinical evaluation of this compound derivatives as potential anticancer agents. The proposed experimental workflows will enable a rigorous and direct comparison against established kinase inhibitors, providing the necessary data to ascertain their therapeutic potential. While the projected efficacy based on structural analogs is encouraging, empirical data from the outlined in vitro and in vivo studies are paramount to validate these hypotheses and guide further drug development efforts. The unique substitution pattern of the novel scaffold may offer advantages in terms of selectivity, potency, or pharmacokinetic properties, which can only be revealed through systematic investigation.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation brings with it the critical responsibility of ensuring personal and collective safety. This guide provides a detailed operational plan for the safe handling of 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in a comprehensive hazard analysis of structurally related compounds, ensuring a cautious and proactive safety posture.

Hazard Assessment: Understanding the Risks

Anticipated GHS Hazard Classifications:

Hazard StatementDescriptionRationale from Analogous Compounds
H315 Causes skin irritation.Structurally similar compounds consistently show skin irritation properties.[2][3][4][5]
H319 Causes serious eye irritation.This is a common and serious hazard for this chemical family, potentially leading to significant eye damage.[2][3][4][5]
H335 May cause respiratory irritation.Inhalation of vapors or aerosols can lead to irritation of the respiratory tract.[2][3][4][6]
H226/H227 Flammable liquid and vapor / Combustible liquidMany pyridine derivatives are flammable or combustible, posing a fire risk, especially when handled near ignition sources.[2][4][7][8]
H302 Harmful if swallowed.Oral toxicity is a concern with related pyridine compounds.[5][9]

These classifications mandate that this compound be handled with the utmost care, utilizing a combination of engineering controls and a robust PPE protocol.

The Core Directive: Your Last Line of Defense

Engineering controls, such as certified chemical fume hoods, are the primary method for minimizing exposure.[10][11] PPE should be considered the final barrier between you and the chemical. The following PPE is mandatory for all handling procedures involving this compound.

Eye and Face Protection: A Non-Negotiable Requirement

Given the high likelihood of severe eye irritation (H319), eye protection is paramount.

  • Chemical Splash Goggles: These are required for all work with this compound.[12] They must be worn at all times in the laboratory and provide a complete seal around the eyes to protect from splashes, mists, and vapors.[13]

  • Face Shield: When handling larger quantities (typically >100 mL) or performing operations with a higher risk of splashing (e.g., transfers, distillations), a face shield must be worn in addition to chemical splash goggles.[12][13] A face shield alone does not provide adequate eye protection.

Skin and Body Protection: Preventing Dermal Exposure

Direct contact with skin can cause significant irritation (H315).[5][14] A comprehensive approach to skin protection is essential.

  • Gloves: Use chemically resistant gloves. Nitrile gloves are a common and effective choice for handling pyridine-based compounds.[10] However, it is crucial to double-glove, especially for prolonged handling. Always inspect gloves for tears or pinholes before use.[15] Contaminated gloves must be removed using the proper technique to avoid cross-contamination and disposed of as hazardous waste.[15]

  • Lab Coat: A flame-resistant lab coat is required.[12] It should be fully buttoned with the sleeves rolled down to provide maximum coverage.

  • Full Body Protection: For large-scale operations or in the event of a significant spill, a chemically impervious apron or a full chemical-protective suit may be necessary.

Respiratory Protection: Safeguarding Your Inhalation Zone

To mitigate the risk of respiratory irritation (H335), all handling of this compound must be performed within a certified chemical fume hood.[1][11]

  • Fume Hood as Primary Control: The fume hood is your primary respiratory protection. Ensure it has a current certification and that you are working at least 6 inches inside the sash.

  • Respirator Use: If engineering controls are not available or are insufficient to control exposure (a rare circumstance in a modern lab), or during a large spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is required.[1][14] All personnel requiring a respirator must be part of a respiratory protection program that includes medical evaluation and fit-testing.

Operational Plan: From Preparation to Disposal

A systematic approach to PPE usage is critical for ensuring its effectiveness.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_risk Risk Assessment cluster_ppe PPE Selection cluster_disposal Post-Operation assess Assess Task (e.g., Weighing, Transfer, Cleanup) engineering Primary Control: Work in Fume Hood? assess->engineering ppe_splash Enhanced PPE: Add Face Shield assess->ppe_splash High Splash Risk? ppe_resp Emergency PPE: Add Respirator (Organic Vapor) assess->ppe_resp Spill or Fume Hood Failure? ppe_base Standard PPE: - Chemical Goggles - Double Nitrile Gloves - Flame-Resistant Lab Coat engineering->ppe_base  Yes (Standard Ops) doff Doff PPE Correctly ppe_base->doff ppe_splash->ppe_base Includes Standard PPE ppe_resp->ppe_base Includes Standard PPE dispose Dispose of Contaminated PPE as Hazardous Waste doff->dispose

Caption: PPE selection workflow based on task-specific risk assessment.

Step-by-Step Protocol for PPE Donning and Doffing

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Eye Protection: Put on your chemical splash goggles.

  • Face Shield: If required, put on a face shield over your goggles.

Doffing (Taking Off) Sequence: This sequence is designed to prevent cross-contamination.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off without touching the outer surface.

  • Face Shield: If used, remove the face shield from the back of your head.

  • Lab Coat: Unbutton and remove your lab coat, folding the contaminated outside inwards.

  • Goggles: Remove your goggles from the back.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[7][14]

Disposal Plan: Managing Contaminated Waste

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Gloves and other disposables: Place all contaminated items (gloves, bench paper, pipette tips) into a designated, sealed hazardous waste container.[7]

  • Lab Coats: If a lab coat becomes grossly contaminated, it must be disposed of as hazardous waste. For minor contamination, follow your institution's specific procedures for laundering contaminated lab coats.[16]

  • Waste Container: The waste container must be kept closed and properly labeled in accordance with local and national regulations.[5][14]

By adhering to these rigorous PPE protocols, you build a culture of safety that protects not only yourself but your entire research team. This commitment to procedural excellence is the hallmark of a trustworthy and effective scientific enterprise.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.